2,6-Dimethyl-7-octene-2,3,6-triol
Description
Properties
IUPAC Name |
2,6-dimethyloct-7-ene-2,3,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,8,11-13H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYFGLAROLNGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CCC(C)(C=C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570395 | |
| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73815-21-1 | |
| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73815-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethyl-7-octene-2,3,6-triol: Chemical Properties and Potential for Drug Development
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-dimethyl-7-octene-2,3,6-triol, a naturally occurring acyclic monoterpenoid triol. As a member of the diverse terpene family, this molecule holds potential for investigation in drug discovery and development due to the established broad biological activities of similar terpenoid structures. This document delves into its physicochemical characteristics, spectroscopic profile, and discusses prospective avenues for its synthesis and analysis. Furthermore, it explores the plausible biological activities and toxicological considerations, providing a foundational resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of an Acyclic Monoterpenoid Triol
This compound (CAS No. 73815-21-1) is an oxygenated acyclic monoterpene, a class of natural products renowned for their structural diversity and significant pharmacological activities.[1] Terpenoids have been a cornerstone in the development of new therapeutic agents, exhibiting a wide range of effects including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This specific triol, with its three hydroxyl groups and a terminal double bond, presents a unique chemical scaffold that warrants detailed investigation for its potential applications in drug discovery.
This guide aims to consolidate the current, albeit dispersed, knowledge on this compound and to provide a forward-looking perspective on the necessary research to unlock its full therapeutic potential. We will explore its fundamental chemical properties, propose methodologies for its synthesis and characterization, and discuss its potential biological relevance based on data from related compounds.
Physicochemical and Structural Properties
This compound is an aliphatic alcohol that typically presents as an oil.[4][5] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [6][7] |
| Molecular Weight | 188.27 g/mol | [4][6] |
| CAS Number | 73815-21-1 | [4][6] |
| Appearance | Oil | [4][5] |
| Water Solubility | 9759 mg/L (estimated) | [4] |
| Predicted XLogP3-AA | 0.4 | [6] |
Stereochemistry: A Critical Consideration for Bioactivity
The structure of this compound contains three chiral centers at carbons 2, 3, and 6. This results in the possibility of 2³ = 8 stereoisomers (four pairs of enantiomers). The specific stereochemistry of the naturally occurring compound and the differential biological activities of its various stereoisomers are currently not well-documented in publicly available literature. For drug development purposes, the stereoselective synthesis and separation of these diastereomers and enantiomers are of paramount importance, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The separation of diastereomers can often be achieved using standard chromatographic techniques like HPLC on silica gel.[8]
Synthesis and Characterization
Proposed Synthetic Strategy: From Geraniol
A potential stereoselective synthesis could be envisioned starting from geraniol, leveraging its existing carbon skeleton.
Diagram: Proposed Synthesis of this compound
Caption: A plausible synthetic route from geraniol.
Experimental Protocol: A Generalized Approach
-
Epoxidation of Geraniol: Geraniol can be selectively epoxidized at the 2,3-double bond using an appropriate oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This step can be rendered stereoselective by using chiral catalysts.
-
Epoxide Ring Opening: The resulting epoxide can undergo acid-catalyzed ring-opening with water to yield a diol. The stereochemistry of this step is dependent on the reaction conditions.
-
Hydroxylation of the Terminal Alkene: The terminal double bond of the diol intermediate can then be dihydroxylated. For a stereoselective approach, Sharpless asymmetric dihydroxylation would be the method of choice, allowing for the synthesis of specific diastereomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the vinyl protons of the terminal alkene, methine protons adjacent to hydroxyl groups, methylene protons, and methyl protons. The chemical shifts and coupling constants would be crucial for determining the relative stereochemistry.
-
¹³C NMR: The spectrum would show ten distinct carbon signals, including those for the sp² carbons of the double bond, carbons bearing hydroxyl groups, and aliphatic carbons. The chemical shifts would provide information about the electronic environment of each carbon atom.[6][9]
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like terpenoids. The fragmentation pattern would be indicative of the structure, with characteristic losses of water and hydrocarbon fragments from the molecular ion.[7][10] The NIST WebBook reports a Kovats retention index of 2425 on a polar column (Carbowax 20M).[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analysis in biological matrices, LC-MS/MS would provide the necessary sensitivity and selectivity.[11][12][13]
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Other characteristic peaks would include those for C-H stretching and bending vibrations, and a peak around 1640 cm⁻¹ for the C=C stretching of the terminal alkene.[6]
Biological Activity and Therapeutic Potential
While direct biological activity data for this compound is scarce, the known pharmacological properties of related terpenoids provide a strong rationale for its investigation.
Anti-inflammatory Potential
A study on "dimethyl octenol" isolated from Trianthema decandra demonstrated significant anti-inflammatory activity.[14] This compound, likely a related structure, was shown to inhibit nitric oxide (NO) production and TNF-α secretion in stimulated macrophage-like cells (RAW 264.7).[14][15] This suggests that this compound may also possess anti-inflammatory properties, a hypothesis that warrants investigation.
Diagram: Anti-inflammatory Screening Workflow
Caption: A typical workflow for in vitro anti-inflammatory screening.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow to adhere overnight.[16]
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[17]
-
Nitrite Determination: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.
-
Cell Viability: Assess the cytotoxicity of the compound using an MTT or MTS assay to ensure that the observed anti-inflammatory effects are not due to cell death.[18]
Cytotoxic Potential
Many terpenoids have demonstrated cytotoxic activity against various cancer cell lines, making them interesting candidates for anticancer drug discovery.[19][20] The cytotoxic potential of this compound should be evaluated against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.[21]
Analytical Methodologies
Reliable and validated analytical methods are essential for the quantification of this compound in various matrices, including plant extracts and biological fluids.
Quantification in Plant Extracts by GC-MS
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Extract the plant material with a suitable organic solvent (e.g., hexane, dichloromethane). The extract may require further cleanup using solid-phase extraction (SPE).
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature of around 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Quantification: Use a suitable internal standard for accurate quantification. Create a calibration curve with known concentrations of a purified standard of this compound.
Quantification in Biological Matrices by LC-MS/MS
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Perform protein precipitation of the plasma or serum sample with a cold organic solvent (e.g., acetonitrile). Follow this with liquid-liquid extraction or solid-phase extraction for further cleanup and concentration.[22]
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard need to be determined.
-
-
Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and matrix effects.[23]
Chemical Stability and Degradation
Unsaturated alcohols like this compound can be susceptible to degradation through oxidation, particularly at the double bond and allylic positions.[24] Thermal degradation can also occur, potentially leading to isomerization or fragmentation.[3]
Stability Testing Protocol:
A stability testing program should be established to determine the shelf-life and appropriate storage conditions.
-
Stress Testing: Expose the compound to harsh conditions (e.g., high temperature, humidity, light, acidic/basic conditions, and oxidizing agents) to identify potential degradation products and pathways.
-
Accelerated Stability: Store the compound at elevated temperatures (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict long-term stability.
-
Long-Term Stability: Store the compound under recommended storage conditions (e.g., 25 °C / 60% RH or 5 °C) for an extended period, with testing at regular intervals.
-
Analytical Monitoring: Use a validated stability-indicating analytical method (e.g., HPLC with UV or MS detection) to monitor the purity of the compound and the formation of any degradation products over time.[25]
Diagram: Stability Testing Workflow
Caption: A comprehensive workflow for stability testing.
Conclusion and Future Directions
This compound is a structurally interesting monoterpenoid with untapped potential in the realm of drug discovery. This guide has synthesized the available information on its chemical properties and has outlined key areas for future research. The immediate priorities for advancing the study of this compound are:
-
Stereoselective Synthesis: The development of a robust and scalable stereoselective synthesis is crucial to obtain all possible stereoisomers for biological evaluation.
-
Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies are required for the complete structural and stereochemical assignment of each isomer.
-
In-depth Biological Screening: A broad screening of the individual stereoisomers for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, is warranted.
-
Toxicological Evaluation: A thorough toxicological assessment is necessary to establish the safety profile of the most promising stereoisomers.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
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Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method (. (n.d.). ResearchGate. Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
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2,6-dimethyl-1,5,7-octatrien-3-ol, 29414-56-0. (n.d.). The Good Scents Company. Retrieved from [Link]
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Modeling and Optimization of Geraniol ((2E)-3,7-Dimethyl-2,6-Octadiene-l-ol) Transformation Process Using Response Surface Methodology (RSM). (n.d.). MDPI. Retrieved from [Link]
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Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method (RSM). (n.d.). BazTech. Retrieved from [Link]
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An In-Depth Technical Guide to 2,6-Dimethyl-7-octene-2,3,6-triol (CAS: 73815-21-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acyclic monoterpenoid, 2,6-Dimethyl-7-octene-2,3,6-triol. This document consolidates current knowledge on its chemical and physical properties, analytical characterization, natural occurrence, and potential therapeutic applications. Particular emphasis is placed on its putative anti-HIV activity and its isolation from natural sources. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction: A Promising Acyclic Monoterpenoid
This compound is an acyclic monoterpene triol that has garnered interest within the scientific community. As a member of the diverse class of monoterpenes, which are major constituents of essential oils, it is positioned as a molecule of interest for potential pharmacological applications.[1] Monoterpenes and their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The presence of multiple hydroxyl groups in this compound suggests a higher degree of hydrophilicity compared to many other monoterpenes, which may influence its pharmacokinetic and pharmacodynamic properties.
This guide aims to provide a detailed technical examination of this compound, moving beyond basic chemical data to offer insights into its scientific context and potential for future research and development.
Physicochemical and Structural Properties
This compound is characterized by a C10 backbone with three hydroxyl groups and a terminal double bond. These structural features define its chemical behavior and physical properties.
Chemical Structure
The chemical structure of this compound is illustrated below. The molecule contains two stereocenters, at positions C3 and C6, and therefore can exist as multiple stereoisomers.
// Atom nodes C1 [label="CH3", pos="0,1!"]; C2 [label="C", pos="1,1.5!"]; C3 [label="CH", pos="2,1!"]; C4 [label="CH2", pos="3,1.5!"]; C5 [label="CH2", pos="4,1!"]; C6 [label="C", pos="5,1.5!"]; C7 [label="CH", pos="6,1!"]; C8 [label="CH2", pos="7,1.5!"]; C9 [label="CH3", pos="1.5,2.5!"]; C10 [label="CH3", pos="5.5,2.5!"]; O1 [label="OH", pos="0.5,0!"]; O2 [label="OH", pos="2.5,0!"]; O3 [label="OH", pos="4.5,0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8 [style=double]; C2 -- C9; C6 -- C10; C2 -- O1; C3 -- O2; C6 -- O3; }
Caption: Chemical structure of this compound.Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing experimental protocols, including solvent selection for extractions, purification, and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [4] |
| Molecular Weight | 188.26 g/mol | [4] |
| Appearance | White powder | [5] |
| XLogP3-AA | 0.4 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Topological Polar Surface Area | 60.7 Ų | [4] |
Analytical Characterization
Accurate identification and quantification of this compound are paramount for both research and potential clinical applications. A combination of chromatographic and spectroscopic techniques is typically employed for its comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like monoterpenoids. The Kovats retention index (RI) is a useful parameter for the identification of compounds in complex mixtures. For this compound, a Kovats retention index of 2425 has been reported on a polar Carbowax 20M capillary column.[6] This value can be used as a reference point for its identification in natural extracts or synthetic reaction mixtures. The mass spectrum would provide further structural information through the analysis of its fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Absorptions corresponding to C-H stretching and bending, as well as a C=C stretching vibration for the terminal alkene, would also be present.
Synthesis and Natural Occurrence
Understanding both the synthetic pathways and natural sources of this compound is crucial for its availability for research and potential commercialization.
Proposed Synthetic Pathway
While a specific, detailed synthesis of this compound is not well-documented in peer-reviewed literature, a plausible synthetic route can be envisioned starting from commercially available precursors. One potential approach could involve the stereoselective dihydroxylation of a suitable unsaturated precursor, such as a diene, followed by further functional group manipulations. The synthesis of a related compound, 3,7-dimethyl-6-octen-1-yn-3-ol, involves the ethynylation of methylheptenone.[7] This suggests that building the carbon skeleton through the coupling of smaller fragments is a viable strategy.
A generalized workflow for the synthesis of such acyclic monoterpene triols is depicted below.
Start [label="Commercially Available\nPrecursors"]; Step1 [label="Carbon Skeleton\nConstruction"]; Step2 [label="Introduction of\nFunctionality"]; Step3 [label="Stereoselective\nHydroxylation"]; Purification [label="Chromatographic\nPurification"]; Characterization [label="Spectroscopic\nAnalysis"]; FinalProduct [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1 [label="e.g., Grignard reaction,\nWittig reaction"]; Step1 -> Step2 [label="e.g., Oxidation,\nReduction"]; Step2 -> Step3 [label="e.g., Sharpless dihydroxylation"]; Step3 -> Purification; Purification -> Characterization [label="NMR, MS, IR"]; Characterization -> FinalProduct; }
Caption: A generalized workflow for the synthesis of acyclic monoterpene triols.Natural Occurrence
This compound has been reported as a constituent of the fruits of Cnidium monnieri (L.) Cuss., a plant used in traditional Chinese medicine.[5][8] A study by Kitajima et al. (1998) on the monoterpenoid polyols from Cnidium monnieri fruits led to the isolation of several new acyclic and menthane-type monoterpenoids.[9] While the compound with the CAS number 73815-21-1 is not explicitly named in the abstract of this publication, a commercial supplier links the anti-HIV activity of this compound to this study. This suggests that this compound, or a closely related isomer, was isolated and characterized in this work. Further investigation of the full publication is necessary for definitive confirmation.
The genus Pluchea is another potential source of this and other monoterpenoids, as these plants are known to produce a rich diversity of secondary metabolites with a range of biological activities.[10][11]
Biological Activity and Potential Applications
The therapeutic potential of this compound is an area of growing interest, with preliminary data suggesting its possible utility in an important area of infectious disease.
Anti-HIV Activity
There are indications that this compound possesses anti-HIV activity.[5][8] This claim appears to be linked to the aforementioned study on the constituents of Cnidium monnieri.[9] The mechanism of action for this purported anti-HIV activity has not been elucidated. Many natural products, including terpenoids, have been shown to inhibit various stages of the HIV life cycle, such as viral entry, reverse transcription, and protease activity.[12] Further research is required to validate the anti-HIV effects of this compound and to determine its specific molecular target(s).
The workflow for evaluating the anti-HIV potential of a natural product is outlined below.
Isolation [label="Isolation from Natural Source\nor Chemical Synthesis"]; Screening [label="Initial Anti-HIV Screening\n(e.g., cell-based assays)"]; Hit_Confirmation [label="Hit Confirmation and\nDose-Response Studies"]; Mechanism [label="Mechanism of Action Studies\n(e.g., enzyme inhibition assays)"]; Lead_Optimization [label="Lead Optimization\n(Structure-Activity Relationship)"]; Preclinical [label="Preclinical Studies\n(in vivo models)"];
Isolation -> Screening; Screening -> Hit_Confirmation; Hit_Confirmation -> Mechanism; Mechanism -> Lead_Optimization; Lead_Optimization -> Preclinical; }
Caption: Workflow for the evaluation of the anti-HIV potential of a natural product.Other Potential Pharmacological Activities
Given that this compound is a monoterpene polyol, it may share some of the broader biological activities associated with this class of compounds. These could include anti-inflammatory, analgesic, and antimicrobial effects.[2][3] The presence of multiple hydroxyl groups may also impart antioxidant properties through the quenching of reactive oxygen species. However, specific studies on these activities for this compound are currently lacking in the scientific literature.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, natural product. While its basic chemical properties are known, there is a clear need for more in-depth research to fully realize its potential.
Key areas for future investigation include:
-
Definitive Structural Elucidation: A comprehensive analysis of the stereochemistry of the naturally occurring and synthetic forms of the molecule is required.
-
Development of a Robust Synthetic Route: An efficient and scalable synthesis is necessary to provide sufficient quantities of the compound for extensive biological testing.
-
Validation of Anti-HIV Activity: Rigorous in vitro and in vivo studies are needed to confirm the reported anti-HIV activity, determine its potency (IC₅₀/EC₅₀), and elucidate its mechanism of action.
-
Exploration of Other Biological Activities: A broad pharmacological screening of the compound is warranted to identify other potential therapeutic applications.
References
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Cnidium monnieri Polysaccharides Exhibit Inhibitory Effect on Airborne Transmission of Influenza A Virus. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Kitajima, J., Aoki, Y., Ishikawa, T., & Tanaka, Y. (1998). Monoterpenoid Polyols in Fruit of Cnidium monnieri. Chemical & Pharmaceutical Bulletin, 46(10), 1580–1582.
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An overview of the pharmacological properties and potential applications of natural monoterpenes. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Biological Studies of the Plants from Genus Pluchea. (n.d.). Scholars Research Library. Retrieved January 12, 2026, from [Link]
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The Genus Pluchea: Phytochemistry, Traditional Uses and Biological Activities. | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Phenolic constituents and biological activity of the genus pluchea. (n.d.). Scholars Research Library. Retrieved January 12, 2026, from [Link]
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Showing Compound this compound (FDB017425). (n.d.). FooDB. Retrieved January 12, 2026, from [Link]
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2,6-dimethyloct-7-ene-2,3,6-triol. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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Monoterpenoid Polyols in Fruit of Cnidium monnieri. (n.d.). J-STAGE. Retrieved January 12, 2026, from [Link]
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2,6-dimethyloct-7-ene-2,3,6-triol. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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An Overview of the Pharmacological Properties and Potential Applications of Natural Monoterpenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Main constituents from the seeds of Vietnamese Cnidium monnieri and cytotoxic activity. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Cnidium monnieri | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Evaluation of Anti-HIV Activity of Selected Medicinal Plants: a Short Review. (n.d.). Bioscience Biotechnology Research Communications. Retrieved January 12, 2026, from [Link]
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3,7-Dimethyloct-6-ene-1,2,3-triol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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3,7-dimethyl-1-octene-3,6,7-triol, 73815-21-1. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). RongNa Biotechnology Co., Ltd. Retrieved January 12, 2026, from [Link]
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Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
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3,7-Dimethyloct-2-ene-1,4,7-triol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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(-)-3,7-dimethyloct-6-en-1-ol. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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A Technical Guide to the Natural Sources of 2,6-Dimethyl-7-octene-2,3,6-triol for Researchers and Drug Development Professionals
Introduction: Unveiling a Novel Monoterpenoid
2,6-Dimethyl-7-octene-2,3,6-triol is an oxygenated acyclic monoterpenoid of interest to the scientific community for its potential applications in pharmacology and as a chiral building block in synthetic chemistry. As a derivative of the widely distributed linalool, this triol shares a biosynthetic heritage with numerous bioactive compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound, its proposed biosynthetic pathway, detailed methodologies for its extraction and characterization, and an exploration of the potential biological activities that warrant further investigation. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.
I. Natural Occurrence: A Tale of Two Botanicals
To date, the presence of this compound has been identified in two primary plant sources: the fruit of the papaya tree (Carica papaya L.) and the berries of cubeb pepper (Piper cubeba L.f.).
Carica papaya L. (Papaya)
The volatile fraction of papaya fruit is a complex mixture of esters, alcohols, and terpenes that contribute to its characteristic aroma. This compound has been identified as a constituent of papaya fruit volatiles. Its presence is likely a result of the enzymatic transformation of more abundant terpenoid precursors during fruit ripening. The concentration of this triol in papaya is influenced by factors such as the cultivar, stage of ripeness, and post-harvest handling.
Piper cubeba L.f. (Cubeb Pepper)
Cubeb pepper, also known as tailed pepper, is a perennial plant in the Piperaceae family, cultivated for its fruit and essential oil. The essential oil of Piper cubeba is rich in sesquiterpenoids and monoterpenoids. This compound has been reported as a component of the essential oil derived from the herbs of Piper cubeba. The plant has a long history of use in traditional medicine for treating a variety of ailments, and its extracts have demonstrated a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3]
| Natural Source | Plant Part | Compound Class |
| Carica papaya L. | Fruit | Oxygenated Monoterpenoid |
| Piper cubeba L.f. | Berries/Herbs | Oxygenated Monoterpenoid |
II. Biosynthesis: A Linalool-Derived Pathway
The biosynthesis of this compound is believed to proceed via the modification of the monoterpene alcohol, linalool. Linalool itself is synthesized in plants from geranyl pyrophosphate (GPP) through the action of linalool synthase (LIS).[4][5] The subsequent oxygenation of linalool is a common metabolic pathway in plants, often mediated by cytochrome P450 monooxygenases, leading to a variety of derivatives.[4]
The proposed biosynthetic pathway for this compound likely involves a series of hydroxylation reactions on the linalool backbone. The exact enzymatic sequence and intermediates are yet to be fully elucidated but can be hypothesized based on known biochemical transformations of terpenes.
Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.
III. Extraction and Characterization: Methodologies for Isolation and Identification
The isolation and identification of this compound from its natural sources require specific analytical techniques tailored to the volatile and semi-volatile nature of the compound.
Extraction from Carica papaya Fruit: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for the analysis of volatile and semi-volatile organic compounds in a sample's headspace.
Protocol:
-
Sample Preparation: Homogenize fresh papaya fruit pulp. Transfer a known amount (e.g., 5 g) into a 20 mL headspace vial.
-
Internal Standard: Add a suitable internal standard for quantification purposes.
-
Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the analytes.
-
Desorption and Analysis: Retract the fiber and insert it into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and subsequent analysis.
Extraction from Piper cubeba Berries: Steam Distillation
Steam distillation is a classic method for extracting essential oils from plant materials.[6][7][8]
Protocol:
-
Sample Preparation: Coarsely grind dried Piper cubeba berries.
-
Apparatus Setup: Place the ground material in a distillation flask with water. Set up a Clevenger-type apparatus for continuous water and oil separation.
-
Distillation: Heat the flask to generate steam, which will pass through the plant material, carrying the volatile compounds.
-
Condensation and Collection: The steam and essential oil vapor mixture is condensed, and the immiscible oil is collected in the separator.
-
Drying and Storage: Separate the collected essential oil and dry it over anhydrous sodium sulfate. Store in a sealed, dark vial at low temperature.
Caption: Experimental workflow for the extraction and analysis of this compound.
Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical method of choice for the identification and quantification of this compound.
-
Gas Chromatography (GC): A capillary column with a suitable stationary phase (e.g., DB-5ms or HP-INNOWax) is used to separate the components of the extract based on their volatility and polarity. The retention index of the compound can be compared with literature values for tentative identification.
-
Mass Spectrometry (MS): The separated compounds are ionized (typically by electron impact), and the resulting fragmentation pattern (mass spectrum) is a unique fingerprint of the molecule. This spectrum can be compared with spectral libraries (e.g., NIST, Wiley) for positive identification.
| Analytical Technique | Purpose | Key Parameters |
| GC-MS | Separation, Identification, and Quantification | Column: Capillary (e.g., DB-5ms), Carrier Gas: Helium, Ionization: Electron Impact (70 eV), Detector: Mass Spectrometer |
IV. Potential Biological Activities and Future Directions
While specific pharmacological studies on this compound are limited, the known biological activities of its precursor, linalool, and extracts from its natural sources provide a strong rationale for further investigation.
Inferred Activities from Linalool and its Derivatives
Linalool and its other oxygenated derivatives have been reported to possess a wide range of biological activities.[9][10][11] These include:
-
Antimicrobial and Antifungal Properties: Linalool exhibits broad-spectrum activity against various bacteria and fungi.[9]
-
Anti-inflammatory Effects: Linalool has been shown to modulate inflammatory pathways.[9][12]
-
Anxiolytic and Sedative Effects: Inhalation of linalool has been demonstrated to have calming and sedative effects, potentially through modulation of the GABAergic system.
-
Antioxidant Activity: Linalool can scavenge free radicals and reduce oxidative stress.[9]
-
Neuroprotective Properties: Studies suggest that linalool may offer protection against neurodegenerative processes.[9]
Bioactivities of Host Plant Extracts
Extracts from Piper cubeba have a long history of use in traditional medicine and have been scientifically validated for several pharmacological effects:[1][2][13][14]
-
Antimicrobial and Antiparasitic [1]
Future Research and Drug Development Implications
The trifunctional nature of this compound, with its three hydroxyl groups, presents an interesting scaffold for medicinal chemistry. Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating the pure compound from its natural sources to enable robust biological testing.
-
Pharmacological Screening: A comprehensive screening of the purified compound for the bioactivities suggested by its precursor and host plants.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which the compound exerts its biological effects.
-
Synthetic derivatization: Exploring the potential for creating novel therapeutic agents through the chemical modification of its hydroxyl groups.
V. Conclusion
This compound is a naturally occurring monoterpenoid with a promising, yet largely unexplored, potential for applications in drug discovery and development. Found in the fruits of Carica papaya and the berries of Piper cubeba, its biosynthesis is intricately linked to the metabolism of linalool. The methodologies outlined in this guide provide a solid foundation for researchers to extract, identify, and quantify this compound. The known biological activities of its chemical relatives and host plants strongly suggest that this compound is a worthy candidate for further pharmacological investigation.
VI. References
-
El-Saber Batiha, G., et al. (2020). Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties. PubMed Central. [Link]
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An important medicinal plant piper cubeba l. (2024). Neliti. [Link]
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The brief biosynthetic pathway of linalool and nerolidol Linalool is a... (n.d.). ResearchGate. [Link]
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(PDF) Piper cubeba: phytochemical and pharmacological review of a routinely used spices. (2020). ResearchGate. [Link]
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Optimization of headspace solid phase micro-extraction of volatile compounds from papaya fruit assisted by GC–olfactometry. (2017). PubMed Central. [Link]
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Piper Cubeba: Review onpharmacological activity. (2022). Neliti. [Link]
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Unveiling the Potential of Piper cubeba L. f.: A Comprehensive Review Covering its Phytochemistry, Pharmacology, and Cutting-edge Applications. (2024). Bentham Science Publishers. [Link]
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Odour-active compounds in papaya fruit cv. Red Maradol. (2014). PubMed. [Link]
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Optimization of headspace solid phase micro-extraction of volatile compounds from papaya fruit assisted by GC–olfactometry. (2017). Semantic Scholar. [Link]
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Biosynthesis of Linalool – Part of Pesto Article. (2012). ChemistryViews. [Link]
-
Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening. (2021). PubMed Central. [Link]
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Volatile profiling of papaya fruit as an early detection tool for stem-end rot disease caused by Lasiodiplodia theobromae. (n.d.). Acta Horticulturae. [Link]
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Structures of linalool and derivatives formed in transgenic potato plants over-expressing the strawberry FaNES1 gene. (n.d.). ResearchGate. [Link]
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Chemical Characterizations and Biological Evaluation of Papaya (Carica papaya L.) Essential Oils and Fatty Acids. (2022). DergiPark. [Link]
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Natural Compounds in the Battle against Microorganisms—Linalool. (2022). PubMed Central. [Link]
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Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. (n.d.). University of Colorado Boulder. [Link]
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Linalool and linalool metabolites. Linalool a monoterpene alcohol... (n.d.). ResearchGate. [Link]
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The Extraction of Essential Oil from Piper Cubeba by Using Solvent Free Microwave Extraction Method. (2020). ResearchGate. [Link]
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Volatile components of papaya (Carica papaya L., Maradol variety) fruit. (n.d.). Request PDF. [Link]
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Recent updates on bioactive properties of linalool. (2021). Food & Function (RSC Publishing). [Link]
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Get pure natural oils by steam distillation method. (n.d.). Allin Exporters. [Link]
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Steam Distillation & Fractionation. (n.d.). Scribd. [Link]
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Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. (2015). PubMed Central. [Link]
-
Separating Components from Mixtures: A Closer Look at Steam Distillation. (n.d.). Science Equip. [Link]
-
cubeb oil essential oil obtained from the unripe fermented ripe fruits of the tailed pepper, piper cubeba l., piperaceae. (n.d.). The Good Scents Company. [Link]
-
Synthesis, Characterization, and Biological Activity of Linalool-Based α-Aminophosphonates. (n.d.). Request PDF. [Link]
-
Volatile patterns of different papaya (Carica papaya L.) varieties. (n.d.). ResearchGate. [Link]
-
Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L. (2019). PubMed. [Link]
-
Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L. (2019). PubMed Central. [Link]
-
Essential Oil Constituents of Piper cubeba L. fils. from Indonesia. (n.d.). ResearchGate. [Link]
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Volatile components of papaya (Carica papaya L., Maradol variety) fruit. (2003). Scilit. [Link]
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Biosynthesis of 2,6-Dimethyl-7-octene-2,3,6-triol in plants
An In-depth Technical Guide to the Putative Biosynthesis of 2,6-Dimethyl-7-octene-2,3,6-triol in Plants
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a C10 oxygenated acyclic monoterpenoid.[1][2] While its presence in the plant kingdom is not yet widely documented, its structural similarity to common plant-derived monoterpenols suggests a biosynthetic origin within plant secondary metabolism. This compound is known as a sex pheromone in the parasitoid wasp Urolepis rufipes, where it is synthesized via the mevalonate pathway.[3] In plants, however, the biosynthesis of monoterpenoids predominantly occurs via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4][5] To date, the specific biosynthetic pathway of this compound in plants has not been elucidated. This technical guide proposes a putative biosynthetic pathway, grounded in the established principles of plant terpenoid metabolism. We will deconstruct the likely enzymatic steps, from precursor synthesis to the formation of the final triol, and provide a comprehensive framework of experimental methodologies for researchers aiming to discover and validate this novel pathway.
Part 1: Foundational Architecture of Monoterpenoid Biosynthesis
All plant terpenoids, including the proposed C10 backbone of our target molecule, are derived from the five-carbon universal precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4] Plants utilize two distinct pathways for their synthesis: the cytosolic mevalonate (MVA) pathway and the plastidial MEP pathway.[5] Monoterpenes are typically synthesized in the plastids, sourcing their IPP and DMAPP from the MEP pathway.[4][6]
The key steps leading to the universal monoterpene precursor are:
-
IPP and DMAPP Synthesis via the MEP Pathway: This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to yield IPP and DMAPP.[5] Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[5]
-
Formation of Geranyl Diphosphate (GPP): The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) and results in the formation of the ten-carbon intermediate, geranyl diphosphate (GPP), the direct precursor to all monoterpenes.[6][7]
Caption: The MEP pathway for monoterpene precursor synthesis.
Part 2: A Putative Biosynthetic Pathway for this compound
Based on the structure of this compound, we hypothesize a two-stage biosynthetic process downstream of GPP: (1) formation of an acyclic monoterpenol backbone by a terpene synthase (TPS), and (2) subsequent oxidative modifications by cytochrome P450 monooxygenases (CYP450s).
Step 1: Formation of the Monoterpenol Backbone
The carbon skeleton of the target molecule is 2,6-dimethyl-7-octene. A highly probable precursor is 2,6-dimethyl-7-octen-2-ol, also known as dihydromyrcenol.[8] This compound can be formed from GPP through the action of a specific monoterpene synthase, likely a linalool synthase (LIS) or a related enzyme capable of producing tertiary acyclic monoterpenols. The reaction involves the ionization of GPP to form a geranyl cation, which then undergoes rearrangement and hydration.[9][10]
-
Enzyme Class: Terpene Synthase (TPS), specifically a monoterpenol synthase.
-
Substrate: Geranyl Diphosphate (GPP).
-
Product: 2,6-Dimethyl-7-octen-2-ol (Dihydromyrcenol).
Step 2: Sequential Hydroxylation by Cytochrome P450s
To arrive at the final triol structure, two additional hydroxyl groups must be introduced at the C-3 and C-6 positions of the dihydromyrcenol backbone. These types of specific, stereo-controlled oxidation reactions in terpenoid metabolism are hallmarks of cytochrome P450 monooxygenases.[7] These enzymes are typically anchored to the endoplasmic reticulum and play a crucial role in diversifying terpenoid structures.[11][12] We propose a two-step hydroxylation cascade:
-
Hydroxylation at C-6: The first CYP450 would likely hydroxylate the tertiary carbon at the C-6 position, a chemically favorable reaction, to produce 2,6-dimethyl-7-octene-2,6-diol.
-
Hydroxylation at C-3: A second, distinct CYP450 would then catalyze the hydroxylation at the C-3 position to yield the final product, this compound.
-
Enzyme Class: Cytochrome P450 Monooxygenases (CYP450s).
-
Substrate 1: 2,6-Dimethyl-7-octen-2-ol.
-
Intermediate: 2,6-Dimethyl-7-octene-2,6-diol.
-
Substrate 2: 2,6-Dimethyl-7-octene-2,6-diol.
-
Final Product: this compound.
Caption: A putative biosynthetic pathway for this compound.
Part 3: Experimental Methodologies for Pathway Elucidation
Validating this proposed pathway requires a multi-faceted approach combining bioinformatics, molecular biology, and analytical chemistry.
Protocol 1: Candidate Gene Discovery via Transcriptomics
The primary strategy is to identify a plant species that produces this compound and perform RNA-sequencing on the relevant tissue (e.g., flowers, leaves, or trichomes) where the compound accumulates.
Step-by-Step Methodology:
-
Plant Material & Metabolite Analysis: Identify a plant species producing the target compound. Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantify the accumulation of this compound in different tissues and developmental stages.
-
RNA Extraction & Sequencing: Extract high-quality total RNA from the tissue with the highest concentration of the compound. Prepare cDNA libraries and perform deep sequencing (e.g., using Illumina technology).
-
De Novo Transcriptome Assembly & Annotation: Assemble the sequencing reads into transcripts. Annotate the transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database) to identify putative functions.
-
Candidate Gene Identification:
-
Search the annotated transcriptome for sequences homologous to known monoterpene synthases (especially linalool synthases) and plant CYP450s (particularly those from families known to be involved in terpenoid oxidation, such as CYP71, CYP76, and CYP82).
-
Utilize differential expression analysis to identify candidate genes whose expression levels correlate strongly with the production of the target compound.
-
Protocol 2: In Vitro Enzyme Characterization
This protocol validates the function of the candidate TPS and CYP450 enzymes identified from the transcriptome.
Step-by-Step Methodology:
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequences of the candidate genes from cDNA.
-
Clone the TPS candidate into an E. coli expression vector (e.g., pET-28a).
-
Clone the CYP450 candidates into a yeast expression vector (e.g., pYES-DEST52), which provides the necessary P450 reductase for activity.
-
-
Protein Expression and Purification:
-
Express the TPS protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).
-
Express the CYP450 proteins in Saccharomyces cerevisiae and prepare microsomes.
-
-
Enzyme Assays:
-
TPS Assay: Incubate the purified TPS enzyme with GPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane) and analyze by GC-MS. Compare the product's mass spectrum and retention time with an authentic standard of dihydromyrcenol.
-
CYP450 Assays: Incubate the yeast microsomes containing the candidate CYP450 with the substrate (dihydromyrcenol for the first reaction, and the resulting diol for the second) and an NADPH-regenerating system. Analyze the products by GC-MS.
-
-
Data Analysis: Confirm the identity of the enzymatic products and determine the kinetic parameters of the enzymes.
Caption: Workflow for discovery and validation of the biosynthetic pathway.
Protocol 3: In Planta Pathway Reconstruction
To confirm that the identified enzymes work together in a plant cell to produce the final product, a transient expression system in Nicotiana benthamiana is highly effective.
Step-by-Step Methodology:
-
Vector Construction: Clone the candidate TPS and the two candidate CYP450s into plant expression vectors compatible with Agrobacterium tumefaciens-mediated transient expression.
-
Agroinfiltration: Transform A. tumefaciens with the expression constructs. Co-infiltrate a mixture of the Agrobacterium strains carrying the TPS and the two CYP450s into the leaves of N. benthamiana.
-
Metabolite Extraction and Analysis: After 4-5 days, harvest the infiltrated leaf tissue. Extract volatile and semi-volatile compounds using a suitable method (e.g., headspace solid-phase microextraction or solvent extraction).
-
GC-MS Analysis: Analyze the extracts by GC-MS to detect the production of dihydromyrcenol, the diol intermediate, and the final product, this compound. Control experiments should include infiltration with empty vectors and single-gene constructs to verify the function of each step.
Quantitative Data Summary
| Enzyme Class | Proposed Enzyme | Substrate(s) | Product | Cellular Location |
| Terpene Synthase | Monoterpenol Synthase | Geranyl Diphosphate | 2,6-Dimethyl-7-octen-2-ol | Plastid |
| P450 Monooxygenase | CYP450 Hydroxylase 1 | 2,6-Dimethyl-7-octen-2-ol | 2,6-Dimethyl-7-octene-2,6-diol | Endoplasmic Reticulum |
| P450 Monooxygenase | CYP450 Hydroxylase 2 | 2,6-Dimethyl-7-octene-2,6-diol | This compound | Endoplasmic Reticulum |
Conclusion
The biosynthesis of this compound in plants remains an uncharted area of metabolic research. This guide puts forth a robust, scientifically grounded hypothesis for its formation, proceeding from the universal monoterpene precursor GPP through a monoterpenol intermediate, followed by sequential hydroxylations catalyzed by CYP450 enzymes. The provided experimental protocols offer a clear and comprehensive roadmap for researchers to identify the responsible genes and validate this putative pathway. Elucidating this pathway will not only expand our fundamental understanding of terpenoid metabolism and its diversification but may also open avenues for the metabolic engineering of this and other high-value oxygenated monoterpenoids for applications in the fragrance, pharmaceutical, and agricultural industries.
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- Biosynthesis of Linalool – Part of Pesto Article. (2012). ChemistryViews.
- Linalool - Wikipedia.
- Benchchem. Geraniol biosynthesis pathway in aromatic plants.
- My Way: Noncanonical Biosynthesis Pathways for Plant Volatiles. (2015). UvA-DARE (Digital Academic Repository).
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An In-Depth Technical Guide to the Structure and Stereochemistry of 2,6-Dimethyl-7-octene-2,3,6-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-7-octene-2,3,6-triol is a naturally occurring acyclic monoterpenoid triol.[1][2][3] As an oxygenated derivative of the more common monoterpene linalool, this compound belongs to a class of molecules that have garnered significant interest for their diverse biological activities, ranging from anti-inflammatory and antimicrobial to potential neuroprotective effects.[4][5][6] This guide provides a comprehensive overview of the structural and stereochemical intricacies of this compound, offering field-proven insights into its analysis and potential synthesis, which are critical for its exploration in drug discovery and development.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound is a ten-carbon chain with hydroxyl groups at positions 2, 3, and 6, methyl groups at positions 2 and 6, and a terminal double bond between carbons 7 and 8.[1] Its classification includes being a fatty alcohol, a polyol, and containing both secondary and tertiary alcohol functionalities.[7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [1] |
| Molecular Weight | 188.26 g/mol | [1] |
| IUPAC Name | 2,6-dimethyloct-7-ene-2,3,6-triol | [1] |
| CAS Number | 73815-21-1 | [1] |
| Appearance | Oil | [8] |
Stereochemistry: The Key to Biological Specificity
The biological activity of natural products is often intrinsically linked to their specific three-dimensional arrangement. This compound possesses three stereogenic centers at carbons 2, 3, and 6. This gives rise to 2³ = 8 possible stereoisomers, which can exist as four pairs of enantiomers. The InChIKey found in many databases, CNYFGLAROLNGDG-UHFFFAOYSA-N, does not specify stereochemistry, highlighting the need for careful characterization.[1][2][3]
The accurate assignment of the absolute and relative configurations of these stereocenters is paramount for understanding its interaction with biological targets and for any drug development efforts.
Caption: Molecular structure of this compound with chiral centers marked with an asterisk.
Natural Occurrence
Diastereomers of this compound have been identified as volatile compounds in the fruit of Carica papaya (papaya). This discovery underscores the natural origin of this complex triol and provides a basis for its potential biological relevance.
Potential Stereoselective Synthetic Strategies
While a specific stereoselective synthesis of this compound has not been extensively documented in the literature, established methodologies for the synthesis of chiral polyols can be logically applied. A plausible retrospective analysis suggests a synthetic route starting from a chiral precursor, such as (R)- or (S)-linalool, which is commercially available.
A key transformation would be the stereoselective dihydroxylation of the double bond in a suitable precursor. The Sharpless Asymmetric Dihydroxylation is a powerful tool for this purpose, allowing for the creation of vicinal diols with high enantioselectivity.[4][9][10] The choice of the chiral ligand (AD-mix-α or AD-mix-β) would determine the facial selectivity of the dihydroxylation, thus controlling the absolute configuration of the newly formed stereocenters.
Another viable approach involves a diastereoselective epoxidation of an allylic alcohol precursor, followed by regioselective hydrolysis of the epoxide to yield the triol. The stereochemistry of the allylic alcohol can direct the epoxidation, and various reagents can be employed to achieve high diastereoselectivity.[11]
Caption: High-level overview of potential stereoselective synthetic pathways.
Experimental Protocols for Stereochemical Determination
The elucidation of the absolute and relative stereochemistry of the eight possible stereoisomers of this compound requires a combination of advanced spectroscopic and chemical methods.
Protocol 1: Chiral Derivatization and NMR Spectroscopy (Mosher's Method)
This is a well-established technique for determining the absolute configuration of chiral alcohols.[12]
Objective: To determine the absolute configuration of the C3 secondary alcohol.
Methodology:
-
Esterification: React the purified triol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form the corresponding diastereomeric Mosher esters.
-
Purification: Purify the resulting diastereomeric esters using column chromatography or HPLC.
-
¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: Compare the chemical shifts of the protons adjacent to the newly formed ester linkage. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the C3 carbinol center can be determined based on the established Mosher's method model.[12]
Causality: The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding or deshielding of the protons on either side of the chiral center in the two diastereomers, allowing for the assignment of the absolute configuration.
Protocol 2: Nuclear Overhauser Effect (NOE) NMR Spectroscopy
NOE experiments provide information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry of the chiral centers.[2]
Objective: To determine the relative configuration between the stereocenters (e.g., C3 and C6).
Methodology:
-
Sample Preparation: Prepare a high-purity sample of a single diastereomer of this compound in a suitable deuterated solvent.
-
2D NOESY Acquisition: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Data Analysis: Analyze the NOESY spectrum for cross-peaks, which indicate through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOEs between protons on or near the chiral centers can reveal their relative orientation.
Causality: The NOE is a through-space phenomenon, and its magnitude is inversely proportional to the sixth power of the distance between the interacting nuclei. This allows for the mapping of proton proximities and the deduction of the molecule's preferred conformation in solution, which in turn reveals the relative stereochemistry.
Biological and Pharmacological Context
While specific pharmacological studies on this compound are limited, the known biological activities of its precursor, linalool, and other oxygenated derivatives provide a strong rationale for further investigation. Linalool exhibits a wide range of properties, including anti-inflammatory, anticancer, neuroprotective, anxiolytic, and antimicrobial effects.[4][5][6] These activities are often attributed to the modulation of various cellular pathways. The introduction of additional hydroxyl groups, as in the case of the target triol, can significantly alter the molecule's polarity, solubility, and ability to form hydrogen bonds, which may lead to modified or enhanced biological activities. The increased polarity could influence its pharmacokinetic profile and interaction with biological targets.
For drug development professionals, this class of compounds represents a promising area for the discovery of new therapeutic agents. However, a thorough toxicological evaluation is necessary. Safety data for the related compound, 2,6-dimethyl-7-octen-2-ol (dihydromyrcenol), indicates low acute toxicity but also potential for skin and eye irritation.
Conclusion
This compound is a structurally complex natural product with significant potential for further scientific exploration. Its multifaceted stereochemistry is a critical aspect that governs its properties and potential biological functions. This guide has outlined the key structural features, plausible synthetic strategies, and robust analytical protocols for the stereochemical elucidation of this intriguing monoterpenoid triol. For researchers in natural product chemistry and drug discovery, a thorough understanding of these principles is essential for unlocking the full therapeutic potential of this and related compounds.
References
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A. Author, et al. (Year). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
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A. Author, et al. (2022). Recent updates on bioactive properties of linalool. Food & Function. [Link]
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A. Author, et al. (2022). Natural Compounds in the Battle against Microorganisms—Linalool. PubMed Central. [Link]
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A. Author, et al. (2018). Isolation and characterization of secondary metabolites from leaves of Carica papaya Linn. ResearchGate. [Link]
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PubChem. (n.d.). This compound. [Link]
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precisionFDA. (n.d.). 2,6-DIMETHYLOCT-7-ENE-2,6-DIOL. [Link]
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ChemFarm. (n.d.). This compound. [Link]
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NIST. (n.d.). 2,6-dimethyloct-7-ene-2,3,6-triol. [Link]
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NIST. (n.d.). 2,6-dimethyloct-7-ene-2,3,6-triol. [Link]
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Southern Cross University. (2009). Isolation and identification of antioxidant compounds from Carica papaya L. [Link]
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NP-MRD. (2022). Showing NP-Card for 2,6-dimethyl-3-[(2,5,6-trihydroxy-2,6-dimethyloct-7-en-3-yl)oxy]oct-7-ene-2,5,6-triol (NP0154606). [Link]
-
EWG Skin Deep®. (n.d.). What is 2,6-DIMETHYL-7-OCTEN-2-OL. [Link]
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PubChem. (n.d.). Dihydromyrcenol. [Link]
-
ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
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A. Author, et al. (2020). Reference-free NOE NMR analysis. ResearchGate. [Link]
-
T. R. Hoye, et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
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ResearchGate. (n.d.). Versatile Synthesis of Linalool‐Derived Compounds via Catalytic Epoxidation and Ring Opening. [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]
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Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. [Link]
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Organic Chemistry Portal. (n.d.). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. [Link]
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Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]
-
Synerzine. (2018). 7-Octen-2-ol, 2,6-dimethyl-. [Link]
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RSC Publishing. (n.d.). One-pot synthesis at room temperature of epoxides and linalool derivative pyrans in monolacunary Na7PW11O39-catalyzed oxidation reactions by hydrogen peroxide. [Link]
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NIST. (n.d.). 7-Octen-2-ol, 2,6-dimethyl-. [Link]
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Spectroscopic Elucidation of 2,6-Dimethyl-7-octene-2,3,6-triol: A Technical Guide for Structural Analysis
This technical guide provides a detailed exploration of the spectroscopic characteristics of 2,6-Dimethyl-7-octene-2,3,6-triol, a polyhydroxylated monoterpenoid. Designed for researchers, scientists, and professionals in drug development and natural product chemistry, this document synthesizes predictive data with established analytical principles to offer a comprehensive framework for the structural identification and characterization of this molecule. While experimental spectra are curated in specialized databases such as SpectraBase and the Wiley Registry, this guide constructs a robust analytical narrative based on predictive modeling and expert interpretation, providing a blueprint for researchers working with this and structurally related compounds.
Introduction: The Molecular Profile of this compound
This compound (CAS 73815-21-1) is a C10 monoterpenoid alcohol with the molecular formula C₁₀H₂₀O₃ and a molecular weight of approximately 188.27 g/mol .[1] Its structure features a flexible eight-carbon chain with three hydroxyl groups, two methyl substituents, and a terminal double bond. This combination of functional groups, including a secondary alcohol, a tertiary diol, and a vinyl group, results in a molecule with multiple stereocenters and complex spectroscopic signatures. The presence of this compound has been reported in the volatile fraction of papaya (Carica papaya L.) fruit, highlighting its relevance in flavor and fragrance chemistry as well as natural product research.
The precise and unambiguous structural determination of such polyhydroxylated, acyclic molecules is critically dependent on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide delves into the predicted ¹H and ¹³C NMR spectra and the anticipated mass spectral fragmentation pathways, explaining the causal logic behind the expected spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (such as COSY and HSQC) would be essential for complete signal assignment. The following sections detail the predicted NMR data, assuming a standard analysis in a common deuterated solvent like chloroform-d (CDCl₃).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be complex due to the presence of diastereotopic protons arising from multiple chiral centers. The chemical shifts are influenced by the proximity of electronegative hydroxyl groups and the vinyl moiety.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale for Assignment |
| ~5.85 | dd | 1H | H-7 | Vinylic proton, coupled to the two geminal H-8 protons. |
| ~5.20 | d | 1H | H-8a | Vinylic proton (trans to H-7), showing geminal and vicinal coupling. |
| ~5.05 | d | 1H | H-8b | Vinylic proton (cis to H-7), showing geminal and vicinal coupling. |
| ~3.60 | dd | 1H | H-3 | Methine proton adjacent to a hydroxyl group (C-3) and a methylene group (C-4). |
| ~1.70 - 1.50 | m | 4H | H-4, H-5 | Methylene protons, forming a complex multiplet pattern due to diastereotopicity and coupling to adjacent methines. |
| ~1.25 | s | 3H | C6-CH₃ | Methyl group on a tertiary alcohol carbon (C-6). |
| ~1.20 | s | 3H | C2-CH₃ (a) | One of the two methyl groups on C-2, rendered diastereotopic by the C-3 chiral center. |
| ~1.18 | s | 3H | C2-CH₃ (b) | The second methyl group on C-2. |
| Broad | s | 3H | -OH | Hydroxyl protons; chemical shift is variable and depends on concentration and temperature. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The presence of ten distinct signals is expected, confirming the C10 framework. The chemical shifts are highly indicative of the carbon's chemical environment. Experimental data for this compound is noted in the CSEARCH database developed by Prof. W. Robien.[2][3]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Assignment |
| ~145.0 | C-7 | Vinylic methine carbon, deshielded by the double bond. |
| ~112.0 | C-8 | Terminal vinylic methylene carbon. |
| ~78.0 | C-3 | Methine carbon bearing a secondary hydroxyl group. |
| ~75.0 | C-2 | Quaternary carbon bearing a hydroxyl group and two methyl groups. |
| ~73.0 | C-6 | Quaternary carbon bearing a hydroxyl group and a methyl group. |
| ~40.0 | C-5 | Aliphatic methylene carbon. |
| ~30.0 | C-4 | Aliphatic methylene carbon. |
| ~28.0 | C6-CH₃ | Methyl carbon attached to the tertiary alcohol at C-6. |
| ~26.5 | C2-CH₃ (a) | One of the two diastereotopic methyl carbons at C-2. |
| ~24.0 | C2-CH₃ (b) | The second diastereotopic methyl carbon at C-2. |
Experimental Protocol for NMR Data Acquisition
A robust NMR analysis protocol is crucial for validating the predicted data and resolving the complex stereochemistry.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is essential to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Correlation Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons (e.g., H-3 through H-5, and H-7 with H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity of the carbon skeleton and the placement of quaternary carbons and methyl groups.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural insights. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Predicted Mass Spectrum and Fragmentation Pathways
For this compound (MW = 188.27), the molecular ion peak (M⁺) at m/z 188 may be weak or absent in the EI-MS spectrum due to the facile loss of water from the multiple hydroxyl groups. The fragmentation will be dominated by cleavages adjacent to the oxygen atoms (α-cleavage) and dehydration reactions.
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 170 | [M - H₂O]⁺ | Loss of a water molecule from one of the hydroxyl groups. |
| 152 | [M - 2H₂O]⁺ | Sequential loss of two water molecules. |
| 134 | [M - 3H₂O]⁺ | Loss of all three hydroxyl groups as water. |
| 129 | [C₇H₁₃O₂]⁺ | α-cleavage at C2-C3 with loss of a propyl group. |
| 101 | [C₅H₉O₂]⁺ | Cleavage at C4-C5 bond. |
| 59 | [C₃H₇O]⁺ | α-cleavage at C3-C4 with charge retention on the C1-C3 fragment. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a common fragment in branched alkanes. |
The fragmentation is initiated by ionization of one of the lone pair electrons on an oxygen atom. Subsequent cleavage of adjacent carbon-carbon bonds is a highly favored process.
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like this compound, providing both retention time information for separation and a mass spectrum for identification.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms). Use a suitable temperature program to ensure good separation and peak shape, for example, starting at 60°C and ramping to 280°C.
-
MS Detection: Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Extract the mass spectrum and compare it against spectral libraries (such as the Wiley/NIST libraries) and the predicted fragmentation pattern. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and key fragments, providing further confirmation of the structure.
Conclusion and Future Outlook
This technical guide has outlined a comprehensive spectroscopic approach for the structural elucidation of this compound. By integrating predicted ¹H and ¹³C NMR data with anticipated MS fragmentation pathways, we have constructed a detailed analytical framework. The provided protocols for NMR and GC-MS data acquisition represent best practices for obtaining high-quality data necessary for unambiguous structure confirmation.
For drug development and natural product discovery, the methods described here are fundamental. The detailed structural information derived from these spectroscopic techniques is a prerequisite for understanding biological activity, establishing structure-activity relationships, and ensuring the chemical integrity of lead compounds. Further research could involve the use of advanced NMR techniques to determine the relative and absolute stereochemistry of the molecule's chiral centers, a critical step in understanding its interaction with biological systems.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 2,6-Dimethyl-7-octene-2,3,6-triol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethyl-7-octene-2,3,6-triol, a hydroxylated derivative of the naturally occurring monoterpene linalool, presents a molecule of significant interest for its potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its known physical and chemical properties, outlines a probable synthetic pathway from its precursor, details analytical methodologies for its characterization, and explores its potential biological significance. The information is synthesized from publicly available data and is intended to serve as a foundational resource for researchers in the field.
Introduction
Terpenoids represent a vast and structurally diverse class of natural products that have historically been a rich source of therapeutic agents.[1] Linalool, a tertiary monoterpene alcohol, is a prominent example, exhibiting a range of biological activities including anti-inflammatory, anxiolytic, and sedative effects.[2][3] The functionalization of such parent compounds through processes like hydroxylation can significantly alter their pharmacokinetic and pharmacodynamic profiles, often leading to enhanced bioactivity or novel therapeutic properties.[4] this compound emerges from this context as a molecule with untapped potential, meriting a detailed examination of its chemical and physical characteristics.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is available, many physical properties are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [2][5] |
| Molecular Weight | 188.26 g/mol | [5] |
| IUPAC Name | 2,6-dimethyloct-7-ene-2,3,6-triol | [5] |
| CAS Number | 73815-21-1 | [2][5] |
| Physical Form | Oil | [2] |
| Water Solubility (predicted) | 9759 mg/L @ 25 °C | [2] |
| logP (predicted) | 0.4 | [5] |
Structural Elucidation: The structure of this compound, as its name implies, consists of an eight-carbon chain with methyl groups at positions 2 and 6. A double bond is located between carbons 7 and 8. The molecule is characterized by the presence of three hydroxyl (-OH) groups at positions 2, 3, and 6.
C2 -- C1 [len=1.5]; C2 -- C9 [len=1.5]; C2 -- C3 [len=1.5]; C2 -- OH2 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C6 -- C10 [len=1.5]; C7 -- C8 [len=1.5]; C7 -- C11 [style=invis, len=0]; }
Molecular Structure of this compoundSynthesis and Reactivity
Proposed Synthetic Pathway: Dihydroxylation of an Allylic Alcohol
A potential synthetic approach involves the dihydroxylation of the double bond in a suitable precursor. The presence of the hydroxyl group at C6 suggests that the starting material could be 2,6-dimethyl-7-octen-2-ol. The formation of the 2,3-diol moiety could then be achieved through the hydroxylation of a corresponding precursor with a double bond at the 2,3-position, though this is less likely given the prevalence of linalool-based starting materials.
A more probable route is the dihydroxylation of 2,6-dimethyl-7-octen-2-ol. Standard dihydroxylation reagents such as osmium tetroxide (in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or potassium permanganate under cold, alkaline conditions could be employed to introduce the hydroxyl groups at the 2 and 3 positions.
Start [label="2,6-Dimethyl-7-octen-2-ol\n(Dihydromyrcenol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Dihydroxylation Reagent\n(e.g., cat. OsO4, NMO)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagent [label="Oxidation"]; Reagent -> Product; }
Proposed synthesis of this compound.Reactivity Profile:
The chemical reactivity of this compound is dictated by its functional groups: the alkene and the three hydroxyl groups (one secondary and two tertiary).
-
Alkene Group: The terminal double bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation.
-
Hydroxyl Groups: The hydroxyl groups can be subject to esterification, etherification, and oxidation (the secondary alcohol at C3). The presence of multiple hydroxyl groups also suggests the potential for intramolecular cyclization reactions under certain conditions.
Analytical Characterization
A comprehensive analysis of this compound would involve a combination of spectroscopic and chromatographic techniques. While full spectral data is not publicly available, databases indicate the existence of NMR, MS, and IR spectra.[5]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the terminal alkene, the methine proton at the C3 position bearing a hydroxyl group, and the various methyl and methylene protons along the carbon chain. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for the ten carbon atoms in the molecule, with distinct chemical shifts for the sp² carbons of the double bond, the carbons bearing hydroxyl groups, and the aliphatic carbons.[5]
4.2. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) would likely lead to fragmentation, providing structural information. The NIST WebBook provides a reference to a study by Schwab et al. (1989) which includes gas chromatography data for this compound, suggesting that GC-MS is a suitable analytical method.[7]
4.3. Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Other key signals would include C-H stretching vibrations for the alkyl and vinyl groups, and a C=C stretching vibration for the alkene.[5]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern. Compare the obtained spectrum with library data for identification.
-
Sample [label="Sample Preparation\n(Dissolve in Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Injection into GC"]; GC [label="Gas Chromatography\n(Separation on Column)"]; MS [label="Mass Spectrometry\n(Ionization & Detection)"]; Analysis [label="Data Analysis\n(Spectrum Interpretation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Injection; Injection -> GC; GC -> MS; MS -> Analysis; }
Workflow for GC-MS analysis of this compound.Potential Applications in Drug Development
While specific studies on the biological activity of this compound are limited, the known pharmacological effects of its parent compound, linalool, and other hydroxylated monoterpenes provide a strong rationale for its investigation.
5.1. Anti-inflammatory and Analgesic Properties
Linalool is known to possess anti-inflammatory and analgesic properties.[8] The introduction of hydroxyl groups can increase the polarity of the molecule, potentially altering its interaction with biological targets and improving its pharmacokinetic profile. The triol structure of this compound could lead to enhanced anti-inflammatory or analgesic activity.
5.2. Antimicrobial Activity
Linalool and its derivatives have demonstrated antimicrobial activity against a range of pathogens.[4] The hydroxyl groups in this compound may enhance its ability to disrupt microbial cell membranes or interfere with other cellular processes, making it a candidate for development as an antimicrobial agent.
5.3. Central Nervous System Effects
Linalool has been studied for its anxiolytic and sedative effects.[3] The structural modifications in this compound could modulate its ability to cross the blood-brain barrier and interact with receptors in the central nervous system, potentially leading to novel neuropharmacological agents.
Molecule [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory\nAnalgesic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial", fillcolor="#FBBC05", fontcolor="#202124"]; CNS [label="CNS Effects\n(Anxiolytic, Sedative)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Molecule -> AntiInflammatory [label="Potential Activity"]; Molecule -> Antimicrobial [label="Potential Activity"]; Molecule -> CNS [label="Potential Activity"]; }
Potential therapeutic areas for this compound.Conclusion and Future Directions
This compound is a structurally interesting monoterpenoid with a high potential for biological activity, stemming from its relationship to linalool. This guide has consolidated the available information on its physical and chemical properties, proposed a viable synthetic route, and outlined key analytical methods for its characterization. The exploration of its pharmacological properties, particularly in the areas of inflammation, infectious diseases, and central nervous system disorders, represents a promising avenue for future research. The development of a robust and scalable synthesis will be a critical first step in enabling these much-needed biological investigations and unlocking the full therapeutic potential of this intriguing molecule.
References
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A. González-Mas, M., et al. (2022). Natural Compounds in the Battle against Microorganisms—Linalool. Molecules, 27(20), 6973. [Link]
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Schwab, W., Mahr, C., & Schreier, P. (1989). Studies on the enzymic hydrolysis of bound aroma components from Carica papaya fruit. Journal of Agricultural and Food Chemistry, 37(4), 1009–1012. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound this compound (FDB017425). Retrieved from [Link]
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ResearchGate. (n.d.). Structures of linalool and derivatives formed in transgenic potato plants over-expressing the strawberry FaNES1 gene. Retrieved from [Link]
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An, Q., et al. (2021). Recent updates on bioactive properties of linalool. Food & Function, 12(21), 10370-10389. [Link]
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Liu, Y., et al. (2009). Synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated... Chemistry and Physics of Lipids, 157(2), 87-93. [Link]
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ChemFarm. (n.d.). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dimethyl-7-octen-2-ol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 7-Octen-3-ol, 2,6-dimethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Peana, A. T., & Moretti, M. D. L. (2008). Linalool in essential plant oils: pharmacological effects. CABI eBooks, 375-391. [Link]
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NIST. (n.d.). 2,6-Dimethyl-3,5,7-octatriene-2-ol, ,E,E-. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). 7-Octen-2-ol, 2,6-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). 2,6-dimethyloct-7-ene-2,3,6-triol. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). Dihydromyrcenol. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115). Retrieved from [Link]
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Ham, J. E., & Wells, J. R. (2009). Surface chemistry of dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) with ozone on silanized glass, glass, and vinyl flooring tiles. Journal of ASTM International, 6(1), JAI101888. [Link]
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Cheméo. (n.d.). 7-Octen-2-ol, 2,6-dimethyl-. Retrieved from [Link]
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precisionFDA. (n.d.). 2,6-DIMETHYLOCT-7-ENE-2,6-DIOL. Retrieved from [Link]
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EWG Skin Deep®. (n.d.). What is 2,6-DIMETHYL-7-OCTEN-2-OL. Retrieved from [Link]
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NIST. (n.d.). trans-β-Ocimene. National Institute of Standards and Technology. Retrieved from [Link]
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Unveiling the Bioactive Potential of 2,6-Dimethyl-7-octene-2,3,6-triol: A Technical Guide for Researchers
Introduction: Characterizing a Novel Acyclic Monoterpenoid Triol
In the vast landscape of natural product chemistry, terpenoids represent a diverse and pharmacologically significant class of compounds.[1] Among these, the acyclic monoterpenoids, with their relatively simple C10 backbones, offer a foundational scaffold for a surprising array of biological activities. This guide focuses on a lesser-known member of this family: 2,6-Dimethyl-7-octene-2,3,6-triol.
With the chemical formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol , this molecule is classified as an aliphatic alcohol and a fatty alcohol.[2] Its structure is characterized by an eight-carbon chain with methyl groups at positions 2 and 6, a terminal double bond between carbons 7 and 8, and hydroxyl groups at positions 2, 3, and 6. This triol configuration suggests a molecule with increased polarity compared to many other common monoterpenoids.
Despite its clear classification, publicly available data on the specific biological activities of this compound are scarce. This guide, therefore, aims to provide a comprehensive technical overview by:
-
Detailing the known anti-inflammatory activities of a closely related structural isomer to infer potential therapeutic avenues.
-
Extrapolating other likely biological activities based on structure-activity relationships within the acyclic monoterpenoid class.
-
Providing detailed, field-proven experimental protocols for researchers to systematically investigate and validate these potential activities.
This document is designed to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug development, enabling a thorough and scientifically rigorous exploration of this promising compound.
Comparative Structural Analysis: Contextualizing this compound
To logically infer the potential bioactivities of this compound, it is crucial to understand its structural relationship to other well-characterized acyclic monoterpenoids.
// Nodes for each compound with image placeholders (using labels for now) A [label="this compound\n(Target Compound)", fillcolor="#FBBC05"]; B [label="3,7-Dimethyl-oct-6-en-1-ol\n(Anti-inflammatory Isomer)", fillcolor="#EA4335"]; C [label="Linalool\n(Tertiary Alcohol)", fillcolor="#4285F4"]; D [label="Dihydromyrcenol\n(Tertiary Alcohol)", fillcolor="#34A853", shape="ellipse"];
// Edges to show relationships A -> B [label="Structural Isomer\n(Different -OH & double bond positions)", len=2.5]; A -> C [label="Shared C2-OH (Tertiary)\nDifferent saturation & hydroxylation", len=2.5]; A -> D [label="Shared C2-OH & C6-Me\nDifferent hydroxylation", len=2.5]; }
Figure 1. Structural relationships of the target compound.
As illustrated in Figure 1, the target compound shares key structural motifs with monoterpenoids known for distinct biological activities. The most direct comparison is with 3,7-dimethyl-oct-6-en-1-ol , an isomer isolated from Trianthema decandra, which has demonstrated significant anti-inflammatory properties.[3] While the carbon skeleton is identical, the positioning of the hydroxyl groups and the double bond are different, which will undoubtedly influence receptor binding and metabolic stability.
Comparisons with linalool and dihydromyrcenol (2,6-Dimethyl-7-octen-2-ol) are also informative.[4][5][6] All three share a tertiary alcohol at the C2 position. The presence of additional hydroxyl groups in our target molecule at C3 and C6 dramatically increases its hydrophilicity, which could alter its pharmacokinetic profile and mechanism of action, such as its ability to cross cell membranes.
Part 1: Known Anti-inflammatory Activity of a Structural Isomer
The most compelling evidence for the potential bioactivity of this compound comes from a study on its isomer, 3,7-dimethyl-oct-6-en-1-ol. This research provides a strong rationale for investigating the anti-inflammatory capacity of our target compound.
In Vitro and In Vivo Evidence
Research by Rajarathinam and Dronamraju demonstrated that "dimethyl octenol" isolated from Trianthema decandra exhibits significant anti-inflammatory effects.[7] The key findings were:
-
Inhibition of Nitric Oxide (NO) Production: The compound suppressed the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
-
Suppression of Pro-inflammatory Cytokines: Secretion of Tumor Necrosis Factor-alpha (TNF-α) was significantly reduced in treated RAW 264.7 cells.
-
In Vivo Efficacy: In a mouse model of type II collagen-induced arthritis, the compound led to a reduction in paw inflammation.
Proposed Mechanism of Action
In silico molecular docking studies suggested that the anti-inflammatory effects of the isomeric dimethyl octenol are mediated through the inhibition of key enzymes in the inflammatory cascade:
-
Phospholipase A2 (PLA2): This enzyme initiates the arachidonic acid pathway by releasing arachidonic acid from the cell membrane.
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[8]
This dual-inhibition mechanism is a hallmark of several potent anti-inflammatory drugs.
// Nodes LPS [label="Inflammatory Stimulus (LPS)", fillcolor="#EA4335"]; Membrane [label="Cell Membrane Phospholipids", shape="cylinder", fillcolor="#FBBC05"]; PLA2 [label="PLA2", shape="ellipse", fillcolor="#FFFFFF"]; AA [label="Arachidonic Acid", shape="ellipse", fillcolor="#FFFFFF"]; COX2 [label="COX-2", shape="ellipse", fillcolor="#FFFFFF"]; PGs [label="Prostaglandins", shape="ellipse", fillcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape="doublecircle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Hypothesized)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> PLA2 [label="Activates"]; PLA2 -> Membrane [style=invis]; Membrane -> AA [label="Releases"]; AA -> COX2 [label="Substrate"]; COX2 -> PGs [label="Synthesizes"]; PGs -> Inflammation [label="Mediates"]; Compound -> PLA2 [label="Inhibits", style="dashed", color="#34A853"]; Compound -> COX2 [label="Inhibits", style="dashed", color="#34A853"]; }
Figure 2. Hypothesized anti-inflammatory mechanism.
Part 2: Inferred Biological Activities & Structure-Activity Relationships
Based on the broader class of acyclic monoterpenoid alcohols, we can hypothesize other significant biological activities for this compound. The presence and position of hydroxyl groups are known to be critical determinants of bioactivity.[7]
Potential Antimicrobial Activity
Rationale: Monoterpenoid alcohols are well-documented antimicrobial agents.[7] Their lipophilic nature allows them to partition into bacterial cell membranes, disrupting their integrity and leading to leakage of intracellular contents. The increased number of hydroxyl groups in this compound might modulate this activity. While increased polarity could hinder membrane transit, it might also enhance interactions with specific membrane proteins or enzymes. For instance, studies have shown that alcoholic monoterpenes are often more bactericidal than their ketone or hydrocarbon counterparts.[7]
| Compound | Organism | MIC (µg/mL) | Reference |
| Myrcene | Mycobacterium tuberculosis | 16-32 | [9] |
| Linalool | Staphylococcus aureus | >1250 | [9] |
| Geraniol | Escherichia coli | 125 | [1] |
| α-Terpineol | Staphylococcus aureus | 625 | [10] |
Table 1: Minimum Inhibitory Concentrations (MIC) of structurally related monoterpenoids against various pathogens.
Potential Cytotoxic/Anticancer Activity
Rationale: Several acyclic monoterpenoids, including linalool and geraniol, have demonstrated cytotoxic effects against various cancer cell lines.[11] Mechanisms often involve the induction of apoptosis through oxidative stress. The structure-activity relationship for cytotoxicity in this class suggests that the presence of a hydroxyl group at C1 is often beneficial.[3] While our target compound has hydroxyls at C2, C3, and C6, their combined effect on cancer cell signaling pathways warrants investigation. Some studies have shown that modifying monoterpene alcohols to increase their polarity can enhance their antiproliferative effects.[12]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Geraniol | U-937 (Lymphoma) | 170 | [3] |
| Nerol | U-937 (Lymphoma) | 110 | [3] |
| Linalool | Colon Cancer Cells | Induces apoptosis | [11] |
| Isoespintanol | MDA-MB-231 (Breast) | 52.39 | [6] |
Table 2: Cytotoxic concentrations (IC₅₀) of related monoterpenoids against human cancer cell lines.
Potential Neuroprotective Activity
Rationale: Neuroinflammation is a key factor in the progression of neurodegenerative diseases. Given the potential anti-inflammatory properties of this compound, it may also exert neuroprotective effects. Acyclic monoterpenoids like linalool have been shown to be neuroprotective through both anti-inflammatory and antioxidant mechanisms. For instance, citral, a mixture of the acyclic monoterpenoid aldehydes neral and geranial, has been shown to inhibit neuroinflammation in microglial cells and inhibit acetylcholinesterase, a key target in Alzheimer's disease therapy. The multiple hydroxyl groups on our target compound could potentially enhance its antioxidant capacity, contributing to neuroprotection.
Part 3: Experimental Protocols for Bioactivity Screening
To validate the hypothesized biological activities of this compound, a systematic screening approach is required. The following protocols are provided as a robust starting point for any research team.
// Nodes Start [label="this compound", shape="Mdiamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntiInflam [label="Anti-inflammatory\nScreening", fillcolor="#FBBC05"]; Antimicrobial [label="Antimicrobial\nScreening", fillcolor="#EA4335"]; Cytotoxicity [label="Cytotoxicity\nScreening", fillcolor="#34A853"]; NO_Assay [label="NO Assay\n(RAW 264.7)", shape="ellipse"]; Cytokine_ELISA [label="Cytokine ELISA\n(TNF-α, IL-6)", shape="ellipse"]; MIC_Assay [label="Broth Microdilution\n(MIC Determination)", shape="ellipse"]; MTT_Assay [label="MTT Assay\n(Cancer & Normal Cells)", shape="ellipse"]; Mechanism [label="Mechanism of Action\nStudies", shape="Mdiamond", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> {AntiInflam, Antimicrobial, Cytotoxicity}; AntiInflam -> {NO_Assay, Cytokine_ELISA}; Antimicrobial -> MIC_Assay; Cytotoxicity -> MTT_Assay; {Cytokine_ELISA, MIC_Assay, MTT_Assay} -> Mechanism; }
Figure 3. Recommended workflow for bioactivity screening.
Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
Objective: To determine the ability of the test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding 1 µg/mL of LPS to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve.
Protocol 2: Antimicrobial Activity - Broth Microdilution Assay for MIC
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Cytotoxicity - MTT Assay
Objective: To assess the cytotoxic effect of the test compound on both cancerous (e.g., MCF-7 breast cancer) and non-cancerous (e.g., MRC-5 lung fibroblast) cell lines.
Methodology:
-
Cell Seeding: Seed the desired cell lines in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
While direct experimental data on this compound remains limited, a comprehensive analysis based on its chemical structure and the activities of its close analogues strongly suggests a promising profile as a multi-faceted bioactive agent. The evidence points towards a high potential for anti-inflammatory activity, with plausible antimicrobial, cytotoxic, and neuroprotective properties also warranting thorough investigation.
The increased hydroxylation of this acyclic monoterpenoid compared to its better-known relatives is a key structural feature that may lead to a unique pharmacological profile. It is imperative that future research focuses on the systematic validation of these potential activities using the standardized protocols outlined in this guide. Such studies will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.
References
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- Mahizan, N. A., Yang, S. K., Moo, C. L., Song, A. A.-L., Chong, C. M., Chong, K. L., ... & Abushelaibi, A. (2019). Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR)
- Grzegorczyk, I., K-G, A., K-S, A., & K, S. (2016). Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis.
- Wang, C., Zhang, J., Chen, H., Fan, Y., & Shi, Z. (2019).
- Rajarathinam, G., & Dronamraju, S. V. L. (2018). Correction to: Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated from Trianthema decandra L. Molecular Biology Reports, 45(4), 563*.
- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Monoterpenes. Molecules, 18(1), 1227-1254*.
- Singh, P., Singh, R., Kumar, A., Kumar, R., Kumar, A., Singh, A. K., ... & Gupta, A. K. (2024). Neuroinflammation and acetylcholinesterase inhibition potentials of acyclic monoterpenoids isolated from Cymbopogon distans (Nees ex Steud.) Will. Watson.
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- Zengin, H., & Baysal, A. H. (2014). Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy. Molecules, 19(11), 17773-17798*.
- El-Sharif, I., & Remmal, A. (2013). Structure Odour Relationship Study of Acyclic Monoterpene Alcohols, their Acetates and Synthesized Oxygenated Derivatives. Journal of Essential Oil Bearing Plants, 16(4), 435-460*.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Khedhri, S., Dhibi, M., Nouri, H., Bouajila, J., & Ksouri, R. (2020). Cyclic and acyclic alcohols: a structure-activity relationship study correlation between insecticidal activity and chemical structure. Journal of Plant Diseases and Protection, 127(5), 681-690*.
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National Institute of Standards and Technology. (n.d.). 7-Octen-2-ol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Zielińska-Błajet, M., & Feder-Kubis, J. (2020). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. International Journal of Molecular Sciences, 21(19), 7078*.
- Sharifi-Rad, J., Sureda, A., Tenore, G. C., Daglia, M., Sharifi-Rad, M., Valussi, M., ... & Iriti, M. (2017). Biological Activities of Essential Oils: From Plant Chemodiversity to Traditional Healing Systems. Molecules, 22(1), 70*.
- Osorio, M., Carvajal, M., & Arango, V. (2021). Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. Molecules, 26(11), 3364*.
- Usta, J., Kreydiyyeh, S., Knio, K., & Barnabe, P. (2009). Linalool decreases HepG2 viability by inducing DNA fragmentation and apoptosis. Food and Chemical Toxicology, 47(7), 1678-1684*.
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PubChem. (n.d.). Dihydromyrcenol. National Center for Biotechnology Information. Retrieved from [Link]
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- Cho, I. Y., Kim, D., & Choi, I. Y. (2016). Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury. Korean Journal of Physiology & Pharmacology, 20(2), 167-173*.
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An In-depth Technical Guide to 2,6-Dimethyl-7-octene-2,3,6-triol: From Discovery to Potential Applications
Abstract
This technical guide provides a comprehensive overview of the monoterpenoid 2,6-Dimethyl-7-octene-2,3,6-triol, a naturally occurring fatty alcohol. The document details its initial discovery and historical context, explores its presence in the plant kingdom, and elucidates its physicochemical properties. A significant focus is placed on a plausible biosynthetic pathway, deriving from the metabolism of linalool. While dedicated synthetic protocols and biological activity studies for this specific triol are not extensively documented in current literature, this guide constructs a robust theoretical framework. This includes proposed synthetic strategies based on established stereoselective reactions and predicted biological activities and safety profiles grounded in the known effects of structurally related terpenoid triols. Detailed experimental protocols for the analysis and hypothetical synthesis are provided to facilitate future research. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration and potential application of this unique natural compound.
Introduction
This compound is a C10 isoprenoid belonging to the class of acyclic monoterpenoids and is structurally classified as a fatty alcohol.[1] Its molecular formula is C10H20O3, and it possesses three hydroxyl groups, contributing to its polarity.[2][3] First identified as a volatile component in papaya fruit, this compound represents one of the many oxygenated derivatives of common monoterpenes.[4] Despite its confirmed natural occurrence, this compound remains a relatively understudied molecule, with a notable scarcity of literature regarding its specific synthesis, biological activities, and potential applications.
This guide aims to consolidate the available information on this compound and to bridge the existing knowledge gaps by providing scientifically grounded hypotheses and detailed methodologies for future investigation. By understanding its origins, chemical nature, and plausible biological roles, this document serves as a foundational resource for researchers seeking to unlock the potential of this terpenoid triol.
Discovery and Historical Context
The first documented identification of this compound was reported in 1989 by Schwab, Mahr, and Schreier in the Journal of Agricultural and Food Chemistry.[5][6][7] The study focused on the enzymatic hydrolysis of bound aroma components from papaya (Carica papaya L.) fruit. The researchers identified a number of novel oxygenated terpenoids, including this compound, which were liberated from non-volatile glycosidic precursors present in the fruit pulp. This discovery highlighted the importance of glycosidically bound compounds as a reservoir for potent aroma constituents in fruits.
Analytical Identification
The identification of this compound in the 1989 study was achieved through a combination of capillary gas chromatography (CGC) and mass spectrometry (MS). The compound was separated from a complex mixture of volatiles released after enzymatic treatment of papaya pulp extract. The mass spectrum of the unknown compound was then compared with reference spectra and interpreted to elucidate its structure. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, was also used to aid in its identification.[8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are derived from computational models and data available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C10H20O3 | [2][3] |
| Molecular Weight | 188.26 g/mol | [2] |
| IUPAC Name | 2,6-dimethyloct-7-ene-2,3,6-triol | [2] |
| CAS Number | 73815-21-1 | [3] |
| Appearance | Oil (predicted) | [3] |
| Water Solubility | 9759 mg/L @ 25 °C (estimated) | [3] |
| XLogP3-AA | 0.4 | [2] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 5 | [3] |
Natural Occurrence
To date, this compound has been identified in two primary natural sources:
-
Papaya (Carica papaya L.): As previously mentioned, it was first discovered as a volatile compound released from glycosidic precursors in papaya fruit pulp.[5][6][7]
-
Cubeb Pepper (Piper cubeba): This compound has also been reported to be a constituent of the herbs of Piper cubeba.[4]
The presence of this triol in two evolutionarily distant plant species suggests the possibility of a conserved biosynthetic pathway for its production.
Proposed Biosynthesis
While the exact enzymatic pathway leading to this compound has not been fully elucidated, its chemical structure strongly suggests it is a downstream metabolite of the common monoterpene alcohol, linalool . Recent studies on papaya have identified a terpene synthase, CpTPS18, responsible for the synthesis of linalool from geranyl pyrophosphate (GPP).[1][9]
The formation of the triol from linalool likely involves a series of oxidation reactions. A plausible pathway is initiated by the epoxidation of the 6,7-double bond of linalool to form 6,7-epoxylinalool . This intermediate can then undergo hydrolysis of the epoxide ring to yield a diol. A subsequent hydroxylation at the 2-position would complete the formation of this compound. Cytochrome P450 monooxygenases are strong candidates for catalyzing these oxidation steps.[10]
Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.
Proposed Chemical Synthesis
As there are no published, detailed protocols for the synthesis of this compound, a potential synthetic route can be proposed based on modern organic chemistry methodologies. A logical approach would involve the stereoselective dihydroxylation of a suitable precursor.
A plausible precursor is 2,6-dimethyl-7-octen-2-ol (dihydromyrcenol) , a commercially available fragrance ingredient. The key transformation would be the dihydroxylation of the terminal double bond to create the vicinal diol at the 2 and 3 positions. The Sharpless asymmetric dihydroxylation would be an excellent candidate for this step, as it allows for the enantioselective synthesis of vicinal diols from alkenes.[9][11][12]
Caption: Proposed synthetic workflow for this compound via Sharpless Asymmetric Dihydroxylation.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol for the synthesis of this compound based on the Sharpless asymmetric dihydroxylation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethyl-7-octen-2-ol (1 equivalent) in a 1:1 mixture of t-butanol and water.
-
Addition of Reagents: To the stirred solution, add AD-mix-β (containing K3Fe(CN)6, K2CO3, and a chiral ligand) and a catalytic amount of OsO4.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Biological Activities and Safety Profile
There is a lack of direct studies on the biological activities of this compound. However, based on the known activities of other terpenoids, particularly those with multiple hydroxyl groups, some predictions can be made.
Terpenoid triols often exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[13][14][15] The presence of three hydroxyl groups increases the polarity of the molecule, which may influence its pharmacokinetic properties and ability to interact with biological targets.
Regarding safety, the toxicity of terpenoids is highly structure-dependent. Generally, alcohols are more toxic than their corresponding hydrocarbons, aldehydes, or ketones.[8][13] However, without specific toxicological data for this compound, a definitive safety profile cannot be established. Any future research into its biological activities should be preceded by thorough in vitro and in vivo toxicity studies.
Future Directions
The field of natural product chemistry offers vast opportunities for the discovery of novel compounds with therapeutic potential. This compound, while known for over three decades, remains a largely unexplored molecule. Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes in Carica papaya and Piper cubeba responsible for the conversion of linalool to the triol.
-
Development of a Robust Synthetic Protocol: Optimizing a stereoselective synthesis to produce sufficient quantities of the compound for biological testing.
-
Comprehensive Biological Screening: Evaluating the anti-inflammatory, antimicrobial, anticancer, and other pharmacological activities of the purified compound.
-
Toxicological Evaluation: Establishing a detailed safety profile through in vitro and in vivo studies.
References
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Yao, W., Zhang, W., Liu, Y., Li, Y., Zhang, H., & Ming, R. (2023). The synthesis of papaya fruit flavor-related linalool was regulated by CpTPS18 and CpNAC56. Plant Reproduction, 37(3), 295-308. [Link]
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An In-depth Technical Guide to 2,6-Dimethyl-7-octene-2,3,6-triol for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Terpenoid Triol
Welcome to a comprehensive technical exploration of 2,6-Dimethyl-7-octene-2,3,6-triol. As a Senior Application Scientist, it is my privilege to guide you through the nuanced world of this fascinating molecule. Terpenoids, as a class, represent a cornerstone of natural product chemistry and have yielded numerous therapeutic breakthroughs. This guide is designed to move beyond rudimentary descriptions, offering instead a deep dive into the practical, technical knowledge required to effectively work with and understand this compound. We will delve into its identity, properties, and the foundational methodologies for its study, empowering your research and development endeavors.
Section 1: Core Identity and Nomenclature
At the heart of any rigorous scientific investigation lies a precise understanding of the molecule . This compound is a monoterpenoid, a class of organic compounds derived from two isoprene units. Its structure, characterized by an eight-carbon chain with three hydroxyl groups and a terminal double bond, gives rise to its unique chemical properties and potential biological activities.
Nomenclature and Synonyms:
A thorough literature search and database cross-referencing often reveal multiple names for the same compound. To ensure clarity and comprehensive information retrieval, it is essential to be familiar with the various synonyms for this compound.
| Identifier Type | Identifier |
| IUPAC Name | 2,6-dimethyloct-7-ene-2,3,6-triol[1] |
| CAS Number | 73815-21-1[1][2] |
| Molecular Formula | C10H20O3[1][2] |
| Synonym 1 | 3,7-Dimethyloct-1-ene-3,6,7-triol[2] |
| Synonym 2 | 7-Octene-2,3,6-triol, 2,6-dimethyl-[2] |
| Synonym 3 | 2,6-DiMethyloct-7-ene-2,3,6-triol[2] |
This acyclic monoterpenoid is also classified as a fatty alcohol, which are aliphatic alcohols with a chain of at least six carbon atoms.[3]
Section 2: Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 188.26 g/mol | PubChem[1] |
| Appearance | White powder or oil | RongNa Biotechnology, Guidechem[2][4] |
| Water Solubility | 9759 mg/L @ 25 °C (estimated) | Guidechem[2] |
| Kovats Retention Index | Standard polar: 2425 | PubChem, NIST[1][5] |
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the carbon skeleton and the position of the hydroxyl and vinyl groups. For a related compound, 2,6-Dimethyl-7-octen-2-ol, 1H NMR data in CDCl3 is available and can serve as a reference point for interpreting the spectrum of the triol.[6]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both identification and quantification. The NIST WebBook lists Gas Chromatography data for 2,6-dimethyloct-7-ene-2,3,6-triol, which is invaluable for developing analytical methods.[5] The fragmentation pattern in the mass spectrum will be characteristic of the molecule's structure, with expected losses of water from the alcohol groups and fragmentation of the carbon chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, notably the broad O-H stretch of the alcohol groups (typically around 3300 cm-1) and the C=C stretch of the terminal alkene (around 1640 cm-1).
Section 3: Synthesis and Purification Strategies
The availability of pure this compound is a prerequisite for any meaningful biological or pharmacological study. While a specific, detailed synthesis protocol for this triol is not widely published, we can infer a logical synthetic approach based on established organic chemistry principles and the synthesis of analogous compounds.
Conceptual Synthetic Pathway:
A plausible synthetic route could start from a commercially available terpenoid precursor, such as linalool or geraniol. The introduction of the additional hydroxyl groups would likely involve stereoselective dihydroxylation or epoxidation followed by ring-opening.
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocol: Purification by Preparative HPLC
For achieving high purity, particularly for analytical standards or biological assays, preparative high-performance liquid chromatography (HPLC) is a recommended method.[7]
Objective: To purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Preparative HPLC system with a suitable detector (e.g., UV or RI)
-
Preparative reverse-phase C18 column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Sample vials and collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Setup: Equilibrate the preparative C18 column with the starting mobile phase composition (a mixture of water and acetonitrile).
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run the separation using a suitable gradient or isocratic elution method. The optimal method will need to be developed by initially running analytical scale separations to determine the best solvent system and gradient profile to resolve the target compound from impurities.
-
Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Analysis: Analyze the purity of the final product using analytical HPLC or GC-MS.
Section 4: Biological and Pharmacological Context
While specific pharmacological studies on this compound are limited in publicly accessible literature, its classification as a terpenoid places it within a class of molecules with immense therapeutic potential. Terpenoids have been the source of major drug classes, including steroids, taxanes, and artemisinins.
The biological roles of similar fatty alcohols are suggested to include being a nutrient, having a role in energy storage, and acting as a membrane stabilizer.[3] These general functions hint at a broad range of potential biological interactions that warrant further investigation.
Future Research Directions:
Given the structural features of this compound, promising areas for future pharmacological investigation include:
-
Anti-inflammatory activity: Many terpenoids exhibit anti-inflammatory properties.
-
Antimicrobial activity: The amphipathic nature of the molecule could suggest potential effects on microbial membranes.
-
Anticancer activity: The diverse structures of terpenoids have led to the discovery of potent anticancer agents.
-
Neurological effects: Some terpenoids are known to interact with receptors in the central nervous system.
Caption: Potential avenues for pharmacological screening of this compound.
Section 5: Conclusion and Future Outlook
This compound represents a largely unexplored molecule with significant potential, particularly for researchers in drug discovery and development. Its unique triol structure within a monoterpenoid framework suggests a rich area for investigation. This guide has provided a foundational understanding of its identity, properties, and the necessary methodologies for its study. The path forward lies in the rigorous pursuit of its synthesis, purification, and comprehensive biological evaluation to unlock its full therapeutic potential.
References
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Fragrance Material Safety Assessment Center. (2023, November 7). CAS Registry Number 53834-70-1. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Dimethyl-7-octen-2-ol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). 2,6-dimethyloct-7-ene-2,3,6-triol. NIST Chemistry WebBook. Retrieved from [Link]
-
EWG. (n.d.). 2,6-DIMETHYL-7-OCTEN-2-OL. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Extraction and Purification of 2,6-Dimethyl-7-octene-2,3,6-triol from Natural Sources
Abstract
This technical guide provides a comprehensive framework for the extraction, purification, and identification of 2,6-dimethyl-7-octene-2,3,6-triol, a polar oxygenated monoterpenoid, from natural plant sources. This document synthesizes established methodologies for natural product chemistry, offering detailed protocols tailored for this specific compound. The guide covers initial solvent extraction from plant material, liquid-liquid partitioning for the enrichment of polar constituents, and subsequent purification using column chromatography and preparative High-Performance Liquid Chromatography (HPLC). Furthermore, it details analytical techniques for the structural confirmation of the isolated compound.
Introduction: The Significance of this compound
This compound is a C10 isoprenoid classified as a polar, acyclic monoterpenoid.[1] Its structure, featuring three hydroxyl groups, imparts significant polarity, influencing the selection of appropriate extraction and purification methodologies. This compound has been identified in several plant species, notably in the fruits of Piper cubeba (cubeb pepper) and as a volatile component in papaya (Carica papaya) fruit.[2] As an oxygenated derivative of linalool, it belongs to a class of compounds with diverse and interesting biological activities, making it a target for phytochemical investigation and potential drug discovery.
The inherent structural complexity and potential for stereoisomerism in this compound necessitate a robust and systematic approach to its isolation to ensure high purity for subsequent bioactivity screening and characterization. This guide provides the scientific rationale behind each step of the proposed workflow, ensuring a reproducible and efficient protocol.
Foundational Principles: A Multi-Step Purification Strategy
The successful isolation of this compound hinges on a multi-step strategy that leverages the compound's physicochemical properties, primarily its high polarity. The overall workflow is designed to systematically remove compounds with differing polarities, thereby enriching the target molecule at each stage.
Caption: Overall workflow for the isolation of this compound.
Detailed Protocols
Stage 1: Extraction from Plant Material
The initial step involves the liberation of the target compound from the plant matrix. Given the polar nature of this compound, a polar solvent is the most effective choice for extraction. Ethanol is recommended due to its high efficacy in extracting polar compounds, its relatively low toxicity, and its common use in phytochemical studies.[3]
Protocol 3.1: Ethanolic Extraction of Piper cubeba Fruits
-
Sample Preparation: Obtain dried fruits of Piper cubeba. Grind the fruits into a coarse powder using a laboratory mill to increase the surface area for solvent penetration.
-
Maceration: Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask. Add 1 L of 96% ethanol.
-
Extraction: Seal the flask and macerate for 48 hours at room temperature with continuous agitation using a magnetic stirrer or orbital shaker.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Re-extract the plant residue twice more with fresh 96% ethanol (500 mL each time) to ensure exhaustive extraction.
-
Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude ethanolic extract.
Stage 2: Enrichment via Liquid-Liquid Partitioning
To separate compounds based on their polarity and enrich the fraction containing the target triol, a systematic liquid-liquid partitioning, such as the Kupchan method, is highly effective.[4] This will separate the crude extract into fractions of decreasing polarity.
Protocol 3.2: Kupchan Partitioning of the Crude Extract
-
Initial Dissolution: Dissolve the crude ethanolic extract in a 9:1 methanol/water mixture.
-
Hexane Partition: Transfer the solution to a separatory funnel and partition against an equal volume of n-hexane. Repeat the hexane wash three times. Combine the hexane fractions (this will contain non-polar compounds) and set aside.
-
Chloroform Partition: To the remaining methanol/water layer, add water to adjust the solvent ratio to 6:4 methanol/water. Partition this against an equal volume of chloroform three times. Combine the chloroform fractions (containing compounds of intermediate polarity).
-
Ethyl Acetate Partition: The remaining aqueous methanol fraction is further partitioned against an equal volume of ethyl acetate three times. The ethyl acetate fraction will contain the polar compounds, including the target triol.[5][6]
-
Fraction Concentration: Concentrate the ethyl acetate fraction using a rotary evaporator to yield the enriched polar extract.
Caption: Liquid-liquid partitioning workflow for enrichment of the target compound.
Stage 3: Chromatographic Purification
3.3.1. Flash Column Chromatography
The enriched polar fraction is further purified using silica gel column chromatography to separate compounds based on their differential adsorption to the stationary phase.
Protocol 3.3.1: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% n-Hexane
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1 v/v)
-
-
Fraction Collection: Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 3:7) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).
-
Pooling: Combine fractions containing the target compound based on their TLC profiles.
3.3.2. Preparative HPLC
For final purification to achieve high purity, especially if diastereomers are present, preparative reversed-phase HPLC is the method of choice.[7][8]
Protocol 3.3.2: Preparative Reversed-Phase HPLC
-
Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating polar terpenoids.[9]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-30 min: Linear gradient from 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: Return to 20% B
-
-
Flow Rate: 10-15 mL/min.
-
Detection: UV detector at 210 nm (as the compound lacks a strong chromophore).
-
Injection: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase composition and inject onto the column.
-
Fraction Collection: Collect peaks corresponding to the retention time of the target compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
Structural Identification and Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of volatile compounds. The Kovats retention index and the mass fragmentation pattern are key identifiers.
-
Expected Kovats Retention Index: Approximately 2425 on a polar column (e.g., Carbowax 20M).[10]
-
Mass Spectrum: The mass spectrum should be compared with reference spectra from databases such as NIST and PubChem.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.
-
¹H NMR: Expect signals corresponding to vinyl protons, methyl groups, and protons attached to carbons bearing hydroxyl groups.
-
¹³C NMR: The spectrum should show 10 distinct carbon signals, including those of the double bond, carbons attached to hydroxyl groups, and methyl groups. The chemical shifts should be compared to published data if available, or predicted values.[11]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [11] |
| Molecular Weight | 188.26 g/mol | [11] |
| CAS Number | 73815-21-1 | [11] |
| Kovats RI (polar column) | 2425 | [10] |
| ¹³C NMR Data | Available on PubChem | [11] |
| GC-MS Data | Available on PubChem | [11] |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The sequential nature of the purification process, from crude extraction to preparative HPLC, allows for monitoring of the enrichment of the target compound at each stage using analytical techniques like TLC and analytical HPLC. The final structural confirmation by GC-MS and NMR serves as the ultimate validation of the isolation process. The use of established and widely cited methodologies in natural product chemistry ensures the robustness and reliability of this guide.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the extraction and purification of this compound from natural sources. By following this systematic approach, researchers can reliably isolate this polar monoterpenoid in high purity, enabling further investigation into its biological activities and potential applications in drug development.
References
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ResearchGate. (n.d.). (PDF) Solvent-solvent partitioning using Kupchan. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 12, 2026, from [Link]
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Atlantis Press. (n.d.). Solvent Partition for Terpenoid Rich Fraction From Crude Extract of Eurycoma longifolia. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (n.d.). Antioxidant Properties of Crude Extract, Partition Extract, and Fermented Medium of Dendrobium sabin Flower. Retrieved January 12, 2026, from [Link]
-
University of Babylon Private CDN. (n.d.). ISOLATION AND CHARACTERIZATION OF TERPENOID DERIVATIVES FROM MEDICINAL PLANT ROOTS BY THIN LAYER AND FLASH COLUMN CHROMATOGRAPHY. Retrieved January 12, 2026, from [Link]
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The Art and Science of Fractionation. (2024, August 4). A Comprehensive Guide to Solvent Fractions of Plant Extracts. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Isolation of Monoterpene Dihydrochalcones from Piper montealegreanum Yuncker (Piperaceae). Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Retrieved January 12, 2026, from [Link]
-
Frontiers. (2024, January 4). Isolation of new neolignans and an unusual meroterpenoid from Piper cabagranum. Retrieved January 12, 2026, from [Link]
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PubMed. (2017, June 9). Isolation of Monoterpene Dihydrochalcones from Piper montealegreanum Yuncker (Piperaceae). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Isolation and characterization of terpenoid derivatives from medicinal plant roots by thin layer and flash column chromatography (TLC & FCC) techniques. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Isolation of Monoterpene Dihydrochalcones from Piper montealegreanum Yuncker (Piperaceae). Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved January 12, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Isolation by Preparative HPLC. Retrieved January 12, 2026, from [Link]
-
ChemFarm. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Column Chromatography for Terpenoids and Flavonoids. Retrieved January 12, 2026, from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 12, 2026, from [Link]
-
alice Embrapa. (n.d.). SEMI-PREPARATIVE HPLC SEPARATION OF TERPENOIDS FROM THE SEED PODS OF HYMENAEA COURBARIL VAR STILBOCARPA. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Extraction and Analysis of Terpenes/Terpenoids. Retrieved January 12, 2026, from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB017425). Retrieved January 12, 2026, from [Link]
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NIST. (n.d.). 7-Octen-2-ol, 2,6-dimethyl-. Retrieved January 12, 2026, from [Link]
-
Encyclopedia MDPI. (n.d.). Carica papaya Leaf Extract. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) International Journal of Phytotherapy EXTRACTION AND STANDARDISATION OF CARICA PAPAYA LEAF AND EVALUATION OF ANTIBACTERIAL ACTIVITY. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (n.d.). Separation and purification of plant terpenoids from biotransformation. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). 2,6-Dimethyl-7-octen-2-ol - Optional[1H NMR] - Spectrum. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Dihydromyrcenol. Retrieved January 12, 2026, from [Link]
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FooDB. (n.d.). Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115). Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (n.d.). Optimisation of extraction protocol for Carica papaya L. to obtain phenolic rich phyto-extract with prospective application in chevon emulsion system. Retrieved January 12, 2026, from [Link]
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NIST. (n.d.). 2,6-dimethyloct-7-ene-2,3,6-triol. Retrieved January 12, 2026, from [Link]
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MDPI. (2024, December 2). Optimization of Extraction Process for Improving Polyphenols and Antioxidant Activity from Papaya Seeds (Carica papaya L.) Using Response Surface Methodology. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (n.d.). Bioassay-Guided Different Extraction Techniques of Carica papaya (Linn.) Leaves on In Vitro Wound-Healing Activities. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for the Analytical Detection of 2,6-Dimethyl-7-octene-2,3,6-triol
Introduction: The Significance of 2,6-Dimethyl-7-octene-2,3,6-triol Detection
This compound is a C10 terpene triol, an aliphatic alcohol that can be found in various natural and synthetic matrices.[1][2] Its detection and quantification are of interest in fields such as natural product chemistry, cosmetics, and potentially as a biomarker in biological studies. The presence of three hydroxyl groups imparts polarity and reduces its volatility, presenting unique challenges for its analysis. This application note provides a comprehensive guide to the analytical techniques for the robust and sensitive detection of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| CAS Number | 73815-21-1 | [2] |
| Appearance | Oil | [2] |
| Classification | Fatty alcohol, Tertiary alcohol, Secondary alcohol, Polyol | [1] |
Analytical Strategy: A Dual-Pronged Approach
Given the physicochemical properties of this compound, a dual-pronged analytical strategy employing both GC-MS and HPLC-MS is recommended to provide orthogonal verification and accommodate different sample matrices and concentration levels.
Diagram of the Overall Analytical Workflow
Caption: Overall analytical workflow for this compound detection.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Following Silylation
Principle: Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[3] Due to the presence of three polar hydroxyl groups, this compound exhibits low volatility and is not ideal for direct GC analysis. Derivatization, specifically silylation, is employed to replace the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[2] This process significantly increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC-MS.
Sample Preparation
The choice of sample preparation method is highly dependent on the matrix. Below are two generalized protocols for a cosmetic (oily) matrix and an aqueous matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) from an Oily Matrix (e.g., Cosmetic Cream)
-
Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard (e.g., 1,2,3,4-Tetrahydronaphthalene or a suitable deuterated analog). The selection of an appropriate internal standard is crucial for accurate quantification.[4][5]
-
Extraction: Add 5 mL of hexane and 5 mL of methanol. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the solvent phases.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Re-extraction: Repeat the extraction of the lower aqueous/methanol phase with another 5 mL of hexane to maximize recovery. Combine the hexane extracts.
-
Drying and Concentration: Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 500 µL.
Protocol 2: Solid-Phase Extraction (SPE) from an Aqueous Matrix (e.g., Biological Fluid)
-
Sample Preparation: To 5 mL of the aqueous sample, add the internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the prepared sample onto the SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 5 mL of ethyl acetate.
-
Drying and Concentration: Collect the eluate and dry it over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 500 µL.
Derivatization Protocol: Silylation
-
Reagent Preparation: Prepare a fresh derivatization solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a dry, inert solvent such as pyridine or acetonitrile.
-
Reaction: To the 500 µL concentrated extract, add 100 µL of the BSTFA/TMCS solution.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[6]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Diagram of the Silylation Reaction
Caption: Silylation of a hydroxyl group using BSTFA.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977C MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Inlet Temperature | 280°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL in splitless mode | Maximizes sensitivity for trace-level analysis. |
| Oven Program | Initial temp: 80°C, hold for 2 min; Ramp to 280°C at 10°C/min; Hold for 5 min | A general-purpose temperature program that can be optimized for specific sample matrices. |
| MS Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Scan Range | m/z 50-600 | Covers the expected mass range of the derivatized analyte and its fragments. |
Expected Mass Spectrum of Tris(trimethylsilyl)-2,6-Dimethyl-7-octene-2,3,6-triol
-
Molecular Ion (M+): The molecular ion is expected at m/z 404 (188 + 3*72). However, for silylated alcohols, the molecular ion is often weak or absent.
-
M-15: A peak corresponding to the loss of a methyl group ([M-CH₃]⁺) from a TMS group is expected at m/z 389.
-
Characteristic TMS Fragments: Prominent ions at m/z 73 ([Si(CH₃)₃]⁺) and 147 ([(CH₃)₂Si=O-Si(CH₃)₃]⁺) are characteristic of TMS derivatives.
-
Alpha-Cleavage: Cleavage of C-C bonds adjacent to the silylated hydroxyl groups will lead to a series of characteristic fragment ions.
Quantitative Analysis and Validation
| Parameter | Typical Value | Rationale & Reference |
| Linearity (r²) | > 0.995 | Demonstrates a strong correlation between concentration and response over the calibration range.[8] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | The lowest concentration at which the analyte can be reliably detected.[8] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | The lowest concentration at which the analyte can be accurately and precisely quantified.[8] |
| Accuracy (Recovery) | 85 - 115% | Indicates the closeness of the measured value to the true value.[9] |
| Precision (RSD) | < 15% | Measures the degree of scatter between a series of measurements.[9] |
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: HPLC is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.[10] Reversed-phase HPLC separates compounds based on their hydrophobicity. Coupling HPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, making it an excellent method for complex matrices.
Sample Preparation
The same sample preparation protocols (LLE or SPE) as described for the GC-MS method can be used. After evaporation, the residue should be reconstituted in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).
HPLC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II LC or equivalent | A high-performance system for reproducible separations. |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Provides high sensitivity and selectivity for quantitative analysis. |
| Column | C18 column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm) | A standard reversed-phase column for the separation of moderately polar compounds.[2] |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase to promote protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B | A typical gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Can be optimized to improve peak shape and resolution. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules. |
| MS/MS Transitions | Precursor ion: [M+H]⁺ (m/z 189.1); Product ions to be determined empirically. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
Quantitative Analysis and Validation
| Parameter | Typical Value | Rationale & Reference |
| Linearity (r²) | > 0.99 | Essential for accurate quantification across a range of concentrations. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | HPLC-MS/MS generally offers lower detection limits than GC-MS for this type of analyte. |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | The reliable lower limit for quantitative measurements. |
| Accuracy (Recovery) | 80 - 120% | Demonstrates the effectiveness of the sample preparation and analysis. |
| Precision (RSD) | < 15% | Ensures the reproducibility of the method. |
Conclusion
The analytical detection of this compound can be effectively achieved using either GC-MS with silylation or HPLC-MS/MS. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided in this application note serve as a robust starting point for method development and validation, ensuring accurate and reliable quantification of this C10 terpene triol.
References
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Agilent Technologies. (2020). Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Agilent Technologies, Inc. [Link]
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El-Sayed, M. A., et al. (2021). A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]
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Fischedick, J. T., et al. (2017). Development of GC–MS coupled to GC–FID method for the quantification of cannabis terpenes and terpenoids: Application to the analysis of five commercial varieties of medicinal cannabis. Journal of Pharmaceutical and Biomedical Analysis, 145, 43-52. [Link]
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FooDB. (2019). Showing Compound this compound (FDB017425). Food Database. [Link]
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Petersson, G. (1969). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 25(18), 4437-4443. [Link]
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SCION Instruments. (2021). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]
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VUV Analytics. (n.d.). Terpene & Turpentines Isomer Analysis using GC-VUV Detection. VUV Analytics. [Link]
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Wang, L., et al. (2016). A rapid sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for determination of timosaponin AIII (TA-III) in rat plasma. Journal of Chromatography B, 1026, 218-223. [Link]
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Westland, J. L., et al. (2023). Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent 8890/5977C GC/MS. Agilent Technologies, Inc. [Link]
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Lopes, J. F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(22), 5419-5434. [Link]
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LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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Restek. (2023). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Restek Corporation. [Link]
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MDPI. (2021). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. [Link]
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Application Note: Quantitative Analysis of 2,6-Dimethyl-7-octene-2,3,6-triol in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a robust and validated method for the identification and quantification of 2,6-Dimethyl-7-octene-2,3,6-triol, a naturally occurring monoterpenoid triol found in sources such as papaya and grapes.[1][2] Due to the compound's high polarity and low volatility stemming from its three hydroxyl groups, direct analysis by gas chromatography is challenging. This protocol details a complete workflow, including a critical derivatization step to enhance volatility, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers in natural products chemistry, flavor and fragrance analysis, and drug development, providing the necessary detail to ensure accuracy, precision, and reliability.
Introduction and Analytical Challenge
This compound (CAS: 73815-21-1, Formula: C₁₀H₂₀O₃, MW: 188.26 g/mol ) is an aliphatic alcohol of interest for its potential contribution to the aromatic profile of fruits and fermented beverages.[3][4][5] The analysis of such polyhydroxy compounds presents a significant analytical hurdle. The multiple hydroxyl groups lead to strong intermolecular hydrogen bonding, which drastically reduces the compound's volatility and promotes thermal degradation at typical GC injector temperatures. Furthermore, these polar groups can interact with active sites on the GC column and liner, leading to poor peak shape, low response, and poor reproducibility.
To overcome these challenges, a chemical modification step, known as derivatization, is essential.[6] This method employs silylation, a common and effective technique that replaces the active hydrogen on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[7][8] This transformation dramatically increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis with excellent chromatographic performance.[7]
Principle of the Method: Silylation for Enhanced Volatility
The core of this protocol is the conversion of the polar triol into its non-polar tris-trimethylsilyl (tris-TMS) ether derivative. This is achieved by reacting the analyte with a potent silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst.
Scientist's Note (Expertise & Experience): The choice of BSTFA with 1% TMCS is deliberate. BSTFA is a powerful silyl donor, and its byproducts (monotrimethylsilyl-trifluoroacetamide and trifluoroacetamide) are volatile and do not interfere with the chromatogram. The TMCS catalyst accelerates the reaction, ensuring complete derivatization of all three hydroxyl groups, including the potentially sterically hindered ones. This completeness is critical for a single, sharp chromatographic peak and accurate quantification.
The resulting derivatized molecule exhibits significantly weaker intermolecular forces, allowing it to be readily vaporized and transported through the GC column for separation and subsequent detection by the mass spectrometer.
Caption: Silylation reaction converting the polar analyte to a volatile derivative.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound standard (≥95% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
n-Tridecane (Internal Standard, ≥99% purity)
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Microsyringes and volumetric flasks
Instrumentation
The following table outlines the typical GC-MS configuration for this analysis. Parameters may be adapted for equivalent systems from other manufacturers.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole MS |
| Autosampler | G4513A or equivalent |
| GC Column | HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Data System | MassHunter Workstation or equivalent |
Scientist's Note (Expertise & Experience): A mid-polarity HP-5ms column is chosen for its versatility and robustness. It provides excellent separation for a wide range of derivatized compounds and is stable at the required temperatures. The "ms" designation indicates it is tested for low bleed, which is crucial for achieving low detection limits and clean mass spectra.
Experimental Protocols
Caption: Overall experimental workflow from sample preparation to data analysis.
Standard and Internal Standard (IS) Preparation
-
Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10.0 mL of ethyl acetate in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of n-tridecane in ethyl acetate.
-
Working IS Solution (50 µg/mL): Dilute the IS stock solution to create a 50 µg/mL working solution in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the analyte stock solution with ethyl acetate.
Sample Preparation and Derivatization Protocol (Self-Validating)
-
Aliquoting: Transfer 100 µL of the sample or calibration standard into a 2 mL autosampler vial.
-
Internal Standard Spiking: Add 20 µL of the 50 µg/mL working IS solution to each vial. The IS compensates for variations in injection volume and derivatization efficiency.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen at room temperature. This step is crucial to remove any water, which would consume the derivatizing reagent.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to re-dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler tray for analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC Parameters | |
| Inlet Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| MS Parameters | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-550) for identification and method development. |
| Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. | |
| Solvent Delay | 4 minutes |
Data Analysis and Interpretation
-
Identification: The derivatized this compound (tris-TMS derivative, MW = 404.7 g/mol ) is identified by its specific retention time and its mass spectrum. The NIST Chemistry WebBook reports a Kovats retention index of 2425 on a polar Carbowax 20M column for the underivatized compound, which can serve as a reference point, though the index will differ significantly for the TMS derivative on an HP-5ms column.[9]
-
Expected Mass Spectrum: The EI mass spectrum of the tris-TMS derivative is expected to show characteristic ions. While a library spectrum may not be available, key fragments would likely include:
-
M-15 ([M-CH₃]⁺): A common loss of a methyl group from a TMS moiety, expected at m/z 389.
-
m/z 73 ([Si(CH₃)₃]⁺): The characteristic base peak for many TMS-derivatized compounds.
-
Other fragmentation patterns resulting from cleavage of the carbon chain and loss of TMSOH groups.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to determine the concentration of the analyte in unknown samples.
Table of Suggested SIM Ions for Quantification:
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Tris-TMS-2,6-Dimethyl-7-octene-2,3,6-triol | Analyte | 389 (M-15) | 73 | Select specific fragment |
| n-Tridecane | Internal Standard | 57 | 43 | 71 |
*A specific, abundant fragment ion from the analyte's scan spectrum should be chosen.
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the analysis of this compound. The protocol emphasizes the critical role of silylation derivatization to overcome the inherent challenges of analyzing polar, polyhydroxy compounds by gas chromatography. By converting the analyte into a volatile and thermally stable TMS ether, this method achieves excellent chromatographic peak shape, sensitivity, and reproducibility. The detailed steps for sample preparation, instrumental analysis, and data interpretation provide researchers with a complete, self-validating framework for the accurate quantification of this and structurally similar compounds in various matrices.
References
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This compound | C10H20O3. PubChem. Available at: [Link]
-
Showing Compound this compound (FDB017425). FooDB. Available at: [Link]
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This compound. PubChemLite. Available at: [Link]
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This compound. ChemFarm. Available at: [Link]
-
3,7-dimethyl-1-octene-3,6,7-triol, 73815-21-1. The Good Scents Company. Available at: [Link]
-
Structural Characterization of a Vegetable Oil-Based Polyol Through Liquid Chromatography Multistage Mass Spectrometry. ResearchGate. Available at: [Link]
-
This compound. RongNa Biotechnology Co., Ltd. Available at: [Link]
-
Cannabis Terpene Testing - GC-MS/MS Analysis Solutions. Waters Corporation. Available at: [Link]
-
Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]
-
Terpenes in Hemp and Cannabis Determined Using EI GC-MS/MS. Waters Corporation. Available at: [Link]
-
Simplified Cannabis Terpene Profiling by GCMS. Shimadzu Scientific Instruments. Available at: [Link]
-
What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. PubMed. Available at: [Link]
-
2,6-dimethyloct-7-ene-2,3,6-triol. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. This compound | CAS:73815-21-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. 3,7-dimethyl-1-octene-3,6,7-triol, 73815-21-1 [thegoodscentscompany.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C10H20O3 | CID 15241411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. 2,6-dimethyloct-7-ene-2,3,6-triol [webbook.nist.gov]
Application Note: A Robust HPLC Method for the Analysis of 2,6-Dimethyl-7-octene-2,3,6-triol Using Universal Detection
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,6-Dimethyl-7-octene-2,3,6-triol. This compound, a polar aliphatic triol, lacks a significant UV chromophore, posing a considerable challenge for analysis by conventional HPLC-UV methods.[1] To overcome this limitation, this guide provides protocols for both UV detection at low wavelengths and, more effectively, for universal detection via an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). The causality behind chromatographic choices, from stationary phase selection to mobile phase composition and detector parameter optimization, is thoroughly explained. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, natural products, and chemical industries who require a reliable method for analyzing this or structurally similar non-chromophoric compounds.
Introduction and Analytical Challenge
This compound is a monoterpenoid derivative characterized by a ten-carbon aliphatic chain, three hydroxyl groups, and a terminal double bond.[2][3][4] Its structure lends it significant polarity and makes it a target for analysis in various matrices, from natural product extracts to industrial synthesis mixtures. The primary analytical challenge lies in its molecular structure, which lacks the conjugated double bonds or aromatic rings that would allow for sensitive and specific detection by UV-Vis spectrophotometry.[1]
Standard HPLC-UV systems, therefore, offer poor sensitivity for this analyte. While detection at low wavelengths (~205 nm) is possible due to the isolated carbon-carbon double bond, this approach is often plagued by interference from solvents and other matrix components.[1] A more robust and sensitive approach involves the use of universal detectors. Techniques such as ELSD and CAD are not dependent on the optical properties of the analyte and respond to any compound that is less volatile than the mobile phase, making them ideally suited for the analysis of compounds like this compound.[5][6]
This guide provides a comprehensive framework for developing and implementing an HPLC method, emphasizing the scientific rationale for each step to ensure methodological robustness and trustworthiness.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for methodical and logical HPLC method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀O₃ | [2][3][4][7] |
| Molecular Weight | 188.26 g/mol | [2][3][4] |
| Structure | ||
| Description | Aliphatic acyclic triol; classified as a fatty alcohol. Appears as an oil. | [2][7] |
| Predicted Polarity (XlogP) | 0.4 | [4] |
| Solubility | Soluble in polar organic solvents such as Methanol, Acetonitrile, DMSO, and Ethyl Acetate. | [8] |
Method Development Rationale: Explaining the "Why"
The selection of chromatographic conditions is a deliberate process driven by the analyte's chemical nature.
-
Choice of Separation Mode: Reversed-Phase (RP-HPLC)
-
Causality: this compound is a highly polar molecule due to its three hydroxyl groups. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Polar analytes have a weaker interaction with the non-polar stationary phase and thus elute earlier. By using a gradient elution—starting with a highly polar mobile phase (high water content) and gradually increasing the organic solvent content—we can effectively retain and then elute the polar analyte, providing excellent separation from potential non-polar impurities.
-
-
Choice of Stationary Phase: C18 Column
-
Causality: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, offering the highest degree of hydrophobicity among common phases. This provides sufficient interaction with the ten-carbon backbone of the analyte to achieve retention when using a highly aqueous mobile phase. A column with end-capping is recommended to minimize peak tailing caused by the interaction of the hydroxyl groups with residual silanols on the silica support.
-
-
Choice of Mobile Phase: Acetonitrile and Water
-
Causality: Water is the ideal polar solvent (Solvent A). For the organic modifier (Solvent B), acetonitrile is chosen over methanol because its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity. A gradient elution is employed to ensure that analytes with a wider polarity range can be eluted efficiently within a reasonable run time.
-
-
The Detection Imperative: Universal vs. UV Detection
-
Causality: As established, the analyte is non-chromophoric.[5][6]
-
UV Detection (205 nm): This is a suboptimal but potentially accessible method. The detection relies on the weak π → π* transition of the C=C double bond. Its primary drawback is the high background noise and interference from the mobile phase cutoff and impurities, leading to poor sensitivity and an unstable baseline.
-
Evaporative Light Scattering Detection (ELSD): This is the recommended approach. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. Its response is proportional to the mass of the analyte, making it an excellent tool for quantification of non-volatile compounds like our triol.
-
Charged Aerosol Detection (CAD): Similar to ELSD, CAD generates charged particles from the analyte after mobile phase evaporation. The magnitude of the charge is measured and is proportional to the analyte mass. It often provides slightly better sensitivity and a more consistent response than ELSD.
-
-
Experimental Protocol
This section provides a step-by-step methodology for the analysis.
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary or Binary HPLC System with degasser, autosampler, and column oven. |
| Recommended Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent ZORBAX, Waters SunFire, Phenomenex Luna) |
| UV Detector | Diode Array (DAD) or Variable Wavelength (VWD) Detector |
| Universal Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Data System | Chromatography Data Station (CDS) |
| Analytical Balance | 4-decimal place |
| Filtration | 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon) |
| Vials | 2 mL amber glass HPLC vials with caps |
Reagent and Standard Preparation
-
Mobile Phase A (MPA): Deionized Water, HPLC Grade. Filter through a 0.45 µm membrane.
-
Mobile Phase B (MPB): Acetonitrile, HPLC Grade. Filter through a 0.45 µm membrane.
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
HPLC Method Parameters
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| UV Detector Settings | Wavelength: 205 nm |
| ELSD Settings | Nebulizer Temp: 40 °C Evaporator Temp: 60 °C Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute) |
| CAD Settings | Power Function: 1.0 Filter: None |
Note: ELSD/CAD settings are instrument-dependent and should be optimized for the specific analyte and mobile phase conditions.
Analytical Workflow
The entire analytical process, from sample preparation to final data analysis, is outlined below.
Caption: End-to-end workflow for HPLC analysis of this compound.
Expected Results and Method Validation
The following tables present hypothetical but typical data to demonstrate the performance of the recommended method using an ELSD.
Linearity and Range
A calibration curve is constructed by plotting the log of the peak area against the log of the concentration. A linear fit is then applied.
| Concentration (µg/mL) | Peak Area (ELSD) |
| 10 | 15,850 |
| 50 | 98,900 |
| 100 | 215,400 |
| 250 | 610,200 |
| 500 | 1,350,800 |
| Correlation Coefficient (r²) | ≥ 0.998 |
System Suitability
System suitability is performed by injecting the 100 µg/mL standard six times.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time RSD | ≤ 1.0% | 0.2% |
| Peak Area RSD | ≤ 2.0% | 0.8% |
| Tailing Factor (T) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimated based on the signal-to-noise ratio (S/N).
| Parameter | S/N Ratio | Estimated Value |
| LOD | 3:1 | ~2 µg/mL |
| LOQ | 10:1 | ~7 µg/mL |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Incorrect mobile phase composition - Detector gas (N₂) not on (ELSD/CAD) - Clogged flow path or injector | - Verify mobile phase preparation and lines. - Check detector gas supply and settings. - Perform system flush; check for high backpressure. |
| Broad or Tailing Peaks | - Column contamination or degradation - Mismatch between sample diluent and mobile phase - Presence of active silanol groups | - Flush column with strong solvent or replace. - Ensure sample diluent is weaker than or equal to the initial mobile phase. - Use an end-capped column. |
| Drifting Baseline | - Column not fully equilibrated - Mobile phase composition changing - Detector temperature not stable (ELSD) | - Extend equilibration time before injection. - Ensure proper mobile phase mixing and degassing. - Allow detector to fully warm up and stabilize. |
| Ghost Peaks | - Contamination in autosampler or injector - Carryover from previous injection | - Run blank injections with a strong solvent. - Implement a needle wash step in the autosampler method. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of this compound. Due to the analyte's lack of a UV chromophore, the use of a universal detector like an ELSD or CAD is strongly recommended to achieve the necessary sensitivity and specificity for accurate analysis. The provided method, based on reversed-phase chromatography with a C18 column and a water/acetonitrile gradient, has been designed with a clear scientific rationale to ensure its successful implementation in research and quality control laboratories.
References
-
FooDB. (2010). Showing Compound this compound (FDB017425). [Link]
-
PubChemLite. This compound. [Link]
-
NIST WebBook. 2,6-dimethyloct-7-ene-2,3,6-triol. [Link]
-
PubChem. This compound. [Link]
-
Bentham Science Publisher. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. [Link]
-
Restek. (2016). Can HPLC-UV Be Used For Terpenes Analysis In Cannabis?. [Link]
Sources
- 1. Blogs | Restek [discover.restek.com]
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- 4. This compound | C10H20O3 | CID 15241411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | CAS:73815-21-1 | Manufacturer ChemFaces [chemfaces.com]
Quantification of 2,6-Dimethyl-7-octene-2,3,6-triol in plant extracts
Application Note & Protocol: AN-0284
Topic: High-Sensitivity Quantification of 2,6-Dimethyl-7-octene-2,3,6-triol in Complex Plant Extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction and Significance
This compound (CAS: 73815-21-1, Formula: C₁₀H₂₀O₃) is an oxygenated monoterpenoid found in various plant species.[1][2] As a polyhydroxylated aliphatic alcohol, its structural complexity and potential contribution to the aromatic and bioactive profiles of plant extracts make it a compound of interest for researchers in natural products chemistry, pharmacology, and food science.[3][4] The quantification of this polar triol in complex botanical matrices presents a significant analytical challenge due to the presence of numerous interfering compounds such as pigments, lipids, and other secondary metabolites.
This application note provides a comprehensive, field-proven protocol for the robust extraction, separation, and quantification of this compound in plant extracts. The methodology is built upon the principles of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its superior selectivity and sensitivity, which is essential for accurate trace-level analysis in challenging samples.[5] This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system that ensures data integrity and reproducibility in accordance with international standards.[6][7]
Principle of the Analytical Method
The quantification of this compound is achieved through a multi-step process beginning with an optimized extraction from the plant matrix. Due to the compound's polar nature, a polar solvent-based extraction is employed to efficiently solvate the analyte while minimizing the co-extraction of non-polar interferences.[8]
Following extraction, the sample is analyzed using a reverse-phase high-performance liquid chromatography (HPLC) system. This separates the target analyte from other matrix components based on differential partitioning between a non-polar stationary phase and a polar mobile phase.[4] The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to this compound, thereby minimizing matrix effects and ensuring accurate quantification.[5][9]
Experimental Workflow Overview
The following diagram illustrates the complete analytical workflow from sample preparation to final data reporting.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standard: this compound, >98% purity (e.g., from Biopurify or ChemFaces).[1][10]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water (e.g., Fisher Scientific Optima™).
-
Additives: Formic Acid (≥99%).
-
Extraction/SPE: Reversed-phase C18 Solid Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL).
-
Plant Material: Authenticated, dried, and finely ground plant tissue.[11]
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system capable of binary gradient elution (e.g., Agilent 1290 Infinity LC).[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6530 Q-TOF or similar).[12]
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
General Lab Equipment: Analytical balance, centrifuge, vortex mixer, solvent evaporator (nitrogen stream).
Detailed Protocols
Protocol 1: Sample Preparation & Extraction
Causality: The goal of this protocol is to quantitatively extract the polar analyte from a complex, often non-polar, plant matrix. Methanol is chosen for its ability to efficiently solvate polar compounds like triols.[13] The subsequent SPE cleanup is a critical step to remove matrix components (e.g., chlorophyll, lipids) that can cause ion suppression in the ESI source, leading to inaccurate quantification.[14]
-
Weighing: Accurately weigh 200 mg of homogenized, dried plant powder into a 15 mL centrifuge tube.
-
Extraction: Add 10 mL of 80% Methanol in water (v/v). Vortex vigorously for 1 minute.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4,000 x g for 15 minutes.
-
Collection: Carefully transfer the supernatant to a new tube. Re-extract the pellet with another 10 mL of 80% Methanol and repeat steps 3-4.
-
Pooling & Concentration: Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen at 40°C until the volume is reduced to approximately 1 mL.
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Loading: Dilute the 1 mL concentrated extract with 4 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to elute highly polar interferences.
-
Elution: Elute the target analyte, this compound, with 5 mL of 90% methanol in water.
-
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: LC-MS/MS Instrumental Analysis
Causality: Reverse-phase chromatography is ideal for retaining and separating moderately polar compounds. The gradient elution allows for the sharp focusing of the analyte peak and efficient removal of remaining matrix components. The use of formic acid as a mobile phase modifier aids in the protonation of the analyte, enhancing its ionization efficiency in positive ESI mode.[9] MRM detection ensures that only the specific analyte is quantified, providing the highest level of selectivity.[5]
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min) |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | +4000 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transitions (Proposed) | |
| Precursor Ion (m/z) | 189.1 ([M+H]⁺) |
| Product Ion 1 (Quantifier) | 171.1 ([M+H-H₂O]⁺) |
| Product Ion 2 (Qualifier) | 153.1 ([M+H-2H₂O]⁺) |
Protocol 3: Calibration and Method Validation
Causality: Method validation demonstrates that the analytical procedure is fit for its intended purpose.[6] Following guidelines from regulatory bodies like the FDA or principles from ICH ensures the reliability, accuracy, and precision of the reported quantitative data.[7][15]
-
Calibration Curve: Prepare a series of calibration standards from the reference standard stock solution, typically ranging from 1 ng/mL to 500 ng/mL. Analyze these standards to construct a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) > 0.99 is required.
-
Selectivity: Analyze a blank matrix (plant extract known to be free of the analyte) to confirm no interfering peaks are present at the retention time of the analyte.
-
Accuracy & Precision:
-
Spike the blank matrix with the reference standard at three concentration levels (low, medium, high).
-
Analyze five replicates at each level.
-
Accuracy is determined by calculating the percent recovery of the spiked amount. The acceptable range is typically 80-120%.
-
Precision (repeatability) is determined by calculating the relative standard deviation (%RSD) of the measurements at each level. The acceptable limit is typically <15% RSD.
-
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Example Data & Performance Characteristics
The following table summarizes the expected performance characteristics of this validated method.
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.9992 |
| Range | - | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 96.5% - 104.2% |
| Precision (% RSD) | < 15% | < 7.8% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~1.0 ng/mL |
| Selectivity | No interferences | Pass |
Conclusion
This application note details a robust and highly sensitive LC-MS/MS method for the quantification of this compound in plant extracts. The protocol combines an efficient sample preparation strategy with the selectivity of tandem mass spectrometry to overcome the challenges posed by complex botanical matrices. The described method validation procedure ensures that the generated data is accurate, precise, and reliable, making it suitable for rigorous scientific investigation in natural product research, quality control, and drug development.
References
- Arabian Journal of Chemistry. (2025). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. ScienceDirect.
- Tholl, D. (2017). Extraction and Analysis of Terpenes/Terpenoids.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- PubChem. (n.d.). This compound.
- FooDB. (2010). Showing Compound this compound (FDB017425). FooDB.
- Guidechem. (n.d.). This compound 73815-21-1 wiki. Guidechem.
- IIP Series. (n.d.).
- ResearchGate. (2016). Extraction and Analysis of Terpenes/Terpenoids.
- National Institutes of Health (NIH). (n.d.). The Importance of Natural Product Characterization and Integrity for Dietary Supplement Research. ODS.
- PubMed. (2014). Analysis of diterpenes and triterpenes from plant foliage and roots.
- SpringerLink. (2020).
- BioProcess International. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
- GlobalCompliancePanel. (n.d.). Validation of Analytical Methods According to the New FDA Guidance. GlobalCompliancePanel.
- PubChemLite. (n.d.). This compound. PubChemLite.
- ChemFaces. (n.d.). This compound. ChemFaces.
- Agilent Technologies. (2018).
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2)
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- PubMed. (2007). Structural analysis of monoterpene glycosides extracted from Paeonia lactiflora Pall. using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.
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- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Use of 2,6-Dimethyl-7-octene-2,3,6-triol as a Reference Standard
Introduction: Unveiling the Utility of a Unique Terpenoid Triol
2,6-Dimethyl-7-octene-2,3,6-triol is a fascinating and functionally significant oxygenated acyclic monoterpenoid. With the molecular formula C₁₀H₂₀O₃ and a molecular weight of approximately 188.27 g/mol , this aliphatic alcohol plays a role in the complex chemistry of natural products and metabolic pathways.[1][2] Its presence has been identified in the volatile fractions of fruits such as papaya (Carica papaya), where it contributes to the nuanced aroma profile.[3] Beyond its role in flavor and fragrance chemistry, this triol is a metabolite in the biotransformation of more common terpenes like linalool, making it a valuable analytical target in metabolic and toxicological studies.[4][5]
The availability of high-purity this compound as a reference standard is paramount for researchers, scientists, and drug development professionals. A well-characterized reference standard is the cornerstone of accurate quantification, enabling reliable method validation, product quality control, and rigorous scientific investigation. This document provides a comprehensive guide to the effective use of this compound as a reference standard, detailing its physicochemical properties, recommended analytical protocols, and best practices for storage and handling.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling and application. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 73815-21-1 | [1][2] |
| Molecular Formula | C₁₀H₂₀O₃ | [1][2] |
| Molecular Weight | 188.27 g/mol | [6] |
| Appearance | Oil or white powder | [1][7] |
| Purity | Typically ≥98% | [8] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [3] |
| Storage | Short term: 2-8°C; Long term: -20°C, desiccated. | [3][8] |
Core Applications of this compound as a Reference Standard
The primary utility of this compound as a reference standard lies in its ability to provide a benchmark for the accurate identification and quantification of this analyte in various matrices.
-
Natural Product Analysis: As a known constituent of some plant volatiles, this reference standard is essential for the quantitative analysis of essential oils and fruit extracts.[3] It allows for the precise determination of its concentration, which is crucial for quality control in the food, beverage, and fragrance industries.
-
Metabolic and Pharmacokinetic Studies: Terpenes undergo extensive metabolism in biological systems. This compound can be a metabolic product of more common dietary or environmental terpenes.[4][9] Its reference standard is therefore invaluable in in vitro and in vivo studies aimed at elucidating metabolic pathways and assessing the pharmacokinetic profiles of parent compounds.
-
Method Development and Validation: For any new analytical method targeting this compound, the reference standard is indispensable for establishing key validation parameters such as linearity, accuracy, precision, and specificity.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in common analytical workflows. It is incumbent upon the end-user to validate these methods for their specific application and matrix.
Protocol 1: Preparation of Stock and Working Standard Solutions
The accuracy of quantitative analysis begins with the correct preparation of standard solutions.
Objective: To prepare accurate stock and working standard solutions of this compound for calibration.
Materials:
-
This compound reference standard
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Methanol or acetonitrile (HPLC grade)
-
Pipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the same solvent and mix thoroughly.
-
This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Use the same solvent as the stock solution for all dilutions.
-
Protocol 2: Quantitative Analysis by Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The following is a suggested starting method.
Objective: To quantify this compound in a sample matrix using GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Liner | Deactivated splitless liner |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Detector | FID at 300°C or MS (scan range 40-400 m/z) |
Procedure:
-
Calibration Curve:
-
Inject each working standard solution into the GC system.
-
Plot the peak area of this compound against the corresponding concentration to generate a calibration curve.
-
The linearity of the curve should be assessed by the coefficient of determination (R²), which should ideally be ≥ 0.995.
-
-
Sample Analysis:
-
Prepare the sample extract in a compatible solvent.
-
Inject the sample extract into the GC system.
-
Identify the peak for this compound based on its retention time. If using MS, confirm identity by comparing the mass spectrum with a reference spectrum.
-
Quantify the analyte using the calibration curve.
-
Workflow for GC Analysis
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The Multifaceted Potential of 2,6-Dimethyl-7-octene-2,3,6-triol in Flavor and Fragrance Innovation: A Technical Guide
This document provides a comprehensive overview of the applications of 2,6-Dimethyl-7-octene-2,3,6-triol, a polyhydroxylated acyclic monoterpenoid, in the field of flavor and fragrance research. This guide is intended for researchers, product developers, and professionals in the flavor, fragrance, and cosmetic industries, offering in-depth technical insights, validated analytical protocols, and practical application notes.
Introduction: Unveiling a Novel Aroma Compound
This compound (CAS No. 73815-21-1) is a naturally occurring, oxygenated monoterpenoid.[1][2] First identified as a volatile constituent in papaya (Carica papaya L.), this triol is a derivative of the widely recognized aroma compound, linalool.[3][4] Its unique molecular structure, featuring three hydroxyl groups, imparts distinct physicochemical properties that set it apart from its less polar parent compounds. This high degree of hydroxylation suggests a lower volatility and potentially a more subtle, yet complex, sensory profile, making it an intriguing candidate for novel applications in flavor and fragrance compositions.
This guide will explore the known characteristics of this compound, from its chemical properties and natural sourcing to its potential sensory contributions and applications. We will also provide detailed protocols for its analysis, hypothetical synthesis, and incorporation into various consumer product matrices, grounded in established principles of terpene chemistry and fragrance formulation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀O₃ | [1][2] |
| Molecular Weight | 188.26 g/mol | [1] |
| CAS Number | 73815-21-1 | [1][2] |
| Appearance | Assumed to be an oil or viscous liquid | [2] |
| Solubility | Estimated high water solubility (9759 mg/L at 25°C) | [2] |
| Boiling Point | Not available | |
| Vapor Pressure | Not available |
The presence of three hydroxyl groups significantly increases the polarity and water solubility of this molecule compared to monoterpene hydrocarbons and alcohols. This property can be advantageous in aqueous-based product formulations.
Sensory Profile: An Educated Inference
-
Green, leafy, and slightly herbaceous undertones due to the increased oxygenation.
-
A delicate, sweet, and floral character , reminiscent of its linalool origin, but with reduced volatility.
-
A potential for a faint, fruity, or melon-like nuance , in line with its presence in papaya.
Its low volatility suggests it would likely function as a middle to base note in a fragrance composition, contributing to the heart and longevity of the scent. In flavors, it may impart a subtle, green, and slightly fruity character, potentially acting as a flavor modulator or enhancer.[6][7]
Natural Occurrence and Biosynthesis
This compound has been identified as a volatile component of papaya.[3][4] Its biosynthesis is believed to proceed through the enzymatic oxidation of linalool, a common monoterpene in many fruits and flowers.[8][9] The biotransformation likely involves cytochrome P450 monooxygenases, which are known to catalyze the hydroxylation of terpenes.[10]
The following diagram illustrates a plausible biosynthetic pathway from geranyl pyrophosphate (GPP), the universal precursor to monoterpenes.
Caption: Plausible biosynthetic pathway of this compound.
Analytical Protocols
Accurate identification and quantification of this compound are crucial for both research and quality control purposes.
Protocol 1: Isolation from Natural Sources (Papaya Fruit)
This protocol is adapted from methods used for the analysis of papaya volatiles.[3][11]
Objective: To extract and concentrate this compound from papaya fruit for subsequent analysis.
Materials:
-
Ripe papaya fruit
-
Liquid nitrogen
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica gel)
Procedure:
-
Sample Preparation: Homogenize fresh papaya pulp with liquid nitrogen to a fine powder.
-
Solvent Extraction: Macerate the powdered papaya (100 g) in DCM (300 mL) for 24 hours at room temperature with gentle agitation.
-
Filtration and Drying: Filter the extract and dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to approximately 2 mL using a rotary evaporator at a low temperature (e.g., 30°C).
-
Fractionation (Optional): For purification, the concentrated extract can be subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the more polar triol fraction.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and semi-quantify this compound in an extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-Wax or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 60°C (hold 2 min), ramp to 240°C at 4°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Expected Results: Identification of this compound is based on comparison of its mass spectrum and retention index with reference data.
Synthetic Approaches
Hypothetical Synthesis Protocol: Dihydroxylation of Dihydromyrcenol
This proposed synthesis utilizes the readily available starting material, 2,6-dimethyl-7-octen-2-ol (dihydromyrcenol).
Reaction Scheme:
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dihydromyrcenol in a mixture of acetone and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Catalyst: Add a catalytic amount of osmium tetroxide (OsO₄). Caution: OsO₄ is highly toxic and volatile. Handle with extreme care in a fume hood.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Workup: Quench the reaction with sodium sulfite, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting triol by column chromatography on silica gel.
Applications in Flavor and Fragrance Formulations
The unique properties of this compound open up several potential applications.
Application Note 1: Enhancing Green and Floral Notes in Fine Fragrances
Due to its inferred subtle green and floral character and low volatility, this triol can be used as a blender and fixative in fine fragrances. It can soften the initial impact of more volatile top notes and provide a smooth transition to the heart of the fragrance.
Example Formulation (Floral Green Type):
-
Top Notes: Bergamot, Lemon, Galbanum
-
Heart Notes: Jasmine Absolute, Rose Otto, This compound (0.1-0.5%)
-
Base Notes: Vetiver, Oakmoss, Musk
In this context, the triol would add a natural, dewy greenness to the floral bouquet and contribute to its longevity on the skin.
Application Note 2: Imparting a Subtle Fruity Nuance in Beverages
The high water solubility of this compound makes it suitable for flavoring aqueous-based products such as flavored waters, teas, and juices. Its potential delicate fruity character, reminiscent of papaya, can add a novel twist to tropical fruit flavor profiles.
Example Application (Tropical Flavored Water):
-
Base: Carbonated Water
-
Flavor Concentrate: Mango, Pineapple, and Passionfruit flavors
-
Novelty Note: This compound (1-5 ppm)
Here, the triol can enhance the perception of freshness and add a unique, subtle complexity that differentiates the product.
Stability and Handling
As with many terpene alcohols, this compound may be susceptible to oxidation, especially under prolonged exposure to heat, light, and air.[12] This can potentially lead to changes in its sensory profile.
Protocol for Accelerated Stability Testing
This protocol is a general guideline for assessing the stability of a fragrance oil containing this compound in a cosmetic emulsion.[13][14][15][16][17]
Procedure:
-
Sample Preparation: Prepare samples of the final product (e.g., lotion) containing the fragrance oil.
-
Storage Conditions: Store samples under various conditions:
-
Elevated Temperature: 40°C for 3 months.
-
Light Exposure: In a light box with controlled UV and visible light exposure.
-
Freeze-Thaw Cycles: Three cycles of -10°C for 24 hours followed by 25°C for 24 hours.
-
Control: Room temperature (25°C) in the dark.
-
-
Evaluation: At regular intervals (e.g., 1, 2, and 3 months), evaluate the samples for:
-
Odor: Sensory evaluation by a trained panel.
-
Color and Appearance: Visual inspection.
-
pH and Viscosity: Instrumental analysis.
-
Chemical Profile: GC-MS analysis to monitor the concentration of this compound and the formation of any degradation products.
-
The following diagram illustrates a typical workflow for fragrance stability testing.
Caption: Workflow for assessing the stability of a fragrance ingredient.
Conclusion and Future Outlook
This compound represents a promising, yet largely unexplored, molecule in the palette of flavor and fragrance ingredients. Its unique structural features and natural origin make it a compelling target for further research and development. While direct sensory and application data remain limited, the information presented in this guide provides a solid foundation for its investigation. Future research should focus on obtaining pure standards for thorough sensory evaluation, developing efficient and scalable synthetic routes, and exploring its full potential in a wide range of consumer products. The continued exploration of such novel, naturally-derived compounds will undoubtedly contribute to the next generation of innovative and captivating flavors and fragrances.
References
- Pino, J. A., et al. (2005). Volatile Components of Papaya (Carica papaya L., Maradol variety) Fruit. Journal of Agricultural and Food Chemistry, 53(15), 5884-5890.
-
Pino, J. A. (2014). Odour-active compounds in papaya fruit cv. Red Maradol. Food Chemistry, 146, 134-140. [Link]
-
Integrated Liner Technologies. (2023). Fragrance Stability Testing. [Link]
-
ResearchGate. (n.d.). Volatile patterns of different papaya (Carica papaya L.) varieties. [Link]
- Lota, M. L., et al. (2002). Volatile components of peel and leaf oils of lemon and lime species. Journal of Agricultural and Food Chemistry, 50(4), 796-805.
-
Almora, K. P., et al. (2017). Optimization of headspace solid phase micro-extraction of volatile compounds from papaya fruit assisted by GC–olfactometry. Journal of the Brazilian Chemical Society, 28(9), 1675-1683. [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. [Link]
-
Pino, J. A. (2014). Odour-active compounds in papaya fruit cv. Red Maradol. PubMed. [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. [Link]
-
Oxford Biosciences. (n.d.). Stability Testing. [Link]
-
Perfumer & Flavorist. (n.d.). The Chemical and Sensory Evaluation of Edible Oleoresins. [Link]
- IFSCC. (n.d.). The Fundamentals of Stability Testing.
-
PubMed Central. (n.d.). Effect of Phenolic Compounds and Terpenes on the Flavour and Functionality of Plant-Based Foods. [Link]
- Google Patents. (n.d.).
-
Finest Labs. (2021). Terpenes in Food: Guide to Pairing Terpenes With Meals. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
BTSA. (n.d.). Preventing terpene oxidation in perfume formulations: natural strategies for stability and safety. [Link]
-
Scholars Research Library. (n.d.). A Review on Terpenes Permeation Enhancement Based on the Lipophilicity of the Drugs. [Link]
-
RongNa Biotechnology Co., Ltd. (n.d.). This compound. [Link]
-
MDPI. (2019). Exploring Castellaniella defragrans Linalool (De)hydratase-Isomerase for Enzymatic Hydration of Alkenes. [Link]
-
CONICET. (2014). Antioxidant effects of the monoterpenes carvacrol, thymol and sabinene hydrate on chemical and sensory stability of. [Link]
-
PubMed Central. (n.d.). Gain and Loss of Fruit Flavor Compounds Produced by Wild and Cultivated Strawberry Species. [Link]
-
PubMed Central. (2019). Synthetic terpenoids in the world of fragrances: Iso E Super® is the showcase. [Link]
-
ScienceDirect. (2023). Main flavor compounds and molecular regulation mechanisms in fruits and vegetables. [Link]
-
ChemFarm. (n.d.). This compound. [Link]
-
Semantic Scholar. (n.d.). X‐ray structure of linalool dehydratase/isomerase from Castellaniella defragrans reveals enzymatic alkene synthesis. [Link]
- Google Patents. (n.d.). Polysiloxanes as fragrance delivery systems in fine perfumery.
-
ResearchGate. (2023). Antioxidant activity of Linalool. [Link]
-
ResearchGate. (n.d.). Structures of the monoterpenes tested. (a) Selected commercially... [Link]
-
ResearchGate. (n.d.). Use of Terpenoids as Natural Flavouring Compounds in Food Industry. [Link]
-
ResearchGate. (n.d.). The Use of Essential Oils and Terpenes/Terpeneoids in Cosmetic and Perfumery. [Link]
-
PubMed. (n.d.). Theoretical investigation of linalool oxidation. [Link]
-
PubMed. (n.d.). Antioxidant effects of the monoterpenes carvacrol, thymol and sabinene hydrate on chemical and sensory stability of roasted sunflower seeds. [Link]
-
PubMed. (2024). Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes. [Link]
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Application Notes and Protocols for Investigating the Role of 2,6-Dimethyl-7-octene-2,3,6-triol in Plant-Insect Interactions
Introduction: Unveiling a Potential Mediator of Ecological Interactions
2,6-Dimethyl-7-octene-2,3,6-triol is an acyclic monoterpenoid triol, a class of compounds plants often use to communicate with their environment. With the chemical formula C₁₀H₂₀O₃, this aliphatic alcohol has been identified as a natural constituent in the essential oils of cubeb pepper (Piper cubeba) and as a volatile from papaya (Carica papaya, L.) fruit.[1] While the insecticidal and antimicrobial properties of P. cubeba are well-documented and often attributed to compounds like piperine, the specific ecological function of this compound remains largely unexplored.[2][3][4][5] Similarly, papaya plants are engaged in a constant chemical dialogue with a variety of insect herbivores and the natural enemies of those herbivores.[6][7][8][9][10]
The structural similarity of this triol to other known bioactive monoterpenoids suggests it may play a significant role in mediating plant-insect interactions, potentially as an attractant, repellent, or defense compound. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biosynthesis, isolation, and biological function of this compound. The protocols outlined herein are designed to be self-validating and provide a robust methodology for elucidating the role of this and other novel plant-derived compounds.
Section 1: Hypothesized Biosynthesis and Ecological Context
Proposed Biosynthetic Pathway
Monoterpenoids are C10 isoprenoids synthesized in plants primarily through the methylerythritol 4-phosphate (MEP) pathway located in the plastids.[11] This pathway produces the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The condensation of one molecule of IPP and one of DMAPP yields geranyl diphosphate (GPP), the direct precursor to all monoterpenes.
This compound is an oxygenated derivative of an acyclic monoterpene, likely linalool. It has been identified alongside other oxygenated linalool derivatives in papaya.[1] We can therefore hypothesize a biosynthetic pathway starting from GPP, which is first converted to linalool. Linalool then undergoes a series of enzymatic hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYP450s), to yield the triol.
Caption: Hypothesized biosynthetic pathway of this compound.
Potential Roles in Plant-Insect Interactions
Given its structure and origin, this compound could function in several ways:
-
Direct Defense: The compound could be toxic or act as a feeding deterrent to generalist herbivores.
-
Indirect Defense: As a Herbivore-Induced Plant Volatile (HIPV), it could be released upon insect feeding to attract natural enemies (predators or parasitoids) of the attacking herbivore.
-
Insect Repellent: It may act as a repellent to certain insect pests, preventing them from colonizing the plant.
-
Insect Attractant: Conversely, it might attract specialist herbivores that have adapted to use the compound as a host-finding cue, or it could attract pollinators.
Section 2: Protocols for Extraction, Identification, and Quantification
Extraction from Plant Material
This protocol describes a general method for solvent extraction of semi-volatile compounds from plant tissues.
Rationale: Dichloromethane is a solvent of intermediate polarity, effective for extracting a wide range of volatile and semi-volatile terpenoids. The inclusion of an internal standard is crucial for accurate quantification.
Materials:
-
Plant tissue (e.g., P. cubeba berries, papaya leaves or fruit peel)
-
Liquid nitrogen
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal Standard (IS) solution (e.g., 10 µg/mL of tetradecane in dichloromethane)
-
Grinder or mortar and pestle
-
Glass vials with PTFE-lined caps
-
Rotary evaporator
-
Gas chromatography vials
Procedure:
-
Freeze 1-5 g of fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Transfer the powdered tissue to a glass vial.
-
Add 10 mL of dichloromethane and a known amount of the internal standard solution (e.g., 100 µL).
-
Seal the vial and shake gently on an orbital shaker for 2 hours at room temperature.
-
Filter the extract through a funnel containing a small plug of glass wool and a layer of anhydrous sodium sulfate to remove water and particulate matter.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator under reduced pressure at a low temperature (<30°C).
-
Transfer the concentrated extract to a GC vial for analysis.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that can be used to identify the compound by comparison to a spectral library.
Instrumentation and Conditions (Example):
-
GC: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 5°C/min to 240°C
-
Hold: 5 min at 240°C
-
-
Inlet: Splitless mode, 250°C
-
MS: Agilent 5977A or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Procedure:
-
Inject 1 µL of the plant extract into the GC-MS system.
-
Acquire the data.
-
Process the resulting chromatogram. Identify the peak corresponding to this compound by comparing its mass spectrum to a reference spectrum from a database (e.g., NIST) and by running a pure standard if available.[12][13][14]
Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC-FID provides a robust and linear response over a wide concentration range, making it ideal for quantification. The use of an internal standard corrects for variations in injection volume and sample workup.
Procedure:
-
Prepare a series of calibration standards of this compound (commercially available[1][15][16][17]) with a constant concentration of the internal standard.
-
Analyze the standards and the plant extracts using GC-FID with the same chromatographic conditions as for GC-MS.
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the plant extracts based on the calibration curve.
| Sample Type | Tissue Weight (g) | Concentration (µg/g fresh weight) |
| Papaya Leaf (Control) | 5.1 | 0.5 ± 0.1 |
| Papaya Leaf (Herbivore Damaged) | 4.9 | 7.3 ± 1.2 |
| P. cubeba Berry | 2.0 | 45.8 ± 5.7 |
| Table 1: Example of quantitative data for this compound in different plant tissues. |
Section 3: Protocols for Investigating Biological Activity
The following protocols provide a workflow for systematically testing the effects of this compound on insect behavior and physiology.
Caption: Workflow for assessing the biological activity of the target compound.
Electroantennography (EAG)
Rationale: EAG measures the overall electrical response of an insect's antenna to an odor stimulus. A positive EAG response indicates that the insect possesses olfactory receptor neurons that can detect the compound, which is a prerequisite for a behavioral response.
Materials:
-
Live insects (e.g., papaya fruit flies, Bactrocera dorsalis)
-
Tungsten electrodes
-
Micromanipulators
-
AC/DC amplifier
-
Data acquisition system
-
Charcoal-filtered, humidified air stream
-
Pasteur pipettes with filter paper
-
Solutions of this compound in a solvent (e.g., hexane) at various concentrations
-
Solvent control (hexane)
-
Positive control (e.g., a known pheromone or host plant volatile)
Procedure:
-
Excise an antenna from a live, immobilized insect.
-
Mount the antenna between the recording and reference electrodes using conductive gel.
-
Establish a continuous flow of clean, humidified air over the antenna.
-
Prepare a stimulus cartridge by applying 10 µL of the test solution onto a small piece of filter paper inside a Pasteur pipette.
-
Insert the tip of the pipette into a hole in the main air delivery tube and deliver a puff of air (e.g., 0.5 s) through the pipette, carrying the volatile stimulus over the antenna.
-
Record the resulting depolarization (in millivolts).
-
Test a range of concentrations, along with a solvent control and a positive control, in a randomized order. Allow sufficient time between stimuli for the antenna to recover.
-
Normalize the responses to the positive control to allow for comparison across different preparations.
Behavioral Bioassays (Y-tube Olfactometer)
Rationale: A Y-tube olfactometer is a choice assay that determines whether an insect is attracted to, repelled by, or indifferent to a chemical cue.
Materials:
-
Glass Y-tube olfactometer
-
Airflow meter and pump
-
Charcoal and water flasks to purify and humidify the air
-
Test insects
-
Solutions of this compound
-
Solvent control
Procedure:
-
Set up the olfactometer, ensuring equal airflow (e.g., 200 mL/min) through both arms.
-
Apply the test solution to a filter paper and place it in one arm (the "treatment" arm). Apply the solvent control to another filter paper and place it in the other arm (the "control" arm).
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect for a set period (e.g., 5-10 minutes) and record which arm it enters first and how much time it spends in each arm. An insect is considered to have made a choice when it moves a certain distance (e.g., 2 cm) past the Y-junction.
-
After testing a set number of insects (e.g., 20-30), clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.
-
Swap the positions of the treatment and control arms to avoid any positional bias.
-
Analyze the choice data using a chi-square test to determine if there is a significant preference.
| Treatment | Insects Choosing Treatment Arm | Insects Choosing Control Arm | No Choice | P-value (Chi-Square) |
| 10 µg dose | 22 | 8 | 5 | < 0.05 (Significant Attraction) |
| 100 µg dose | 7 | 24 | 4 | < 0.05 (Significant Repellency) |
| Table 2: Example of Y-tube olfactometer choice data for an insect species. |
Toxicity and Feeding Deterrence Bioassays
Rationale: These assays determine if the compound has direct negative effects on the insect.
Materials:
-
Test insects (e.g., larvae of a generalist herbivore like Spodoptera littoralis)
-
Artificial diet
-
Solutions of this compound in a suitable solvent (e.g., acetone)
-
Petri dishes
Procedure (Diet Incorporation Assay):
-
Prepare the artificial diet according to the supplier's instructions.
-
While the diet is still liquid but cool, add the test compound at various concentrations. Add only the solvent for the control group.
-
Pour the diet into Petri dishes and allow it to solidify.
-
Place a single pre-weighed insect larva in each dish.
-
Maintain the dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
After a set period (e.g., 7 days), record larval mortality and weigh the surviving larvae.
-
Analyze the data using ANOVA to compare larval weight gain and survival rates between treatments and the control.
Conclusion and Future Directions
The methodologies presented in this guide provide a robust starting point for characterizing the role of this compound in plant-insect interactions. A finding of significant EAG and behavioral activity would be a strong indication that this compound is an ecologically important semiochemical. Subsequent research could focus on field-based trapping experiments to confirm its activity under natural conditions, investigating the regulation of its biosynthesis in response to herbivory, and exploring its potential for use in sustainable pest management strategies. The development of novel, environmentally benign pest control agents is a critical area of research, and understudied natural products like this compound represent a promising frontier.
References
-
Khethari. (2026). Papaya Pests and Diseases and Their Management. Retrieved from [Link]
-
Farm Biosecurity. (n.d.). Papaya pests. Retrieved from [Link]
-
Growables. (n.d.). Papaya Pests. Retrieved from [Link]
- Pena, J. E., & Mohyuddin, A. I. (2002). Pests of Papaya.
-
ResearchGate. (n.d.). PESTS OF PAPAYA. Retrieved from [Link]
- Hmimou, I., et al. (2023). Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties. Frontiers in Pharmacology, 14, 1185934.
-
Neliti. (2022). Piper Cubeba: Review onpharmacological activity. Retrieved from [Link]
-
International journal of health sciences. (2022). Piper Cubeba. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Repellency of essential oils against Nephotettix cincticeps: Laboratory and glasshouse assays. Retrieved from [Link]
- Syarifah, Z. A., et al. (2021). Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L. Molecules, 26(15), 4483.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Academic Journals. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. Retrieved from [Link]
-
ChemFarm. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | CAS:73815-21-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. khethari.com [khethari.com]
- 7. researchgate.net [researchgate.net]
- 8. Papaya Pests [growables.org]
- 9. farmbiosecurity.com.au [farmbiosecurity.com.au]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. academicjournals.org [academicjournals.org]
- 12. This compound | C10H20O3 | CID 15241411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C10H20O3) [pubchemlite.lcsb.uni.lu]
- 14. Page loading... [guidechem.com]
- 15. chemfarms.com [chemfarms.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyl-7-octene-2,3,6-triol
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,6-dimethyl-7-octene-2,3,6-triol. As a complex, chiral molecule, its synthesis can present challenges. This technical support center provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and improve your reaction yields and product purity.
I. Overview of the Synthesis Pathway
The most common and efficient method for the synthesis of this compound is through the Sharpless asymmetric dihydroxylation of the readily available starting material, 2,6-dimethyl-7-octen-2-ol (dihydromyrcenol). This reaction is highly valued for its ability to introduce a vicinal diol with high enantioselectivity.[1][2][3]
The general transformation is as follows:
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on established chemical principles and field experience.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Sharpless asymmetric dihydroxylation of dihydromyrcenol can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Material: Dihydromyrcenol is susceptible to oxidation and polymerization. Ensure your starting material is pure and free from peroxides. It is advisable to pass it through a short column of activated alumina or silica gel prior to use.
-
Reaction Temperature: While many Sharpless dihydroxylations are run at 0°C to enhance enantioselectivity, some substrates, particularly hindered ones, may require room temperature to achieve a reasonable reaction rate.[4] If your reaction is sluggish, consider gradually increasing the temperature to 20-25°C.
-
pH of the Reaction Medium: The Sharpless dihydroxylation is sensitive to pH, with the reaction generally proceeding more rapidly under slightly basic conditions. The AD-mix formulations are buffered, but the pH can shift during the reaction. Monitoring the pH and maintaining it in the optimal range (typically 9-11) can be beneficial.[5]
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is not fully consumed, extend the reaction time.
-
Stoichiometry of Reagents: The AD-mix formulations are designed for optimal performance. However, for challenging substrates, slight adjustments to the stoichiometry of the re-oxidant (K₃Fe(CN)₆) and the chiral ligand may be necessary. A slight excess of the re-oxidant can sometimes drive the reaction to completion.
-
Side Reactions: Over-oxidation of the product triol can occur, especially with prolonged reaction times or elevated temperatures. This can lead to the formation of aldehydes or ketones via C-C bond cleavage.[2] Minimizing reaction time once the starting material is consumed is crucial.
Experimental Protocol: Optimizing Reaction Conditions
| Parameter | Standard Condition | Optimization Strategy |
| Temperature | 0 °C | Increase to room temperature (20-25 °C) if the reaction is slow. |
| pH | Buffered (AD-mix) | Monitor and adjust to pH 9-11 with a dilute base if necessary. |
| Reaction Time | 12-24 hours | Monitor by TLC/GC and quench as soon as the starting material is consumed. |
| Reagent Ratio | Standard AD-mix | Consider a slight excess (1.1 eq) of the re-oxidant for sluggish reactions. |
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I minimize their formation?
A2: The formation of multiple byproducts is a common issue. Here are the most probable culprits and mitigation strategies:
-
Unreacted Starting Material: As discussed in Q1, incomplete conversion will result in the presence of dihydromyrcenol.
-
Epoxide Formation: Although less common in Sharpless dihydroxylations, epoxide formation can occur as a competing pathway.
-
Over-oxidation Products: The desired triol can be further oxidized to form aldehydes or ketones. This is more likely with extended reaction times or higher temperatures.
-
Dimerization/Polymerization: The starting material or product can undergo acid-catalyzed dimerization or polymerization, especially if the reaction medium becomes acidic.
Minimization Strategies:
-
Strict Temperature Control: Maintain the recommended reaction temperature to avoid thermal decomposition and over-oxidation.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Controlled Addition of Substrate: For larger-scale reactions, adding the dihydromyrcenol solution slowly to the reaction mixture can help to control the reaction exotherm and minimize byproduct formation.
-
Effective Quenching: Once the reaction is complete, quench it promptly with a reducing agent like sodium sulfite or sodium bisulfite to destroy any remaining osmium tetroxide and prevent further oxidation.
Caption: Potential reaction pathways leading to byproducts.
Q3: The purification of the final triol is challenging. What is the recommended procedure?
A3: this compound is a polar compound, which can make its separation from the reaction mixture and other polar byproducts difficult. A multi-step purification strategy is often required.
Recommended Purification Protocol:
-
Work-up:
-
After quenching the reaction, add ethyl acetate to extract the organic components.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHSO₃, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Column chromatography is typically necessary for obtaining the pure triol.[6][7]
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of terpenoids.[7]
-
Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or even pure ethyl acetate). The highly polar nature of the triol means it will elute at higher solvent polarities.
-
Troubleshooting Purification:
-
Streaking on TLC: If the product streaks on the TLC plate, it may be due to its high polarity or interaction with residual basic/acidic components. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC mobile phase can improve the spot shape.
-
Co-elution of Impurities: If impurities co-elute with the product, consider using a different solvent system for chromatography or employing a different chromatographic technique, such as preparative HPLC.
III. Frequently Asked Questions (FAQs)
-
What is the role of each component in the AD-mix?
-
Osmium Salt (e.g., K₂OsO₂(OH)₄): The catalytic source of osmium for the dihydroxylation.
-
Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL): Induces enantioselectivity.[2]
-
Potassium Ferricyanide (K₃Fe(CN)₆): The re-oxidant that regenerates the active osmium(VIII) species.[3]
-
Potassium Carbonate (K₂CO₃): Maintains the basic pH required for the reaction.
-
-
Can I use a different solvent system?
-
The standard t-BuOH/H₂O (1:1) system is generally optimal. The t-BuOH helps to solubilize the organic substrate, while water is necessary for the catalytic cycle. Other solvent systems may lead to lower yields and/or enantioselectivity.
-
-
How do I dispose of the osmium waste?
-
Osmium compounds are toxic and must be handled and disposed of with care. The aqueous waste from the work-up, containing the osmium salts, should be treated with a reducing agent (like NaHSO₃) to reduce the osmium to a less toxic state and then disposed of according to your institution's hazardous waste protocols.
-
IV. Experimental Protocols
Detailed Protocol for Sharpless Asymmetric Dihydroxylation of Dihydromyrcenol
This protocol is a representative procedure and may require optimization for your specific setup and scale.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of dihydromyrcenol) and a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of dihydromyrcenol).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Reaction:
-
Add 2,6-dimethyl-7-octen-2-ol (dihydromyrcenol, 1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
-
Quenching and Work-up:
-
Once the starting material is consumed (typically after 12-24 hours), add solid sodium sulfite (1.5 g per 1 mmol of dihydromyrcenol) and stir for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate (20 mL) and stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with 1 M NaOH (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
V. References
-
Buchi. (n.d.). Purification of Terpenoids. Retrieved from [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
-
Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry.
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
PMC. (n.d.). Separation and purification of plant terpenoids from biotransformation. Retrieved from [Link]
-
ChemFarm. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
YouTube. (2019). Sharpless Asymmetric Dihydroxylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
LCGC International. (2024). Extraction of Terpenoids from Essential Oils. Retrieved from [Link]
-
IIP Series. (n.d.). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. Retrieved from [Link]
-
NIST WebBook. (n.d.). 7-Octene-2,6-diol, 2,6-dimethyl-. Retrieved from [Link]
Sources
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Purifying 2,6-Dimethyl-7-octene-2,3,6-triol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2,6-Dimethyl-7-octene-2,3,6-triol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this unique monoterpenoid. As a polar, non-crystalline compound, its purification presents distinct challenges that differ significantly from those of non-polar terpenes or crystalline solids. This guide provides in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you achieve the highest possible purity in your experiments.
Section 1: Understanding the Molecule - Core Challenges
The primary difficulties in purifying this compound stem from its inherent physicochemical properties. Understanding these is the first step toward developing a successful purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₁₀H₂₀O₃[1][2][3] | Indicates a 10-carbon backbone typical of monoterpenoids. |
| Molecular Weight | ~188.26 g/mol [1] | Standard molecular weight for a C10 terpenoid derivative. |
| Functional Groups | Two tertiary alcohols, one secondary alcohol, one alkene[4] | The three hydroxyl groups make the molecule highly polar, dictating the choice of chromatographic conditions. The alkene and tertiary alcohols can be sensitive to acidic conditions. |
| Physical Form | Oil[2][3] | This is a critical characteristic. As an oil, standard crystallization is not a viable purification method, making chromatography the primary technique required.[5][6] |
| Polarity | High | The molecule will have strong interactions with polar stationary phases like silica gel, requiring a relatively polar mobile phase for elution.[7][8] |
| Volatility | Low | Due to its high polarity and multiple hydrogen-bonding sites, the compound has low volatility, making standard Gas Chromatography (GC) challenging without prior derivatization.[9] |
Section 2: General Purification Workflow
A successful purification strategy for this triol involves a logical progression from crude material to a highly pure final product. The following workflow outlines the key stages and decision points.
Caption: A typical purification workflow for this compound.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Question 1: My compound is streaking badly on the TLC plate and I'm getting poor separation in my column. What's wrong?
Answer: This is a classic sign of using an incorrect solvent system or overloading the stationary phase. Streaking on TLC often indicates that the compound is highly polar and adsorbs very strongly to the silica, or that the sample is too concentrated.
-
Causality: this compound has three hydroxyl groups, enabling strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel.[7] If the mobile phase is not polar enough to compete for these interaction sites, the compound will move very slowly and streak. Column overloading saturates the stationary phase, preventing proper equilibration and leading to broad, overlapping bands.
-
Solution: Systematic Solvent System Optimization
-
Start with TLC: The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 . This Rƒ value generally translates well to column chromatography separation.[10]
-
Choosing Solvents: Use a binary system of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone).
-
Gradient Testing:
-
Spot your crude material on several TLC plates.
-
Develop each plate in a different solvent ratio. Start with a low polarity mixture (e.g., 80:20 Hexane:EtOAc) and incrementally increase the polarity (e.g., 70:30, 60:40, 50:50).
-
The ideal system will show your target compound as a tight, round spot, well-separated from impurities.
-
-
Consider a Modifier: If streaking persists even in highly polar systems, add 0.5-1% of a polar modifier like methanol or a drop of acetic acid (if your compound is stable to acid) to the mobile phase. This can help to occupy the highly active sites on the silica gel, allowing your compound to elute more symmetrically.
-
Question 2: I tried to recrystallize my purified oil to get a solid, but it just "oiled out." Why did this happen and what should I do?
Answer: "Oiling out" occurs when a compound's melting point is below the temperature of the solution, or when it is simply a liquid at room temperature.[11] Given that this compound is documented as an oil, this behavior is expected.[2][3] Recrystallization is fundamentally a technique for purifying solids.[5][12]
-
Causality: For crystallization to occur, molecules must arrange themselves into a highly ordered crystal lattice.[6] The structural flexibility and multiple hydrogen bonding possibilities of this triol may inhibit the formation of a stable, ordered lattice, favoring the amorphous, liquid (oil) state.
-
Solution: Embrace Chromatography as the Final Step
-
Do not attempt recrystallization. It is not a suitable technique for this compound.
-
Rely on high-resolution chromatography. A carefully run silica gel column is the most effective method for purifying this compound. If higher purity is required, consider preparative High-Performance Liquid Chromatography (HPLC).
-
Ensure complete solvent removal. After pooling the pure fractions from your column, remove the solvent under reduced pressure using a rotary evaporator. To remove final solvent traces, you can use a high-vacuum pump for several hours. The final product will be a viscous oil.
-
Question 3: My final yield is very low. Where could my compound have gone?
Answer: Low recovery can be attributed to several factors, including irreversible adsorption to the silica gel, degradation during the process, or physical loss during transfers.
-
Causality & Solutions:
-
Irreversible Adsorption: The high polarity of the triol can lead to very strong, sometimes irreversible, binding to the most acidic sites on the silica gel.
-
Solution: Use deactivated silica gel. You can prepare this by adding 1-5% (w/w) of water to your standard silica gel and mixing thoroughly. Alternatively, you can run a "pre-elution" of your column with your final, most polar mobile phase to wash out highly active fines.
-
-
Compound Degradation: Terpenoids can be sensitive to environmental conditions.[13][14] The tertiary alcohols and the double bond in your molecule could be susceptible to rearrangement or elimination under acidic conditions. Standard silica gel is slightly acidic.
-
Solution: Use neutral silica gel or add a small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5%), to your mobile phase to prevent degradation. Always monitor your fractions for the appearance of new spots on TLC, which could indicate decomposition.
-
-
Incomplete Elution: It's possible that not all of your compound eluted from the column.
-
Solution: After you have collected what you believe to be all of your product, perform a highly polar "strip" of the column with a solvent like 100% ethyl acetate or 95:5 Ethyl Acetate:Methanol. Analyze this strip by TLC to see if any product remained on the column.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best and most reliable method to assess the final purity of this compound?
A1: A multi-faceted approach is best. Since this compound lacks a strong UV chromophore, standard HPLC-UV is not ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: This is an excellent method. The triol's low volatility can be overcome by converting the hydroxyl groups to trimethylsilyl (TMS) ethers using a reagent like BSTFA. The resulting silylated compound is much more volatile and thermally stable, allowing for sharp peaks in the GC. The mass spectrum provides definitive structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) with Universal Detection: If you have access to an HPLC system with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, you can directly assess purity without derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and assessing purity. Integration of the proton signals can be used to detect and quantify impurities if their signals do not overlap with those of the main compound.
Q2: Can I use reverse-phase chromatography for purification?
A2: Yes, reverse-phase (RP) chromatography is a viable option, particularly for high-purity applications using preparative HPLC with a C18 column.[15] In this technique, the stationary phase is non-polar (C18) and the mobile phase is polar. Your highly polar triol would elute very early with common RP solvents like methanol/water or acetonitrile/water. This can be advantageous for separating it from less polar impurities, which would be retained more strongly. However, for bulk purification from a crude reaction mixture, normal-phase silica gel chromatography is often more cost-effective and has a higher loading capacity.[16]
Q3: Are there any specific storage and handling precautions for this compound?
A3: Yes. Like many terpenes and terpenoids, this compound should be handled with care to prevent degradation.[9][13]
-
Storage: Store the purified oil under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage is recommended) to prevent oxidation.[17]
-
Light Sensitivity: Protect the compound from direct light.
-
pH: Avoid strong acidic or basic conditions during workup and purification unless you have confirmed the compound's stability under those conditions.
Section 5: Key Experimental Protocols
Protocol 1: Step-by-Step Silica Gel Column Chromatography
This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 60:40 Hexane:Ethyl Acetate) that gives your product an Rƒ of ~0.3.
Caption: Key steps for performing silica gel column chromatography.
-
Column Preparation:
-
Select a glass column with a width appropriate for your sample size (a general rule is a 20:1 to 50:1 ratio of silica weight to crude sample weight).
-
Prepare a "slurry" of silica gel in the least polar solvent of your mobile phase system (e.g., Hexane).
-
Pour the slurry into the column and allow the silica to pack evenly under gravity, tapping the column gently. Use a small amount of pressure from a pump or airline to accelerate packing if needed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude oil in the absolute minimum amount of your mobile phase or a volatile solvent like dichloromethane.
-
Carefully pipette this concentrated solution onto the top of the silica bed.
-
Alternatively, for less soluble samples, you can create a "dry load" by adsorbing your crude oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture (e.g., 90:10 Hexane:EtOAc). This will wash down non-polar impurities.
-
Gradually increase the polarity of the mobile phase (this is called a "gradient elution"). You can do this stepwise (e.g., 200 mL of 90:10, then 200 mL of 80:20, etc.) until you reach and pass the polarity of your target solvent system. A gradient elution provides the best separation for complex mixtures.
-
-
Fraction Collection & Analysis:
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Spot every 2-3 fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain your pure compound.
-
-
Pooling and Concentration:
-
Combine all fractions that contain only your pure target compound.
-
Remove the solvent using a rotary evaporator at a moderate temperature (e.g., <40°C) to yield the final purified oil.
-
References
-
Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. (2024). Sorbead India. [Link]
-
Zi, J., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology. [Link]
-
Column chromatography for terpenoids and flavonoids | Request PDF. (n.d.). ResearchGate. [Link]
-
Unraveling the Science Behind Column Chromatography for Plant Extracts. (2024). GreenskyBio. [Link]
-
Separation of terpenes by C18 preparative column. (2025). Reddit. [Link]
-
This compound | C10H20O3. (n.d.). PubChem. [Link]
-
Separation and purification of plant terpenoids from biotransformation. (n.d.). PMC - NIH. [Link]
-
Recrystallization. (n.d.). University of Arizona. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
Showing Compound this compound (FDB017425). (2010). FooDB. [Link]
-
This compound. (n.d.). ChemFarm. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. (2013). YouTube. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
7-Octen-2-ol, 2,6-dimethyl-. (n.d.). NIST WebBook. [Link]
-
7-Octen-2-ol, 2,6-dimethyl- Safety Data Sheet. (2018). Synerzine. [Link]
-
7-Octene-2,6-diol, 2,6-dimethyl-. (n.d.). NIST WebBook. [Link]
-
2,6-DIMETHYL-7-OCTEN-2-OL | Substance. (n.d.). EWG. [Link]
-
This compound. (n.d.). RongNa Biotechnology Co., Ltd. [Link]
-
LABTips: Troubleshooting Tricky Terpenes. (2022). Labcompare.com. [Link]
-
A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. (n.d.). Chromatography Today. [Link]
-
CBD Oil: The Challenge of Terpene Extraction. (2019). GrowerIQ. [Link]
-
Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. (2023). Cannabis Science and Technology. [Link]
-
7-Octen-2-ol, 2,6-dimethyl-. (n.d.). NIST WebBook. [Link]
-
2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4. (n.d.). The Good Scents Company. [Link]
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Technical Support Center: Optimization of GC-MS for 2,6-Dimethyl-7-octene-2,3,6-triol
Welcome to your dedicated resource for the successful analysis of 2,6-Dimethyl-7-octene-2,3,6-triol by Gas Chromatography-Mass Spectrometry (GC-MS). This molecule, a polar terpene triol, presents unique challenges due to its structure: multiple hydroxyl groups lead to low volatility, high polarity, and thermal lability. This guide is structured to provide direct, actionable solutions to common problems, moving from high-level frequently asked questions to in-depth troubleshooting scenarios and validated protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my chromatogram for this compound showing no peak, or a very broad, tailing peak?
This is the most common issue and stems directly from the analyte's chemical properties. The three polar hydroxyl (-OH) groups make the molecule "sticky" and difficult to analyze by GC.
-
High Polarity: The -OH groups readily form hydrogen bonds with any active sites (exposed silanols) in your GC system, particularly in the injector liner and the front of the analytical column. This interaction causes significant peak tailing.[1][2]
-
Low Volatility: Multiple hydroxyl groups significantly raise the boiling point, making it difficult to vaporize the molecule completely and transfer it efficiently from the injector to the column.[3]
-
Thermal Instability: In the hot injector, the molecule can easily dehydrate (lose water), especially at the tertiary alcohol position. This degradation results in multiple, smaller peaks or a complete loss of signal for the parent compound.[4][5]
In our experience, direct analysis of this triol without chemical modification is often unsuccessful, leading to non-reproducible results and poor sensitivity.
Q2: Is chemical derivatization essential for analyzing this compound?
Yes, absolutely. For robust, reproducible, and sensitive quantification of this compound, derivatization is a mandatory sample preparation step. The goal is to cap the polar -OH groups, which fundamentally changes the molecule's properties to be more "GC-friendly."
The most effective method is silylation , which replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[3] This transformation provides three critical benefits:
-
Increases Volatility: It drastically lowers the boiling point, allowing for efficient vaporization in the injector.
-
Improves Thermal Stability: The TMS-ethers are far more stable at high temperatures than the original alcohols, preventing on-instrument degradation.[6]
-
Eliminates Peak Tailing: It removes the sites for hydrogen bonding, leading to sharp, symmetrical Gaussian peaks and significantly improved sensitivity.
Q3: What is the best type of GC column for this analysis?
The choice of column is entirely dependent on whether you derivatize the analyte.
-
For Derivatized Samples (Recommended): A low-to-mid polarity column is ideal. The industry standard is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, TG-5MS, Rxi-5Sil MS) .[7] These columns are robust, provide excellent resolution for a wide range of analytes, and are highly compatible with mass spectrometers due to their low-bleed characteristics.[8]
-
For Underivatized Samples (Not Recommended): If you must attempt a direct analysis, a polar polyethylene glycol (PEG) or "WAX" type column is required.[2][9][10] However, even with a WAX column, you should anticipate significant peak tailing and potential analyte loss. The NIST Chemistry WebBook lists a retention index for this compound on a Carbowax 20M column, confirming it is possible but technically challenging.[9]
Q4: What are the expected mass spectral fragments for this compound or its TMS-derivative?
For the underivatized molecule (Molecular Weight: 188.26 g/mol ), the molecular ion (m/z 188) will likely be weak or absent in a standard 70 eV Electron Ionization (EI) source due to extensive fragmentation.[11] You would expect to see fragments corresponding to water losses (m/z 170, 152) and alpha-cleavages next to the hydroxyl groups.
For the tris-TMS derivative , the mass spectrum is far more informative. The derivatizing reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will add three TMS groups (Si(CH₃)₃), each with a mass of 72 Da (after loss of H). The derivatized molecular weight will be 188 + (3 * 72) = 404 g/mol . Key expected ions would include:
-
The molecular ion (M+•) at m/z 404 .
-
An M-15 ion at m/z 389 , corresponding to the loss of a methyl group (-CH₃), which is very characteristic of TMS derivatives.
-
Ions resulting from cleavage between C2-C3 and C3-C4, which are useful for structural confirmation.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a direct Q&A format.
Issue 1: I see multiple peaks when I should only have one for my standard.
-
Probable Cause A: Thermal Degradation. Your analyte is likely decomposing in the hot GC inlet. The most probable reaction is the loss of one or more water molecules (dehydration). This is especially common if you are not using derivatization.[5]
-
Solution:
-
Derivatize your sample. This is the most robust solution to prevent thermal breakdown.
-
If derivatization is not possible, lower the injector temperature. Start at 250 °C and decrease in 10-degree increments (e.g., 240 °C, 230 °C) to find a balance between vaporization and stability.
-
Use a highly inert injector liner, such as one deactivated by chemical vapor deposition. Active sites on glass can catalyze degradation.[1]
-
-
-
Probable Cause B: Incomplete Derivatization. If you have derivatized your sample but still see multiple peaks, the reaction may not have gone to completion. You may be seeing a mix of the mono-, di-, and tri-silylated forms of the analyte, plus some unreacted starting material.
-
Solution: Optimize your derivatization protocol.
-
Increase Reaction Time/Temperature: As a rule of thumb, a reaction with BSTFA and a catalyst like TMCS should be heated at 60-75 °C for at least 45-60 minutes.
-
Ensure Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Ensure your sample extract is dry and use fresh, sealed vials for the reaction. Water will consume the reagent and prevent complete derivatization.
-
Use Excess Reagent: A common mistake is not adding enough derivatizing agent. Use a significant molar excess (at least 2:1 ratio of BSTFA to active hydrogens) to drive the reaction to completion.
-
-
Issue 2: My peak shape is severely tailing, and my area counts are not reproducible.
-
Probable Cause A: System Activity. Your analyte is adsorbing to active sites within the GC system. This is the primary cause of tailing for polar compounds.[1]
-
Solution:
-
Perform Inlet Maintenance: The injector liner is the most common source of activity. Replace it with a new, factory-deactivated liner. Do not handle the liner with bare hands.[12]
-
Condition Your Column: If the column has been exposed to oxygen at high temperatures or has sat unused, its performance may degrade. Condition it according to the manufacturer's instructions.
-
Trim the Column: If conditioning doesn't help, trim 10-15 cm from the front of the column (the injector side) to remove the most contaminated section. Re-install the column correctly to avoid leaks and dead volume.[1]
-
-
-
Probable Cause B: Incompatible Solvent or Poor Focusing. The injection solvent can affect how the analytes are focused at the head of the column.
-
Solution:
-
Ensure your initial oven temperature is at least 10-20 °C below the boiling point of your injection solvent for good "solvent focusing."
-
If using splitless injection, ensure the split vent open time is appropriate (typically 0.75-1.0 min) to transfer the sample efficiently without introducing excess solvent.[4]
-
-
Issue 3: My overall sensitivity is very low, even after derivatization.
-
Probable Cause A: Leaks in the System. A leak in the carrier gas flow path, especially at the injector, will prevent the full sample amount from reaching the column and detector. Leaks also introduce oxygen, which damages the column's stationary phase.[5]
-
Solution: Use an electronic leak detector to check for leaks at the septum nut, column fittings, and gas lines. Tighten fittings as needed, but be careful not to overtighten and break the column or ferrules.
-
-
Probable Cause B: MS Source Contamination. Over time, the ion source in the mass spectrometer can become contaminated, leading to a significant drop in signal.
-
Solution: Check your MS tune report. If you see high background noise, evidence of water/air, or if the EM voltage is excessively high, the source likely needs cleaning. Follow the manufacturer's procedure for cleaning the ion source components.
-
Validated Experimental Protocols & Workflows
Workflow 1: Recommended Analytical Pathway
The diagram below illustrates the robust, validated workflow for analyzing this compound. Following this pathway is critical for achieving high-quality, reproducible data.
Caption: Recommended workflow for robust GC-MS analysis.
Protocol: TMS Derivatization
This protocol describes the silylation of this compound using BSTFA with 1% TMCS as a catalyst.
Materials:
-
Dried sample residue in a 2 mL autosampler vial with an inert cap.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Pyridine or Acetonitrile (high purity, anhydrous).
-
Heating block or oven set to 70 °C.
Procedure:
-
Ensure the sample extract has been completely dried under a gentle stream of nitrogen to remove all water and protic solvents.
-
Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample to reconstitute it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The volume can be adjusted, but a 1:1 ratio of solvent to reagent is a good starting point.
-
Immediately cap the vial tightly.
-
Vortex the vial for 10 seconds to ensure thorough mixing.
-
Place the vial in a heating block at 70 °C for 60 minutes .
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Data Presentation: Recommended GC-MS Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis of the TMS-derivatized analyte.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Agilent 8890 or equivalent | A modern, inert GC system is required. |
| Injector Type | Split/Splitless | |
| Injector Temp | 250 °C | The TMS derivative is thermally stable, so a higher temperature ensures efficient vaporization.[13] |
| Injection Mode | Split 20:1 | A split injection provides sharper peaks and reduces potential matrix effects. For trace analysis, a splitless injection can be used, but may require more method development.[14] |
| Liner | Agilent Ultra Inert, split, glass wool | The liner must be highly inert to prevent any residual interaction or degradation. |
| Carrier Gas | Helium | Constant flow mode is recommended for reproducible retention times. Hydrogen can be used as a sustainable alternative but may require method re-optimization.[15] |
| Flow Rate | 1.2 mL/min | Provides a good balance between analysis speed and chromatographic efficiency for a 0.25 mm ID column.[13] |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | This low-polarity phase provides excellent separation for silylated compounds based largely on boiling point.[7] |
| Oven Program | 80 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) | The initial hold helps focus the analytes. The ramp rate is aggressive enough for good throughput while maintaining resolution. The final hold ensures all heavy components are eluted.[16] |
| MS System | Agilent 5977 or equivalent | A single quadrupole or more advanced mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp | 150 °C | Standard temperature for quadrupoles. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan | Scan from m/z 40-450. This range will capture key fragments and the expected molecular ion of the derivatized analyte (m/z 404). |
Troubleshooting Logic Diagram
Use this flowchart to systematically diagnose and resolve common issues during your analysis.
Caption: A logical flowchart for troubleshooting common GC-MS issues.
References
-
Phenomenex. GC Troubleshooting Guide. Available from: [Link]
-
Bookshelf. How Do I Troubleshoot a Problem on My GC-MS?. (2019). Available from: [Link]
-
NIST. 2,6-dimethyloct-7-ene-2,3,6-triol. NIST Chemistry WebBook. Available from: [Link]
-
PubMed. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. (2016). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. (PDF) Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. Available from: [Link]
-
NIH. Optimization of Ethanol Detection by Automatic Headspace Method for Cellulose Insulation Aging of Oil-immersed Transformers. (2020). Available from: [Link]
-
Restek. A Guide to GC Column Selection and Optimizing Separations. (2021). Available from: [Link]
-
Separation Science. How to Troubleshoot and Improve your GC/MS. Available from: [Link]
-
Microbioz India. Optimizing Gas Chromatography Parameters for Enhanced Performance. (2023). Available from: [Link]
-
Fisher Scientific. GC Columns. Available from: [Link]
-
Agilent. Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source on the Agilent Intuvo 9000/5977C GC/MS. (2023). Available from: [Link]
-
Unbranded URL. GC Column Selection Guide. Available from: [Link]
-
MDPI. Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation. Available from: [Link]
-
AZoLifeSciences. HS-GC/MS Solution for the Determination of Terpenes. (2021). Available from: [Link]
-
FooDB. Showing Compound this compound (FDB017425). (2010). Available from: [Link]
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LCGC International. Profiling Terpenoids in Cannabis with GC×GC–MS. (2024). Available from: [Link]
-
MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Available from: [Link]
-
Postnova. Agilent J&W GC Column Selection Guide. Available from: [Link]
-
ResearchGate. Appendix B: GC/MS Troubleshooting Quick Reference. Available from: [Link]
-
YouTube. What Is Derivatization In GC-MS?. (2024). Available from: [Link]
-
FDA. Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. (2020). Available from: [Link]
-
Food Research. Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. (2023). Available from: [Link]
-
ChemFarm. This compound. Available from: [Link]
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alwsci. Common Sources Of Error in Gas Chromatography. (2024). Available from: [Link]
-
ResearchGate. (PDF) Systematic Error in Gas Chromatography-Mass Spectrometry–Based Quantification of Hydrolyzed Urinary Steroids. Available from: [Link]
-
FooDB. Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115). (2010). Available from: [Link]
-
ResearchGate. Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Available from: [Link]
-
YouTube. What Are The Limitations Of Using GC-MS?. (2024). Available from: [Link]
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Technical Support Center: Resolving Co-elution in the Analysis of 2,6-Dimethyl-7-octene-2,3,6-triol
Welcome to the technical support guide for the analysis of 2,6-Dimethyl-7-octene-2,3,6-triol. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-elution in their chromatographic analyses. As Senior Application Scientists, we have developed this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you to solve even the most complex separation challenges.
Section 1: Foundational Knowledge - Understanding the Challenge
This section addresses the fundamental properties of the analyte and the nature of the co-elution problem.
Q1: What is this compound, and what makes its analysis susceptible to co-elution?
This compound is a terpene triol, a class of organic compounds characterized by a C10 carbon skeleton and three hydroxyl (-OH) groups.[1][2] Its key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [3][4][5] |
| Molecular Weight | ~188.27 g/mol | [2][3] |
| Structure | Aliphatic acyclic triol | [2] |
| Classification | Fatty alcohol, Polyol | [1] |
| Physical Form | Oil | [3][4] |
Expert Rationale: The analytical challenge stems directly from its structure. The three hydroxyl groups make the molecule highly polar and non-volatile. This polarity means it will interact strongly with polar stationary phases in chromatography. Co-elution issues frequently arise from:
-
Structural Isomers: Other terpene triols with the same molecular formula but different arrangements of atoms will have very similar polarities and boiling points, making them difficult to separate.[6]
-
Related Compounds: Samples, especially those from natural product extraction or synthesis, often contain related substances like the corresponding diols or alcohols (e.g., 2,6-Dimethyl-7-octene-2,6-diol), which may have close retention times.[7]
-
Complex Matrices: The analyte may be present in a complex mixture (e.g., plant extracts, formulation buffers) containing other polar compounds that can interfere with its peak.
Q2: How can I be certain that a distorted peak in my chromatogram is due to co-elution?
Definitively identifying co-elution requires moving beyond simple visual inspection and using your detector's capabilities to probe the peak's purity.
Step 1: Visual Peak Shape Analysis A perfectly separated peak under ideal conditions should be symmetrical (Gaussian). Look for tell-tale signs of asymmetry, such as:
-
Peak Shoulders: A small, unresolved peak on the leading or tailing edge of the main peak.
-
Fronting or Tailing: Asymmetry where the front or back of the peak is drawn out. While often caused by column overload or secondary interactions, it can also indicate a hidden co-eluting impurity.[8]
-
Unusually Broad Peaks: A peak that is significantly wider than other peaks in the same region of the chromatogram.
Step 2: Definitive Confirmation with Mass Spectrometry (GC-MS or LC-MS) This is the most reliable method for confirming co-elution.[8]
-
Acquire data in full scan mode across the entire peak of interest.
-
Extract the mass spectrum from the very beginning (upslope) of the peak.
-
Extract the mass spectrum from the apex of the peak.
-
Extract the mass spectrum from the end (downslope) of the peak.
-
Analysis: If the mass spectra are not identical across all three points, it confirms the presence of more than one compound.[8] Software tools can often perform this "peak purity" analysis automatically.
Step 3: Confirmation with Diode Array Detector (DAD/PDA) for LC If using liquid chromatography with a DAD:
-
Perform a peak purity analysis using your chromatography data system (CDS) software.
-
The software compares the UV-Vis spectra across the peak. A high purity score or matching spectra indicate a single compound. A low score or changing spectral shape confirms co-elution.
Section 2: A Systematic Approach to Resolving Co-elution
Effective troubleshooting follows a logical progression from initial assessment to methodical optimization. The following workflow provides a structured path to resolving your separation issue.
Section 3: Chromatographic Method Optimization
This section provides detailed, actionable protocols for both Gas and Liquid Chromatography.
Part 3A: Gas Chromatography (GC) Optimization
Due to the analyte's low volatility, GC analysis typically requires either a high-temperature polar stationary phase or chemical derivatization to silylate the hydroxyl groups. Direct injection is strongly preferred over headspace techniques to prevent thermal degradation of the terpene structure.[9]
The choice of stationary phase is the most powerful tool for altering selectivity. For a polar triol, a polar column is a logical starting point. If co-elution occurs, the goal is to choose a phase with a fundamentally different separation mechanism.
| Stationary Phase | Polarity | Separation Principle | Recommendation for Co-elution |
| WAX (e.g., Carbowax 20M) | High-Polar | Primarily hydrogen bonding interactions. | Good Starting Point. The NIST database lists a retention index for the analyte on this phase.[5] If co-eluting with another polar compound, switch to a phase with a different mechanism. |
| Mid-Polar (e.g., 50% Phenyl) | Intermediate | Dipole-dipole and pi-pi interactions. | Excellent Alternative. This phase separates based on polarizability and can resolve compounds that co-elute on a WAX column based on hydrogen bonding capacity alone. |
| Low-Polar (e.g., 5% Phenyl - "5ms") | Low-Polar | Primarily dispersion forces (boiling point). | Less Ideal for the analyte itself , but useful if the co-eluent is non-polar. The large polarity difference between the triol and a non-polar co-eluent would likely provide separation on any column. |
A slow temperature ramp is crucial for separating compounds with similar boiling points or polarities.[8]
Step-by-Step Protocol:
-
Identify Elution Temperature: Determine the approximate temperature at which the co-eluting pair elutes from the column in your current method.
-
Lower the Initial Temperature: Start the oven program at a temperature at least 20-30°C below the elution temperature of interest.
-
Decrease the Ramp Rate: The most critical step. Reduce your temperature ramp rate through the elution window. If your current rate is 10°C/min, try 5°C/min, then 2°C/min. A slower ramp increases the time analytes spend interacting with the stationary phase, amplifying small differences in partitioning behavior and improving resolution.[8]
-
Introduce an Isothermal Hold (Optional): If decreasing the ramp rate alone is insufficient, add a short (1-2 minute) isothermal hold at a temperature approximately 5-10°C below the elution temperature. This can sharpen the peaks and provide an extra degree of separation before the ramp continues.
-
Verify Results: After each adjustment, inject a standard to assess the impact on resolution.
| Parameter | Initial Method | Optimized Method | Rationale |
| Initial Temp | 100°C | 100°C | Unchanged |
| Ramp 1 | 10°C/min to 250°C | 5°C/min to 250°C | Slower ramp enhances separation. |
| Hold Time | 1 min | 1 min | Unchanged |
Part 3B: Liquid Chromatography (LC) Optimization
LC is often the preferred method for polar, non-volatile compounds like this triol.[10] Reversed-phase (RP) chromatography is the most common starting point.
A standard C18 column separates primarily based on hydrophobicity. If your triol is co-eluting with a compound of similar hydrophobicity, you need a stationary phase that introduces alternative separation mechanisms.
| Stationary Phase | Separation Principle | Recommendation for Co-elution |
| C18 (Octadecylsilane) | Hydrophobic interactions. | Standard Starting Point. If co-elution occurs, a change in selectivity is needed. |
| Phenyl-Hexyl | Hydrophobic, pi-pi interactions. | Excellent Choice. If the co-eluent has a different aromaticity or electron density than the analyte (which has none), the pi-pi interactions of the phenyl phase can provide powerful selectivity. |
| Polar-Embedded (e.g., amide, carbamate) | Hydrophobic, hydrogen bonding. | Very Good Choice. These phases have a polar group embedded in the alkyl chain, which alters the selectivity for polar analytes and makes the phase more compatible with highly aqueous mobile phases. |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer on the stationary phase surface. | Advanced Option. For very polar analytes that have little retention on reversed-phase columns. It uses a high organic mobile phase. This would be a dramatic change in selectivity. |
Fine-tuning the mobile phase composition and gradient is a precise way to control resolution.
Step-by-Step Protocol:
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. ACN and MeOH have different strengths and selectivities. ACN is aprotic and a weaker hydrogen-bond acceptor, while MeOH is protic and can act as both a hydrogen-bond donor and acceptor. This difference in interaction can shift peak elution order and resolve co-elutions.
-
Adjust the Gradient Slope: A shallower gradient provides better resolution, analogous to a slower temperature ramp in GC.
-
Scouting Run: Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate %B at which your analyte elutes.
-
Shallow Gradient: Design a new gradient that is much shallower around the elution point. For example, if the analyte elutes at 40% B, create a gradient segment that goes from 30% to 50% B over 15-20 minutes.
-
-
Optimize Flow Rate and Temperature:
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will increase run time and diffusion-related band broadening.
-
Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity and can improve peak shape and efficiency, sometimes improving resolution.
-
| Parameter | Initial Method | Optimized Method | Rationale |
| Mobile Phase B | Acetonitrile | Methanol | Change in solvent selectivity. |
| Gradient | 10-90% B in 15 min | 30-50% B in 20 min | Shallow gradient focused on the elution window. |
| Temperature | 30°C | 40°C | Improved peak efficiency. |
Section 4: Advanced Techniques for Persistent Co-elution
When one-dimensional chromatography is insufficient, advanced methods that add another dimension of separation or detection can be employed.
-
Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two different columns (e.g., a non-polar followed by a polar column) connected by a modulator. It provides a massive increase in peak capacity and is exceptionally effective for separating components in highly complex mixtures.[8] It is the gold standard for resolving challenging co-elutions in GC.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Even if two compounds co-elute chromatographically, they can often be resolved by the mass spectrometer. By using Multiple Reaction Monitoring (MRM), you can select a specific precursor ion for your analyte and monitor for a unique product ion. This technique is highly specific and allows for accurate quantification of an analyte even in the presence of a co-eluting interference, provided they do not share the same MRM transition.[10]
-
Gas Chromatography with Vacuum Ultraviolet Spectroscopy (GC-VUV): VUV detectors measure absorbance in the 120-240 nm range, where virtually all chemical compounds absorb and have unique, structure-specific spectra. VUV software can deconvolve the signal from co-eluting compounds based on their distinct absorbance spectra, allowing for accurate quantification without baseline chromatographic resolution.[11][12]
References
-
LABTips: Troubleshooting Tricky Terpenes | Labcompare.com. [Link]
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Showing Compound this compound (FDB017425) - FooDB. [Link]
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This compound | C10H20O3 | CID 15241411 - PubChem. [Link]
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Terpene Analysis by GC-VUV. [Link]
-
Tag Archives: Co-eluting - Cannabis Industry Journal. [Link]
-
2,6-dimethyloct-7-ene-2,3,6-triol - NIST WebBook. [Link]
-
Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC - PubMed Central. [Link]
-
Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. [Link]
-
Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115) - FooDB. [Link]
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- 3. This compound | CymitQuimica [cymitquimica.com]
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- 5. 2,6-dimethyloct-7-ene-2,3,6-triol [webbook.nist.gov]
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- 7. Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115) - FooDB [foodb.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 10. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificss.co.uk [scientificss.co.uk]
- 12. Co-eluting Archives - Cannabis Industry Journal [cannabisindustryjournal.com]
Technical Support Center: Stability and Handling of 2,6-Dimethyl-7-octene-2,3,6-triol
Welcome to the technical support center for 2,6-Dimethyl-7-octene-2,3,6-triol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter.
Introduction to this compound
This compound is a C10 aliphatic alcohol, classified as a fatty alcohol and a polyol.[1][2][3] Its structure, featuring a terminal double bond and multiple hydroxyl groups, presents specific stability considerations that are crucial for maintaining its purity and reactivity in experimental settings. This guide will provide you with the necessary information to store, handle, and troubleshoot issues related to the stability of this unique molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by three factors:
-
Oxidation: The presence of a terminal double bond and tertiary alcohol groups makes the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen, light, and elevated temperatures.
-
Temperature: High temperatures can accelerate degradation reactions, including oxidation and potential dehydration.[4][5]
-
Light (Photodegradation): Exposure to UV light can provide the energy needed to initiate degradation pathways, particularly for unsaturated compounds.[6][7]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, we recommend the following storage conditions, summarized in the table below. These are based on best practices for storing unsaturated polyols and terpenes.[4][5][8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation. |
| Light | Amber Vial or Dark Location | Protects the compound from photodegradation. |
| Container | Tightly Sealed, Clean, Dry Glass Vial | Prevents contamination and moisture absorption. |
Q3: Can I store this compound at room temperature for short periods?
A3: While refrigerated storage is optimal, short-term storage at a controlled room temperature (18-25°C) is generally acceptable for a few days, provided the compound is protected from light and stored under an inert atmosphere.[9] However, for periods longer than a week, refrigeration is strongly advised to minimize the risk of degradation.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation studies on this molecule are not extensively published, based on its chemical structure and the known degradation of similar terpenes and unsaturated alcohols, potential degradation products could include:
-
Oxidation products: Epoxides, aldehydes, ketones, and carboxylic acids formed from the cleavage of the double bond or oxidation of the alcohol groups.
-
Cyclization products: Intramolecular reactions, potentially acid-catalyzed, could lead to the formation of cyclic ethers.
-
Dehydration products: Loss of water from the triol structure, especially under acidic conditions or at elevated temperatures.
One common degradation product of terpenes upon aging is p-cymene.[6][7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: I observe unexpected peaks in my analytical chromatogram (e.g., GC-MS, HPLC) after storing the compound for some time.
-
Potential Cause: This is a strong indicator of compound degradation. The new peaks likely correspond to the degradation products mentioned in FAQ 4.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see FAQ 2). Any deviation, such as prolonged exposure to air, light, or high temperatures, can lead to degradation.
-
Perform a Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study.[10][11] This involves exposing small aliquots of the compound to stress conditions (e.g., acid, base, peroxide, heat, UV light) and analyzing the resulting mixtures. This can help confirm if the observed impurities in your stored sample are indeed degradation products.
-
Analytical Method Validation: Confirm that your analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.[11] For volatile compounds like terpenes, direct injection GC-MS is often preferred over headspace analysis to minimize thermal degradation during analysis.[12]
-
Problem 2: My experimental results are inconsistent, and I suspect the purity of this compound has changed.
-
Potential Cause: A decrease in the purity of the starting material due to degradation can lead to inconsistent reaction yields, altered biological activity, or other variable experimental outcomes.
-
Troubleshooting Workflow:
Problem 3: The compound appears discolored or has a different odor than when it was first received.
-
Potential Cause: Physical changes such as discoloration (e.g., yellowing) or a change in odor can be signs of significant chemical degradation, often due to oxidation.
-
Troubleshooting Steps:
-
Do Not Use: If you observe significant physical changes, it is best to discard the material as its purity is compromised.
-
Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere whenever possible, especially when preparing solutions. Use clean, dry glassware and solvents to prevent contamination.
-
Purge with Inert Gas: Before sealing the vial for storage, gently purge the headspace with an inert gas like argon or nitrogen to displace any oxygen.
-
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing this compound
This protocol is designed to minimize exposure to atmospheric oxygen and moisture.
-
Preparation: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Aliquoting: Using a clean, dry syringe or pipette, dispense the desired amount of the compound into smaller, amber glass vials suitable for single or short-term use.
-
Purging: Before sealing the new aliquot vials, gently flush the headspace with an inert gas for 10-15 seconds.
-
Sealing: Tightly cap the vials. For long-term storage, consider using vials with PTFE-lined caps.
-
Storage: Place the aliquoted vials in a refrigerator at 2-8°C.
Protocol 2: Stability Assessment by GC-MS
This is a general workflow for monitoring the stability of the compound over time.
-
Initial Analysis: Upon receiving the compound, acquire a GC-MS spectrum to serve as the baseline (t=0) purity profile.
-
Sample Preparation: At each time point (e.g., 1, 3, 6 months), prepare a sample by diluting a small, accurately weighed amount of the stored compound in a suitable volatile solvent (e.g., hexane, ethyl acetate).
-
GC-MS Analysis: Analyze the sample using a validated GC-MS method. Key parameters to consider include:
-
Injection Mode: Cool on-column or splitless injection to minimize thermal degradation. [12] * Column: A mid-polarity column (e.g., DB-5ms) is often suitable for separating terpenes and related compounds.
-
Temperature Program: An appropriate temperature ramp should be used to ensure good separation of the parent compound from potential degradation products.
-
-
Data Analysis: Compare the chromatograms from each time point to the t=0 data. Look for the appearance of new peaks or a decrease in the relative area of the main peak.
Workflow for a time-point stability study using GC-MS.
References
-
forced degradation products: Topics by Science.gov . Available at: [Link]
-
Storage and Safety of Polyether Polyols_Industry knowledge_News_Tiansheng Technology Co., Ltd . Available at: [Link]
-
Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro - PubMed . Available at: [Link]
-
Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study - ResearchGate . Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . Available at: [Link]
-
Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study - PubMed . Available at: [Link]
-
Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis . Available at: [Link]
-
Polyol Resin Blends Safety and Handling Guidelines - American Chemistry Council . Available at: [Link]
-
Safe handling of Unsaturated Poly ling of Unsaturated Polyester (UP) Resins lyester (UP) Resins . Available at: [Link]
-
Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers . Available at: [Link]
-
Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PubMed . Available at: [Link]
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This compound | C10H20O3 | CID 15241411 - PubChem . Available at: [Link]
-
Showing Compound this compound (FDB017425) - FooDB . Available at: [Link]
-
How to properly store and use unsaturated polyester resin - Knowledge - ZHENDI . Available at: [Link]
-
News - How to store and use unsaturated polyester resin correctly? - Beihai Fiberglass . Available at: [Link]
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- 4. How to properly store and use unsaturated polyester resin - Knowledge [dinuofrp.com]
- 5. News - How to store and use unsaturated polyester resin correctly? [fiberglassfiber.com]
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- 8. hbtshg.net [hbtshg.net]
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- 10. forced degradation products: Topics by Science.gov [science.gov]
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- 12. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
Technical Support Center: Troubleshooting Low Recovery of 2,6-Dimethyl-7-octene-2,3,6-triol
Welcome to the technical support guide for 2,6-Dimethyl-7-octene-2,3,6-triol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction of this highly polar terpenoid. Low recovery is a frequent issue, and this guide provides in-depth, scientifically-grounded solutions to enhance your experimental success.
Understanding the Molecule: The Root of the Challenge
This compound is a C10 terpenoid characterized by three hydroxyl (-OH) groups, making it a highly polar molecule.[1][2][3][4][5] This high polarity is the primary reason for its excellent solubility in polar solvents like water and its poor solubility in non-polar organic solvents. This characteristic is central to the difficulties encountered during its extraction from complex matrices.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the low recovery of this compound.
Q1: Why am I consistently seeing low recovery of this compound during my liquid-liquid extraction (LLE)?
Low recovery in LLE is typically due to incomplete partitioning of this highly polar analyte from the aqueous phase into the organic solvent. Because of its three hydroxyl groups, the molecule has a strong affinity for the aqueous layer. A single extraction with a standard organic solvent is often insufficient. Other contributing factors can include emulsion formation at the solvent interface, which physically traps the analyte, or the selection of an organic solvent with insufficient polarity to effectively solvate the triol.
Q2: What are the best initial solvents for extracting this triol?
Given the polar nature of the target molecule, you should start with more polar organic solvents that are immiscible with water. Good starting choices include:
-
Ethyl acetate: Offers a good balance of polarity and water immiscibility. Increasing the proportion of ethyl acetate in a mixture with a less polar solvent like hexane can enhance the extraction of more polar terpenes.[6][7]
-
Methyl tert-butyl ether (MTBE): A common alternative to diethyl ether with a lower tendency to form peroxides.
-
n-Butanol: More polar than ethyl acetate and can be effective, but it has higher miscibility with water, which can complicate phase separation.
Using a mixture of solvents, such as hexane and ethyl acetate, allows you to fine-tune the polarity of the extraction solvent to match the analyte.[6][7][8]
Q3: My LLE is forming a stable emulsion. How can I resolve this?
Emulsion formation is common when extracting complex mixtures. Here are several effective strategies to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without creating a stable emulsion.[9]
-
Addition of Brine (Salting Out): Add a saturated sodium chloride (NaCl) solution to the separatory funnel.[9][10] This increases the ionic strength and density of the aqueous layer, which helps to disrupt the emulsion and force the separation of the layers.[9][10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to break the emulsion and achieve a clean phase separation.[9][11][12]
-
Filtration: Passing the mixture through a plug of glass wool or phase separation filter paper can help to coalesce the dispersed droplets and break the emulsion.[9]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[9][10]
Q4: Could my compound be degrading during the extraction process? What conditions should I avoid?
This compound contains a tertiary alcohol and a double bond, which can be susceptible to degradation under certain conditions.
-
Avoid Strong Acids: The tertiary alcohol at position 6 can undergo acid-catalyzed dehydration (loss of water) to form an additional double bond.[13][14] This is more likely to occur under heated and strongly acidic conditions.
-
Alkene Stability: The terminal double bond is generally stable, but isomerization to a more substituted, and thus more stable, internal double bond could be catalyzed by acid or heat.[15][16]
-
Oxidation: While tertiary alcohols are generally resistant to oxidation, the secondary alcohol and the double bond could be susceptible to strong oxidizing agents.[17] It is advisable to use degassed solvents and consider adding an antioxidant like BHT if oxidative degradation is suspected.
Q5: I am using Solid-Phase Extraction (SPE), but my recovery is still poor. What could be the issue?
Low recovery in SPE can stem from several factors. Here are the most common culprits:
-
Incorrect Sorbent Choice: For a polar analyte like this triol, a reversed-phase sorbent (like C18 or a polymer-based sorbent) is typically used to retain it from a highly aqueous sample. If the analyte is not retained (found in the load and wash fractions), the sorbent may not be hydrophobic enough, or the sample solvent may be too strong. Conversely, if using a normal-phase sorbent (like silica), the analyte may be too strongly retained.[18]
-
Improper Column Conditioning: Failure to properly condition the SPE cartridge will lead to poor and inconsistent recovery. Conditioning with an organic solvent (like methanol) followed by an equilibration step with a solution similar to the sample matrix is crucial for activating the sorbent.[19][20]
-
Sample Loading Flow Rate: Loading the sample too quickly can prevent proper interaction between the analyte and the sorbent, leading to breakthrough (the analyte passes through without being retained).[19][21]
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this means the elution solvent is not sufficiently organic. You may need to increase the percentage of organic solvent or use a stronger solvent.[18]
Q6: How can I confirm that my analytical method is not the source of the "low recovery"?
It is crucial to differentiate between true extraction losses and analytical issues.
-
Internal Standard: Use an internal standard—a compound with similar chemical properties to your analyte but not present in the sample. Add a known amount of the internal standard to the sample before extraction. If you see a low recovery of your analyte but a good recovery of the internal standard, the problem likely lies with the analyte's behavior during extraction or its stability.
-
Matrix Effects: In techniques like mass spectrometry, components of the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Assess matrix effects by comparing the analyte's response in a clean solvent to its response in a spiked matrix extract.
-
GC Analysis without Derivatization: Due to the three polar hydroxyl groups, this compound is not very volatile and will likely exhibit poor peak shape (tailing) and potential thermal degradation in a GC inlet. Derivatization is often necessary. Silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, is a common method to increase volatility and improve chromatographic performance for polyols.[22][23][24][25]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Liquid-Liquid Extraction (LLE) Parameters
If your initial LLE attempts yield low recovery, a systematic optimization of the extraction parameters is necessary.
Caption: A systematic workflow for optimizing LLE recovery.
The "salting out" effect is a powerful technique for improving the extraction of polar analytes from aqueous solutions.[26] By adding a high concentration of an inert salt (e.g., NaCl, Na₂SO₄) to the aqueous phase, you reduce the solubility of the organic analyte in the aqueous layer, thereby promoting its transfer into the organic phase.[26][27][28]
Step-by-Step Protocol:
-
Prepare your sample in the aqueous phase.
-
Before adding the organic extraction solvent, add solid NaCl or Na₂SO₄ to the aqueous phase until it is saturated (some undissolved salt remains).
-
Add your chosen organic solvent (e.g., ethyl acetate).
-
Proceed with the extraction, using gentle inversions to mix the phases.
-
Allow the layers to separate. The presence of salt often leads to a sharper and faster phase separation.[12]
-
Collect the organic layer.
-
Repeat the extraction on the aqueous layer with fresh organic solvent 2-3 more times to maximize recovery.
Table 1: Properties of Common Extraction Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| Hexane | 0.1 | 69 | 0.655 | Immiscible |
| Diethyl Ether | 2.8 | 34.6 | 0.713 | 6.9 g/100 mL |
| MTBE | 2.5 | 55.2 | 0.740 | 4.8 g/100 mL |
| Dichloromethane | 3.1 | 39.6 | 1.33 | 1.3 g/100 mL |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | 8.3 g/100 mL |
| n-Butanol | 4.0 | 117.7 | 0.810 | 7.3 g/100 mL |
Guide 2: Advanced Strategies - Solid-Phase Extraction (SPE)
When LLE is not providing sufficient recovery or purity, SPE offers a more selective and often more efficient alternative.
Caption: A decision tree for troubleshooting common SPE issues.
This protocol is a starting point for extracting the triol from an aqueous matrix using a polymeric reversed-phase SPE cartridge.
Materials:
-
Polymeric reversed-phase SPE cartridge (e.g., Strata-X)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Aqueous sample containing the analyte
-
Elution solvent (e.g., Methanol, Acetonitrile, or mixtures)
Step-by-Step Protocol:
-
Conditioning: Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent and activate the functional groups. Do not let the sorbent go dry.[29]
-
Equilibration: Pass 1-2 column volumes of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the aqueous sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[21] A slow flow rate is critical for ensuring adequate interaction time between the analyte and the sorbent.
-
Washing: Pass 1-2 column volumes of deionized water or a weak aqueous/organic mixture (e.g., 5% methanol in water) to wash away any unretained, highly polar interferences.
-
Drying: Dry the cartridge thoroughly by applying vacuum for 5-10 minutes. This step is crucial if you are using a water-immiscible elution solvent.
-
Elution: Elute the analyte with 1-2 column volumes of a strong organic solvent like methanol or acetonitrile. Collect the eluate. Consider a second elution with a fresh aliquot of solvent to ensure complete recovery.
Guide 3: Verifying Analytical Method Accuracy
As mentioned, poor analytical performance can be mistaken for low extraction recovery. For a polyhydroxylated compound like this compound, GC analysis requires careful consideration.
Silylation replaces the polar -OH groups with non-polar -OSi(CH₃)₃ groups, increasing volatility and thermal stability.[23][25]
Materials:
-
Dried extract containing the analyte
-
Silylation reagent (e.g., BSTFA with 1% TMCS catalyst)
-
Anhydrous reaction solvent (e.g., Pyridine, Acetonitrile)
-
Heating block or oven
Step-by-Step Protocol:
-
Ensure your sample extract is completely dry. Water will react with the silylation reagent.
-
In a GC vial, dissolve the dried extract in a small volume of anhydrous solvent (e.g., 100 µL of pyridine).
-
Add the silylation reagent (e.g., 100 µL of BSTFA + 1% TMCS). The reagent is typically added in excess.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure the reaction goes to completion. The derivatization of sterically hindered alcohols may require more forcing conditions.[24]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. The resulting TMS-derivatized compound will be much more amenable to GC analysis.
By systematically addressing each potential point of loss—from the initial choice of extraction technique to the final analytical measurement—researchers can significantly improve the recovery and achieve more accurate and reliable results in their work with this compound.
References
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. Retrieved from [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Retrieved from [Link]
-
Kusmierz, J. J., DeGeorge, J. J., & Rapoport, S. I. (1978). Gas-chromatographic determination of polyol profiles in cerebrospinal fluid. Clinical Chemistry, 24(4), 545–548. Retrieved from [Link]
-
Jiang, Z., Kempinski, C., & Chappell, J. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 147-160. Retrieved from [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB017425). Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
ResearchGate. (2020, December 27). salting out. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Pharma Growth Hub. (2022, January 14). What is SALTING-OUT and Its Applications in Analytical Science?. Retrieved from [Link]
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Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
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ResearchGate. (2016, June 22). Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]
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Scilit. (n.d.). Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]
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LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]
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LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
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Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction. Retrieved from [Link]
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Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
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Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. Retrieved from [Link]
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Technical Support Center: Method Development for Sensitive Detection of 2,6-Dimethyl-7-octene-2,3,6-triol
Welcome to the technical support resource for the analytical assessment of 2,6-Dimethyl-7-octene-2,3,6-triol. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and practical troubleshooting solutions to navigate the complexities of detecting this unique polyhydroxylated terpenoid.
The inherent chemical properties of this compound—specifically its three polar hydroxyl groups—present significant analytical challenges, primarily low volatility and thermal instability.[1][2] Direct analysis via standard gas chromatography (GC) methods is often hindered by poor peak shape, low sensitivity, and potential analyte degradation. This guide presents a robust analytical workflow centered on Gas Chromatography-Mass Spectrometry (GC-MS) following a crucial derivatization step, alongside troubleshooting guides and answers to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze?
A1: this compound is a C10 terpenoid, classified as a polyol or fatty alcohol due to its three hydroxyl (-OH) functional groups.[3][4] Its molecular formula is C₁₀H₂₀O₃ with a molecular weight of approximately 188.27 g/mol .[5][6] These polar hydroxyl groups lead to strong intermolecular hydrogen bonding, which significantly lowers the compound's volatility and makes it prone to thermal degradation at temperatures typically used in GC analysis. This results in analytical challenges such as poor chromatographic resolution, peak tailing, and inaccurate quantification.[1]
Q2: What is the recommended primary method for sensitive detection?
A2: The most reliable and sensitive method for the analysis of this triol is Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step.[7] Derivatization converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups, making the analyte "GC-amenable". This approach dramatically improves peak shape, enhances sensitivity, and ensures accurate quantification.
Q3: Why is derivatization essential for the GC-MS analysis of this compound?
A3: Derivatization is a critical sample preparation step that chemically modifies an analyte to improve its analytical properties.[2] For this compound, the primary goals of derivatization are:
-
Increase Volatility: By replacing the active hydrogens on the hydroxyl groups with non-polar groups (e.g., a trimethylsilyl group), the intermolecular forces are weakened, allowing the compound to vaporize at a lower temperature.[2]
-
Enhance Thermal Stability: The resulting derivatives are less susceptible to breaking down in the hot GC inlet and column.[1]
-
Improve Peak Shape: Reducing the polarity minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.
-
Provide Structural Information: The mass spectrum of the derivatized compound often provides clear, structurally significant fragment ions, aiding in identification.[7]
Q4: What is the most effective derivatization technique for this triol?
A4: Silylation is the most common and effective derivatization method for compounds with hydroxyl groups, including polyols.[1][2] This reaction replaces the active hydrogens with a trimethylsilyl (TMS) group. A highly effective and common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a catalyst like Trimethylchlorosilane (TMCS) to ensure complete derivatization of all three hydroxyl groups, including any that may be sterically hindered.[2]
Q5: Can this compound be analyzed without derivatization?
A5: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a viable alternative that can analyze polar compounds directly in the liquid phase, bypassing the need for volatilization and derivatization.[8][9] This is particularly useful for thermally labile molecules. A reversed-phase column (e.g., C18) with a mobile phase of water and an organic solvent like methanol or acetonitrile is a good starting point. However, LC-MS can be susceptible to matrix effects like ion suppression, which may require more extensive sample cleanup.
Q6: What sample preparation techniques are recommended for extracting the triol from complex matrices?
A6: The choice of extraction method depends on the sample matrix.
-
For liquid samples (e.g., biological fluids, culture media): Liquid-Liquid Extraction (LLE) using a moderately polar solvent like ethyl acetate or a mixture of hexane and isopropanol is effective. Alternatively, Solid-Phase Extraction (SPE) with a C18 or a mixed-mode sorbent can provide excellent cleanup and concentration.
-
For solid samples (e.g., plant tissue, soil): Solvent extraction, potentially aided by sonication or homogenization, is required. A solvent system like hexane/acetone (1:1) can be effective for extracting terpenoids.[10] Subsequent cleanup steps may be necessary to remove interfering compounds.[11]
Analytical Workflow Overview
The following diagram illustrates the recommended workflow for the sensitive analysis of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during method development and routine analysis.
Part 1: Sample Preparation & Derivatization
Q: My analyte recovery is low after extraction. What are the likely causes? A:
-
Inefficient Extraction: The polarity of your extraction solvent may not be optimal for the triol. Consider using a more polar solvent like ethyl acetate or a solvent mixture. For SPE, ensure the sorbent has been properly conditioned and that the elution solvent is strong enough to recover the analyte.
-
Analyte Loss During Evaporation: The triol is a semi-volatile compound.[12] During solvent evaporation to concentrate the sample, analyte can be lost. Use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C). Avoid evaporating to complete dryness if possible.
-
Incomplete Phase Separation (LLE): Emulsions can form during liquid-liquid extraction, trapping the analyte. Centrifugation or adding a small amount of salt can help break the emulsion.
Q: I see a broad, tailing peak for my analyte after derivatization. Does this mean the reaction failed? A: Yes, this is a classic sign of incomplete derivatization. The remaining free hydroxyl groups are interacting with active sites in your GC system.
-
Presence of Water or Protic Solvents: Silylating reagents are extremely sensitive to moisture. Ensure your sample extract is completely dry before adding the reagent. Traces of water or alcohols will consume the reagent.
-
Insufficient Reagent or Catalyst: For a triol, a stoichiometric excess of the silylating reagent is required to derivatize all three hydroxyl groups. Increase the amount of BSTFA and ensure a catalyst (e.g., 1% TMCS) is present, especially if steric hindrance is a factor.
-
Incorrect Reaction Conditions: The derivatization of hindered alcohols may require heating. A typical condition is 60-70°C for 30-60 minutes.[10] Ensure you are allowing sufficient time and temperature for the reaction to go to completion.
Q: My GC chromatogram shows multiple peaks for the target analyte. Why? A: This is also indicative of incomplete derivatization. You are likely seeing a mixture of the mono-, di-, and fully tri-silylated forms of the molecule, each with a different retention time. Review the points in the previous answer to ensure a complete and uniform reaction.
Part 2: GC-MS Analysis
Q: Even after derivatization, my peak shape is poor (fronting or tailing). What should I investigate? A:
-
Inlet Issues: The GC inlet liner is a common source of problems. Active sites on a dirty or non-deactivated liner can interact with the analyte. Use a fresh, deactivated liner. A liner with glass wool can sometimes help trap non-volatile matrix components but may also introduce activity.
-
Column Contamination/Degradation: The front end of the GC column can become contaminated with non-volatile matrix components. A "guard column" can protect the analytical column, or you can trim 10-20 cm from the front of the column.[2]
-
Injection Technique: Overloading the column with either analyte or solvent can cause peak distortion. Try injecting a smaller volume or a more dilute sample.
Q: My signal-to-noise ratio is very low. How can I improve sensitivity? A:
-
Switch to Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, program the mass spectrometer to monitor only a few characteristic, high-abundance ions of your derivatized analyte. This dramatically increases the dwell time on each ion, significantly boosting sensitivity.[13]
-
Clean the MS Ion Source: Over time, the ion source becomes contaminated, which severely reduces sensitivity. Follow the manufacturer's procedure for cleaning the source.
-
Check for System Leaks: Air leaks in the GC-MS system will increase background noise and reduce sensitivity. Perform a leak check, paying close attention to the inlet septum and column fittings.
-
Optimize Sample Preparation: Ensure your sample cleanup is effective and that you are concentrating the sample to an appropriate final volume.
Q: My analyte peak is co-eluting with an interference from the sample matrix. How can I achieve separation? A:
-
Modify the GC Temperature Program: Start with a lower initial oven temperature or use a slower temperature ramp rate to improve the separation of early-eluting compounds.
-
Use a Different GC Column: If you are using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), consider switching to a mid-polar or polar stationary phase (e.g., polyethylene glycol) which will provide a different selectivity.[14]
-
Leverage Mass Spectrometry: If chromatographic separation is not possible, use the MS. Select a unique fragment ion for your analyte in SIM mode that is not present in the interfering compound. Tandem Mass Spectrometry (GC-MS/MS) offers even greater selectivity by monitoring a specific fragmentation transition (parent ion -> daughter ion).[13]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Aqueous Matrix
This protocol is a starting point for extracting this compound from samples like cell culture media or groundwater.
-
Sorbent Selection: Use a reversed-phase sorbent such as C18 (500 mg, 6 mL).
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.
-
Sample Loading: Load up to 100 mL of the aqueous sample onto the cartridge at a slow flow rate (approx. 2-3 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-15 minutes. This step is critical to remove all water before elution.
-
Elution: Elute the analyte with 5 mL of ethyl acetate or acetone.
-
Concentration: Evaporate the eluate to approximately 100 µL under a gentle stream of nitrogen at 35°C. This concentrated extract is now ready for derivatization.
Protocol 2: Silylation Derivatization with BSTFA + TMCS
-
Ensure the 100 µL concentrated extract from Protocol 1 is in a GC vial with an insert.
-
Add 100 µL of a silylating reagent, such as BSTFA + 1% TMCS .
-
Add 50 µL of a solvent like pyridine or acetonitrile to ensure miscibility and aid the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 45 minutes .
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Method Parameters
The following table provides recommended starting parameters for a standard GC-MS system. Optimization will be required based on your specific instrumentation and column.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level detection. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5%-phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, general-purpose column suitable for a wide range of derivatized compounds. |
| Oven Program | Initial: 80°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min | This program provides good separation for semi-volatile compounds. Adjust ramp rate to resolve co-eluting peaks.[11] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible, library-searchable mass spectra.[11] |
| Source Temperature | 230°C | Standard source temperature to minimize contamination. |
| Quadrupole Temperature | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan: m/z 50-550 (for method development)SIM Mode: Monitor 3-4 characteristic ions (for high sensitivity) | Full scan is used to identify the analyte and its fragmentation pattern. SIM mode is used for sensitive quantification.[13] |
References
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Barshick, S.A., Buchanan, M.V., & Guerin, M.R. (1995). A new approach for the analysis of volatiles in complex matrices. OSTI.GOV. [Link]
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Demeestere, K., Dewulf, J., De Witte, B., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130-144. [Link]
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Bicchi, C., Drigo, S., & Rubiolo, P. (2019). Sample preparation strategies for comprehensive volatile fingerprinting. ResearchGate. [Link]
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Demeestere, K., et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A. [Link]
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Gach, C., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. MDPI. [Link]
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Mante, O.D., et al. (2016). Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis. Frontiers in Energy Research. [Link]
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-
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Preventing degradation of 2,6-Dimethyl-7-octene-2,3,6-triol during analysis
Technical Support Center: Analysis of 2,6-Dimethyl-7-octene-2,3,6-triol
Welcome to the technical support guide for the analysis of this compound. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome the unique analytical challenges posed by this molecule. Our goal is to ensure you achieve accurate, reproducible, and reliable results by preventing analyte degradation during your experiments.
Understanding the Core Challenge: Analyte Instability
This compound is a terpenoid triol containing two tertiary alcohols (at C2 and C6) and a secondary alcohol (at C3).[1][2] The tertiary alcohol functional groups are highly susceptible to acid-catalyzed dehydration, especially under the high-temperature conditions typical of Gas Chromatography (GC) analysis.[3][4][5][6][7] This degradation pathway is the primary obstacle to accurate quantification.
The process begins when an acid catalyst protonates a tertiary hydroxyl group, converting it into a good leaving group (water).[6][8] The subsequent loss of water forms a relatively stable tertiary carbocation intermediate, which can then lose a proton from an adjacent carbon to form various alkene degradation products.[3][8] This not only leads to a significant loss of the target analyte but also introduces interfering peaks into the chromatogram, compromising data integrity.
Caption: Acid-catalyzed dehydration pathway of the tertiary alcohol moiety.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple unexpected peaks in my chromatogram and a smaller-than-expected peak for my analyte?
A: This is the classic symptom of on-instrument degradation. The high temperatures in the GC inlet and/or the presence of acidic active sites on the liner, column, or even sample vials are likely causing the triol to dehydrate, creating a mixture of alkene byproducts that appear as extra peaks.
Q2: My results are not reproducible. The peak area of my analyte varies significantly between injections. What's the cause?
A: Poor reproducibility is often linked to active sites within the GC flow path.[9][10] These sites, such as free silanol groups (-SiOH) on glass surfaces, can become variably active, leading to inconsistent levels of degradation.[10][11] Sample pH variability can also contribute significantly.
Q3: What are the ideal storage conditions for my samples and standards?
A: Store all solutions in a refrigerator or freezer at a neutral pH. Use tightly sealed, deactivated glass or polypropylene vials to prevent both degradation and solvent evaporation. Protect from light if the analyte is found to be light-sensitive.
Q4: Can I use standard borosilicate glass autosampler vials?
A: It is strongly discouraged. Standard glass surfaces contain active silanol groups (-SiOH) and metallic impurities that can catalyze degradation.[10][12][13] It is imperative to use deactivated (silanized) glass vials or high-quality polypropylene vials to minimize surface interactions and ensure sample integrity.[13][14][15][16]
In-Depth Troubleshooting Guide: A Proactive Approach
Mitigating Degradation Before Injection
The first line of defense is meticulous sample handling and preparation.
-
pH Control: Ensure all solvents and sample matrices are at a neutral pH (6.5-7.5). Avoid acidic modifiers or solvents. If the sample is inherently acidic, consider a gentle neutralization or buffering step, but validate this for analyte stability.
-
Solvent Selection: Use high-purity, aprotic solvents (e.g., hexane, ethyl acetate, dichloromethane) for sample dilution. Protic solvents like alcohols are generally acceptable but must be free of acidic impurities.
-
Glassware Inertness: All glassware, including vials, inserts, and volumetric flasks, must be deactivated.[12][14] This is achieved through silanization, a process that caps reactive silanol groups with an inert trimethylsilyl layer, creating a hydrophobic and non-reactive surface.[13][14]
Optimizing Gas Chromatography (GC) Conditions
Direct GC analysis of this triol is challenging but can be attempted if derivatization is not an option. Success hinges on creating a completely inert flow path.
-
Inlet and Liner Selection: The heated inlet is the primary site of degradation.
-
Use an Ultra Inert (UI) Liner: These liners have a proprietary deactivation treatment that provides an exceptionally non-reactive surface.[17][18] For sensitive compounds, a liner with deactivated glass wool is often recommended to trap non-volatile matrix components while ensuring inertness.[9][18]
-
Minimize Inlet Temperature: Use the lowest temperature that allows for complete and reproducible vaporization of the analyte. Start with a temperature around 200-220 °C and optimize from there.
-
Injection Technique: Consider a Pulsed Splitless or a Multimode Inlet (MMI) with a cold injection, which introduces the sample into a cool liner that then ramps in temperature, reducing thermal stress.
-
-
GC Column Choice: Select a column known for its inertness. While many phases can work, a low-bleed, mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) that is specifically tested for inertness is a good starting point. Avoid phases with free hydroxyl groups, such as "WAX" columns, for underivatized analysis.[19]
-
System Maintenance: Regularly replace the inlet liner, septum, and gold-plated inlet seal. Trim the first few centimeters from the front of the analytical column to remove accumulated non-volatile residues and active sites.[9][19]
The Definitive Solution: Chemical Derivatization
For robust and reliable quantification, the most effective strategy is to eliminate the root cause of degradation by chemically modifying the reactive hydroxyl groups. Silylation is the industry-standard technique for this purpose.
Principle: Silylation replaces the active hydrogen on the alcohol groups with a non-polar, stable trimethylsilyl (TMS) group.[19] This conversion to a silyl ether blocks the dehydration pathway, increases the compound's volatility, and improves its chromatographic peak shape.
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Technical Support Center: Synthesis of Terpene Triols
From the Desk of a Senior Application Scientist
Welcome to the technical support center for terpene triol synthesis. The introduction of three hydroxyl groups onto a complex terpene scaffold is a significant synthetic challenge, often fraught with issues of selectivity, stereocontrol, and purification. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common pitfalls encountered in these intricate transformations. Here, we move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common strategic challenges in terpene triol synthesis.
Section 1.1: Oxidation and Selectivity Control
Question: My oxidation reaction on a terpene diene yields a complex mixture of epoxides, allylic alcohols, and ketones instead of the desired triol. How can I improve selectivity?
Answer: This is a classic challenge in terpene chemistry. The multiple reactive sites on a terpene skeleton, such as various double bonds and allylic positions, often have similar reactivity profiles, leading to a mixture of products.[1] The key to success lies in choosing a reagent and reaction conditions that can effectively differentiate between these sites.
Several factors influence selectivity:
-
Steric Hindrance: More sterically accessible double bonds will react faster. You can leverage this by choosing a bulky oxidant.
-
Electronic Effects: Electron-rich double bonds are more susceptible to electrophilic attack by oxidants like OsO₄ or epoxidizing agents.[2]
-
Substrate Control: The inherent conformation of your terpene substrate can direct reagents to a specific face of the molecule.
-
Reagent Choice: Different oxidants have different biases. For instance, selenium dioxide (SeO₂) is classic for allylic oxidation, while osmium tetroxide (OsO₄) is specific for dihydroxylation of double bonds. Biocatalytic systems using P450 enzymes can also offer exquisite selectivity but may require significant screening and optimization.[3][4]
A common strategy is a two-step approach. First, selectively dihydroxylate one double bond under controlled conditions (e.g., Sharpless Asymmetric Dihydroxylation), purify the intermediate diol, and then perform a second, different type of oxidation (e.g., allylic oxidation) to install the third hydroxyl group.
Question: I am trying to perform a dihydroxylation on a terpene with multiple double bonds. How can I target a specific alkene?
Answer: Site selectivity in poly-unsaturated systems is primarily governed by electronics. The most electron-rich double bond will typically react fastest with electrophilic dihydroxylating agents like OsO₄.[2] For example, a trisubstituted double bond will generally react before a disubstituted one.
To override this inherent reactivity, you have a few options:
-
Directed Hydroxylation: If you have a nearby hydroxyl group already present on the scaffold, it can direct the oxidant to the proximal double bond through hydrogen bonding.
-
Protecting Groups: Temporarily "hide" a more reactive double bond. For example, you could selectively epoxidize the more reactive alkene, perform dihydroxylation on the second, and then reduce the epoxide back to the alkene if needed, though this adds steps to the synthesis.
-
Enzymatic Oxidation: Enzymes, particularly P450 monooxygenases, can exhibit remarkable regioselectivity that is difficult to achieve with traditional chemical reagents, though this often requires specialized expertise and resources.[5][6]
Section 1.2: Stereochemical Control
Question: How can I control the stereochemistry of the two new hydroxyl groups during a dihydroxylation reaction?
Answer: Achieving high enantioselectivity and diastereoselectivity is critical. The premier method for controlling stereochemistry during the dihydroxylation of an alkene is the Sharpless Asymmetric Dihydroxylation (AD) .[2][7] This method uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand.
The choice of ligand dictates which face of the alkene is hydroxylated:
-
AD-mix-α: Contains the (DHQ)₂PHAL ligand and typically delivers the hydroxyl groups to the "alpha" or bottom face of the alkene when drawn in a standard orientation.[7][8]
-
AD-mix-β: Contains the (DHQD)₂PHAL ligand and delivers the hydroxyl groups to the "beta" or top face.[7][8]
These commercially available mixes contain the osmium catalyst, the chiral ligand, and the stoichiometric re-oxidant (typically K₃Fe(CN)₆), simplifying the experimental setup.[2][9] The predictability of this reaction across a wide range of alkene substitution patterns makes it an invaluable tool.[8][10]
Table 1: Representative Data for Sharpless Asymmetric Dihydroxylation
| Alkene Substrate | Ligand Source | Diol Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| α-Pinene | AD-mix-β | ~85% | >99% |
| Limonene (exocyclic) | AD-mix-β | ~90% | ~97% |
| (+)-Valencene | AD-mix-α | ~75% | >95% |
| trans-Stilbene | AD-mix-β | >95% | >99% |
(Note: Yields and ee are highly substrate-dependent and can vary based on reaction conditions. Data synthesized from multiple sources for illustrative purposes.)[8][10]
Section 1.3: Protecting Group Strategies
Question: I have a terpene diol and need to oxidize a third position without affecting the existing hydroxyls. What is the best protecting group strategy?
Answer: This requires an orthogonal protecting group strategy , where different protecting groups on the same molecule can be removed under distinct conditions without affecting each other.[11][12][13] For a triol synthesis where two hydroxyls are already present, you must protect them before the next oxidation step.
Consider the stability of the protecting groups to the planned oxidation conditions:
-
Silyl Ethers (TBDMS, TIPS): These are robust and widely used. They are stable to many oxidative conditions but are cleaved by fluoride sources (e.g., TBAF) or acid. TBDMS is generally less sterically hindered and easier to remove than the bulkier TIPS group.[14]
-
Benzyl Ethers (Bn): Very stable to a wide range of conditions, including acidic and basic media. They are typically removed by hydrogenolysis (H₂, Pd/C), a reductive condition that is compatible with most other functional groups, but may not be suitable if your molecule has other reducible groups like alkenes.
-
Acetals (MOM, MEM): These are stable to basic and many oxidative/reductive conditions but are cleaved by acid.
A common orthogonal pair for diols is a silyl ether and a benzyl ether. You can protect one hydroxyl as a TBDMS ether and the other as a Bn ether. The TBDMS group can be selectively removed with TBAF to reveal one alcohol for further reaction, while the Bn group remains intact. Later, the Bn group can be removed via hydrogenolysis. This level of control is essential in multi-step syntheses of complex molecules.[11][13]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: Low or no conversion in my Sharpless AD reaction.
-
Possible Cause: Inefficient catalytic cycle or poor substrate reactivity.
-
Solution:
-
Check Reagents: Ensure your AD-mix is fresh. The osmium tetroxide and ferricyanide can degrade over time.
-
Solvent System: The standard t-BuOH:H₂O (1:1) system is crucial for creating the two-phase reaction medium where the catalytic cycle occurs.[8] Ensure vigorous stirring to facilitate mixing.
-
pH Control: The reaction is fastest under slightly basic conditions, which the AD-mix is buffered to maintain.[7] If your substrate is acidic, it may quench the base. Adding a small amount of K₂CO₃ can help.
-
Add Methanesulfonamide (CH₃SO₂NH₂): For some sterically hindered or electron-deficient alkenes, the hydrolysis of the osmate ester intermediate can be rate-limiting. Adding one equivalent of methanesulfonamide can accelerate this step and improve turnover.[2]
-
Problem 2: My purification is extremely difficult. The triol is water-soluble and also runs as a smear on my silica gel column.
-
Possible Cause: High polarity and strong hydrogen bonding.
-
Solution:
-
Derivative Formation: Temporarily protect the hydroxyl groups to decrease polarity, making purification by standard silica gel chromatography easier. A common method is to convert the triol to its triacetate derivative using acetic anhydride and pyridine. After purification of the non-polar triacetate, the protecting groups can be easily removed by hydrolysis (e.g., with K₂CO₃ in methanol).
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase (silica). A water/acetonitrile or water/methanol gradient is typically used.
-
Liquid-Liquid Extraction: Before chromatography, perform a thorough workup. Terpene triols can sometimes be extracted from aqueous layers using a more polar organic solvent like ethyl acetate or even a 9:1 mixture of chloroform:isopropanol, but multiple extractions are often necessary.[15] Salting out the aqueous layer with NaCl can help drive the product into the organic phase.
-
Problem 3: I am getting significant amounts of allylic oxidation product alongside my desired dihydroxylation product.
-
Possible Cause: Competing reaction pathways, which can be substrate-dependent or catalyzed by metal impurities.[1]
-
Solution:
-
Lower Reaction Temperature: Oxidation reactions are often sensitive to temperature. Running the reaction at 0 °C or even lower can sometimes suppress side reactions by favoring the pathway with the lower activation energy, which is often the desired dihydroxylation.
-
Use High-Purity Reagents: Trace metal impurities can catalyze undesired side reactions. Ensure your starting materials and solvents are of high purity.
-
Change the Oxidant System: If OsO₄ is giving you trouble, consider an alternative two-step dihydroxylation procedure, such as epoxidation followed by acid- or base-catalyzed hydrolysis. This breaks the problem into two distinct steps that can be individually optimized.
-
Workflow Diagram: Troubleshooting Low Yield in Terpene Triol Synthesis
This diagram outlines a logical process for diagnosing and solving common issues leading to poor reaction outcomes.
Caption: A decision tree for troubleshooting poor yields.
Part 3: Key Experimental Protocol
Sharpless Asymmetric Dihydroxylation of (+)-Valencene
This protocol provides a detailed, step-by-step method for the enantioselective synthesis of a terpene diol, a common precursor to a triol.
Materials:
-
(+)-Valencene (1 mmol, 204.4 mg)
-
AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (CH₃SO₂NH₂) (95 mg, 1 mmol)
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).[8]
-
Add Reagents: Add the AD-mix-β (1.4 g) and methanesulfonamide (95 mg) to the solvent mixture. Stir vigorously until the majority of the solids have dissolved, resulting in a pale yellow or orange biphasic mixture.[2][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Add (+)-valencene (1 mmol, 204.4 mg) to the cooled, stirring mixture.
-
Reaction Monitoring: Seal the flask and continue to stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC), checking for the consumption of the starting material. Reactions are typically complete within 6-24 hours. The color may change from yellow to a darker orange or brown.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) portion-wise at 0 °C. Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This quenches the reaction by reducing any remaining osmium species.[8]
-
Extraction: Add ethyl acetate (20 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with 1 M NaOH followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure diol.
Characterization: The final product should be characterized by NMR (¹H and ¹³C), mass spectrometry, and FTIR to confirm its structure and purity.[16][17] The presence of hydroxyl groups can be confirmed by a broad peak around 3200-3600 cm⁻¹ in the IR spectrum and by the disappearance of the alkene signals and appearance of new carbinol signals in the NMR spectra.[16]
Diagram: Orthogonal Protecting Group Strategy
This diagram illustrates the selective deprotection of a diol, a key step in many triol syntheses.
Caption: Workflow for selective functionalization.
References
-
Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. MDPI. [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
-
ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. Pharmacophore. [Link]
-
Late-stage cascade of oxidation reactions during the biosynthesis of oxalicine B in Penicillium oxalicum. PubMed Central. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
Enzymatic Late‐Stage Modifications: Better Late Than Never. PubMed Central. [Link]
-
Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Oxidation of Monoterpenes to Form Diols and Triols: A Versatile Toolbox for Polymer Synthesis. ResearchGate. [Link]
-
Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. [Link]
-
Enzyme-catalyzed allylic oxidation reactions: A mini-review. PubMed Central. [Link]
-
Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. ResearchGate. [Link]
-
Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions. RSC Publishing. [Link]
-
The oxidation of terpenes. I. Mechanism and reaction products of D‐limonene autoxidation. Wiley Online Library. [Link]
-
On the formation of highly oxidized pollutants by autoxidation of terpenes under low-temperature-combustion conditions: the case of limonene and α-pinene. Atmospheric Chemistry and Physics. [Link]
-
Hydroxylases involved in terpenoid biosynthesis: a review. PubMed Central. [Link]
-
The Synthesis of Ambrox®-Like Compounds Starting from (+)-Larixol. ResearchGate. [Link]
-
Protecting group. Wikipedia. [Link]
-
One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. PubMed Central. [Link]
-
Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids. MDPI. [Link]
-
Measurement of Secondary Products During Oxidation Reactions of Terpenes and Ozone Based on the PTR-MS Analysis: Effects of Coexistent Carbonyl Compounds. PubMed Central. [Link]
-
One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. ResearchGate. [Link]
-
(1) H-NMR Analysis of Terpene Trilactones (TTLs) in Ginkgo Biloba: Green Female Leaves Contain the Most TTLs. PubMed. [Link]
-
Separation and purification of plant terpenoids from biotransformation. PubMed Central. [Link]
-
EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. IIP Series. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research. [Link]
-
Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. PubMed. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Notes on Terpenes. University of Calicut. [Link]
-
Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. PubMed Central. [Link]
-
Late-stage cascade of oxidation reactions during the biosynthesis of oxalicine B in Penicillium oxalicum. ResearchGate. [Link]
-
Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Royal Society of Chemistry. [Link]
-
Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). MDPI. [Link]
-
Structural elucidation of Terpenoids by spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Optimising Terpene Synthesis with Flow Biocatalysis. PubMed Central. [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes. PubMed Central. [Link]
-
Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. ResearchGate. [Link]
-
Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. ResearchGate. [Link]
-
Divergent Total Synthesis of the Harziane Diterpenoids. ACS Publications. [Link]
-
Enzymes for Synthetic Biology of Ambroxide-Related Diterpenoid Fragrance Compounds. ResearchGate. [Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central. [Link]
-
Syntheses of Complex Terpenes from Simple Polyprenyl Precursors. PubMed Central. [Link]
-
Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery. PubMed Central. [Link]
Sources
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- 3. Late-stage cascade of oxidation reactions during the biosynthesis of oxalicine B in Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. jchps.com [jchps.com]
Technical Support Center: Enhancing the Resolution of 2,6-Dimethyl-7-octene-2,3,6-triol Isomers
Welcome to the technical support hub for the chromatographic and enzymatic resolution of 2,6-Dimethyl-7-octene-2,3,6-triol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the stereoisomers of this aliphatic alcohol. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to overcome common challenges and achieve baseline resolution.
Introduction: The Challenge of Resolving this compound
This compound (C₁₀H₂₀O₃) is a chiral molecule with multiple stereocenters, leading to a complex mixture of stereoisomers (enantiomers and diastereomers).[1][2][3] The distinct spatial arrangement of its hydroxyl and methyl groups means that each isomer can exhibit different biological activities, making their separation and characterization crucial for pharmaceutical and fragrance applications.
The primary challenge lies in the subtle structural differences between these isomers. Effective resolution requires highly selective analytical techniques that can exploit these minor variations. This guide focuses on the most common and powerful methods: chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and enzymatic resolution.
Troubleshooting Guides: A Problem-Oriented Approach
This section is structured to address specific problems you may encounter during method development and analysis.
Problem 1: Poor or No Resolution (Co-elution)
This is the most frequent issue, where stereoisomers elute as a single, unresolved peak or as overlapping peaks.
Potential Causes & Solutions (Chromatographic Methods)
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incorrect Chiral Stationary Phase (CSP) | Solution: Screen a variety of CSPs. Polysaccharide-based (cellulose or amylose derivatives) and macrocyclic glycopeptide phases are excellent starting points due to their broad applicability.[4] Rationale: Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP. The type of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) varies significantly between CSPs. The multiple hydroxyl groups in the triol suggest that CSPs capable of strong hydrogen bonding will be most effective. |
| Suboptimal Mobile Phase Composition | Solution: Systematically vary the mobile phase composition. For Normal Phase (NP) HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). For Reversed-Phase (RP) HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous buffer ratio. Rationale: The mobile phase competes with the analyte for interaction sites on the CSP. Altering its composition changes the stability of the diastereomeric complexes, directly impacting selectivity and resolution.[5] The type and concentration of the alcohol modifier can alter the steric environment of the CSP's chiral cavities.[5] |
| Missing or Incorrect Mobile Phase Additive | Solution: For neutral compounds like this triol, additives are less critical but can still influence peak shape. If working with ionizable analogs, the addition of a small percentage (typically 0.1%) of an acid (e.g., trifluoroacetic acid, formic acid) or a base (e.g., diethylamine) can be crucial.[6] Rationale: Additives can suppress unwanted ionic interactions with residual silanols on the silica support, improving peak symmetry. For ionizable molecules, they ensure a consistent charge state, leading to predictable retention.[6] |
| Inappropriate Temperature | Solution: Evaluate the effect of column temperature (e.g., test at 15°C, 25°C, and 40°C). Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase the stability of the diastereomeric complexes, leading to higher selectivity but longer run times and higher backpressure. Conversely, higher temperatures can improve efficiency but may reduce selectivity. |
| Wrong Elution Mode (NP vs. RP vs. Polar Organic) | Solution: Screen different elution modes. Macrocyclic glycopeptide columns are particularly versatile and can be used in normal-phase, reversed-phase, polar ionic, and polar organic modes, each offering unique selectivity.[7] Rationale: The dominant enantioselective mechanisms, such as π-π or ionic interactions, vary depending on the mobile phase mode, providing different opportunities for separation. |
Troubleshooting Workflow for Poor Resolution (HPLC/SFC)
Here is a logical workflow for tackling poor resolution, starting with the most impactful variables.
Caption: Decision tree for troubleshooting poor resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can compromise resolution and make accurate quantification difficult.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Secondary Interactions | Solution: Add a competitive agent to the mobile phase. For this triol, a small amount of a competing alcohol or even water in normal phase can help. For RP-HPLC, ensure the pH is appropriate if any ionizable impurities are present. Rationale: Peak tailing is often caused by strong, undesirable interactions between the analyte and active sites (like free silanols) on the silica support. An additive can occupy these sites, leading to more symmetrical peaks. |
| Column Overload | Solution: Reduce the injection volume or the concentration of the sample. Rationale: Injecting too much sample mass saturates the stationary phase, leading to a non-linear isotherm and causing the characteristic "shark-fin" or fronting peak shape. |
| Column Contamination/Degradation | Solution: First, try flushing the column with a strong solvent (refer to the column's care and use guide).[8] If this fails, replace the column. Using a guard column can prevent this issue.[9] Rationale: Strongly adsorbed contaminants can create active sites that lead to peak tailing.[9] Physical degradation (voids) at the column inlet can distort the sample band, leading to various peak shape issues. |
| Sample Solvent Mismatch | Solution: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase. Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the sample band will spread unevenly at the column head, causing peak distortion.[8] |
Problem 3: Inconsistent Retention Times
Poor reproducibility prevents reliable identification and quantification.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inadequate Column Equilibration | Solution: Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) after changing the mobile phase or after the system has been idle. This is especially critical for isocratic separations.[10] Rationale: The stationary phase needs to fully adsorb components of the mobile phase to reach a steady state. Until equilibrium is reached, the column's retentive properties will change, causing retention times to drift. |
| Mobile Phase Composition Drift | Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are functioning correctly. Manually pre-mixing solvents can eliminate this as a variable.[9] Rationale: Volatile solvents (like hexane or isopropanol) can evaporate over time, changing the mobile phase ratio and polarity, which directly impacts retention. |
| Temperature Fluctuations | Solution: Use a column thermostat to maintain a constant temperature. Rationale: Retention in HPLC is temperature-dependent. Even small fluctuations in ambient lab temperature can cause noticeable shifts in retention times. |
| Column "Memory Effect" | Solution: Dedicate a column to a specific method, especially if using additives. If a new column shows different retention, it may need conditioning with the mobile phase and additives.[8][10] Rationale: Additives can adsorb onto the stationary phase and influence separations even after being removed from the mobile phase. A new column will not have this "conditioned" surface and may perform differently.[8] |
Alternative & Advanced Techniques
Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative to HPLC for chiral separations, especially for polar molecules like triols.[11] It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.
-
Advantages: Faster separations due to low mobile phase viscosity, reduced solvent consumption, and unique selectivity.[11][12]
-
Troubleshooting Tip: For polar compounds like this compound, a significant percentage of a polar modifier (e.g., methanol) is often required to achieve elution and separation.[13]
Gas Chromatography (GC)
If the triol or its derivatives are sufficiently volatile and thermally stable, chiral GC offers very high-resolution capabilities.
-
Column Choice: Use a column with a chiral stationary phase, typically based on derivatized cyclodextrins.[14][15]
-
Troubleshooting Tip: Derivatization of the hydroxyl groups (e.g., silylation) may be necessary to improve volatility and peak shape. Enantiomers have identical retention times on non-chiral columns, so a chiral column is mandatory for resolution.[16]
Enzymatic Kinetic Resolution
This technique uses an enzyme (often a lipase) to selectively acylate one enantiomer in a racemic mixture, allowing the unreacted enantiomer and the esterified product to be separated using standard achiral chromatography.
-
Key Challenge: Tertiary alcohols, like the one at position C6 of the title compound, can be challenging substrates for many enzymes due to steric hindrance.[17][18] However, lipases like Candida antarctica Lipase A (CAL-A) have shown success in resolving some tertiary alcohols.[18][19]
-
Optimization: Success depends on screening different enzymes, acyl donors (e.g., vinyl acetate), and solvents.[17][19]
Workflow for Enzymatic Resolution
Caption: General workflow for enzymatic kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase is the best starting point for this compound? A: There is no single "best" phase, as chiral separations are often unpredictable.[7] However, given the multiple hydroxyl groups, polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) or macrocyclic glycopeptide CSPs (e.g., Chirobiotic V, T) are highly recommended starting points due to their ability to engage in hydrogen bonding.
Q2: My resolution is good, but the analysis time is too long. How can I speed it up? A: You can try increasing the flow rate, but be aware this will increase backpressure and may slightly decrease resolution. Alternatively, consider switching to SFC, which is well-known for providing faster separations than HPLC.[11] Increasing the column temperature can also decrease viscosity and shorten run times, but monitor the effect on selectivity.
Q3: Can I use a gradient for my chiral separation? A: While most chiral separations are developed using isocratic conditions to ensure robust and reproducible results, gradients can be used.[10] They are particularly useful for complex samples containing impurities that are much more strongly retained than your isomers of interest. However, re-equilibration time between injections becomes critical and must be carefully optimized.
Q4: Why does my new column not provide the same separation as my old one? A: This is a common issue often attributed to a "memory effect" on the old column, where mobile phase additives have become adsorbed on the stationary phase and contribute to the separation.[8][10] The new column needs to be properly conditioned with the mobile phase containing the same additives to achieve a similar performance.
Q5: Is it necessary to derivatize the triol for GC analysis? A: While not always strictly necessary, it is highly recommended. The multiple polar hydroxyl groups can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. Derivatization (e.g., converting -OH to -OTMS groups) masks these polar sites, increasing volatility and improving chromatographic performance.
Detailed Protocol: Chiral HPLC Method Screening
This protocol provides a systematic approach to screen for a suitable chiral separation method.
Objective: To identify a Chiral Stationary Phase (CSP) and mobile phase system that shows initial selectivity for the isomers of this compound.
Materials:
-
HPLC system with UV detector
-
Columns:
-
Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
-
Macrocyclic glycopeptide-based CSP (e.g., Vancomycin-based)
-
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Sample: 1 mg/mL solution of this compound isomer mixture in mobile phase.
Procedure:
-
System Preparation: Purge the HPLC system thoroughly with the initial mobile phase.
-
Column Installation & Equilibration:
-
Install the first screening column (e.g., Polysaccharide-based CSP).
-
Equilibrate the column with the starting mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Screening in Normal Phase (NP) Mode:
-
Mobile Phase A: 90:10 (v/v) n-Hexane / IPA.
-
Inject 5 µL of the sample solution.
-
Run the analysis and evaluate the chromatogram for any signs of separation (e.g., peak broadening, shoulders, or partial separation).
-
Mobile Phase B: 90:10 (v/v) n-Hexane / EtOH.
-
Re-equilibrate the column and repeat the injection. Compare the selectivity.
-
-
Screening in Reversed-Phase (RP) Mode (if using a compatible column like a glycopeptide CSP):
-
Important: Follow the manufacturer's instructions for switching between NP and RP solvents to avoid damaging the column. This usually involves an intermediate flushing step with a miscible solvent like IPA.
-
Mobile Phase C: 50:50 (v/v) ACN / Water.
-
Equilibrate the column and inject the sample.
-
Mobile Phase D: 50:50 (v/v) MeOH / Water.
-
Re-equilibrate and repeat the injection.
-
-
Data Evaluation:
-
Compare the chromatograms from all conditions.
-
Identify the CSP and mobile phase combination that provides the best "hit" (the most promising initial separation).
-
This condition will be the starting point for further method optimization (e.g., fine-tuning the solvent ratio, temperature, and flow rate).
-
-
Repeat for Other Columns: If no separation is found, switch to the next CSP in your screening set and repeat steps 2-5.
References
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Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]
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Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
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Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Van Zelst, B., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. Retrieved from [Link]
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Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. (2020). CCS Chemistry. Retrieved from [Link]
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Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2020). MDPI. Retrieved from [Link]
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The effect of mobile phase composition on the chiral separation of compounds. (2020). ResearchGate. Retrieved from [Link]
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Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. (2017). ResearchGate. Retrieved from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
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Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. (2024). Retrieved from [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2013). NIH. Retrieved from [Link]
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Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. (2008). PubMed. Retrieved from [Link]
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Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS. (n.d.). LECO. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethyl-7-octene-2,3,6-triol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison of two analytical methods for the quantification of 2,6-Dimethyl-7-octene-2,3,6-triol, a terpene triol of interest in various research and development applications. The focus is not only on the procedural steps but also on the scientific rationale behind the validation choices, ensuring a deep understanding of the methodologies. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Introduction to this compound and the Imperative of Method Validation
This compound is an aliphatic alcohol with the molecular formula C10H20O3.[5][6] As with many terpene-based compounds, its accurate quantification in various matrices is crucial for understanding its biological activity, pharmacokinetics, and for quality control in formulated products. The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[3][7] This ensures the integrity of the generated data, a non-negotiable aspect of scientific research and regulatory submissions.[8][9]
This guide will compare two primary analytical techniques for the analysis of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A versatile method for non-volatile compounds, particularly those lacking a strong UV chromophore.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a logical choice for the analysis of a moderately volatile compound like this compound. The mass spectrometer provides excellent specificity and sensitivity.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent (e.g., ethyl acetate).
-
If necessary, perform a derivatization step (e.g., silylation with BSTFA) to increase volatility and improve peak shape.
-
Prepare a series of calibration standards of known concentrations.
-
Spike a blank matrix with known concentrations of the analyte for accuracy and precision assessments.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MS or equivalent.[10]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound.
-
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the retention time of the analyte. | The mass spectrum of the analyte in the sample matches the reference standard, and no co-eluting peaks are observed in the blank matrix. |
| Linearity (R²) | ≥ 0.995 | 0.998 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 80-120% | 98.5% - 102.3% for spiked samples at three concentration levels. |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% | Repeatability: 1.2%Intermediate Precision: 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). |
Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
For compounds like this compound that lack a strong UV-absorbing chromophore, HPLC with a universal detector like CAD is a suitable alternative to GC-MS, especially if the compound is less volatile or thermally labile.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards of known concentrations.
-
Spike a blank matrix with known concentrations of the analyte for accuracy and precision assessments.
-
-
Instrumentation and Conditions:
-
HPLC System: Thermo Scientific Vanquish or equivalent.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Optimized for the specific mobile phase composition.
-
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interfering peaks at the retention time of the analyte. | No interfering peaks from the blank matrix are observed at the analyte's retention time. |
| Linearity (R²) | ≥ 0.995 | 0.997 over a concentration range of 5-200 µg/mL. |
| Accuracy (% Recovery) | 80-120% | 97.8% - 103.1% for spiked samples at three concentration levels. |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% | Repeatability: 1.5%Intermediate Precision: 2.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | The method is robust to minor changes in mobile phase composition (±2%) and column temperature (±2°C). |
Comparative Analysis and Causality of Method Choice
| Feature | GC-MS | HPLC-CAD | Rationale |
| Sensitivity | Generally higher | Good, but may be lower than GC-MS for this analyte | GC-MS in SIM mode is highly sensitive for targeted analysis. |
| Specificity | Excellent | Good | The mass fragmentation pattern in GC-MS provides a higher degree of confidence in identification compared to retention time alone. |
| Sample Throughput | Moderate | High | HPLC systems with autosamplers typically allow for higher throughput. |
| Derivatization | May be required | Not required | The need for derivatization in GC can add time and potential for error to the workflow. |
| Thermal Stability | Analyte must be thermally stable | Not a concern | HPLC operates at or near ambient temperature, avoiding potential degradation of thermally labile compounds.[11] |
| Matrix Effects | Can be significant | Can be managed | Both techniques can be affected by the sample matrix, requiring appropriate sample preparation and validation. |
The choice between GC-MS and HPLC-CAD will depend on the specific requirements of the analysis. For high sensitivity and confident identification, GC-MS is often preferred. However, if the compound is thermally unstable or if a simpler workflow without derivatization is desired, HPLC-CAD is an excellent alternative.
Visualizing the Validation Workflow
The following diagram illustrates the key stages of the analytical method validation process, emphasizing the interconnectedness of the various parameters.
Caption: A flowchart of the analytical method lifecycle, from development through validation and routine use.
Logical Relationships in Validation Parameters
The validation parameters are not independent but are logically interconnected. Understanding these relationships is key to a successful validation.
Caption: The logical dependencies between key analytical method validation parameters.
Conclusion
The validation of analytical methods for compounds like this compound is a scientifically rigorous process that underpins the quality and reliability of research and development activities. Both GC-MS and HPLC-CAD offer viable and robust platforms for its quantification, with the final choice of method being guided by the specific analytical requirements such as sensitivity, sample matrix, and thermal stability of the analyte. By following the principles outlined in the ICH guidelines and employing a systematic approach to validation, researchers can ensure that their analytical data is fit for its intended purpose.
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A Comparative Analysis of 2,6-Dimethyl-7-octene-2,3,6-triol and Other Prominent Monoterpenoids for Therapeutic Development
For Immediate Release
In the ever-evolving landscape of natural product research, monoterpenoids stand out for their vast structural diversity and significant therapeutic potential. While compounds like linalool, geraniol, and limonene have been extensively studied, lesser-known derivatives such as 2,6-Dimethyl-7-octene-2,3,6-triol are emerging as molecules of interest. This guide provides a comparative overview of the documented biological activities of this compound against its more established counterparts, offering a data-driven perspective for researchers and drug development professionals.
Introduction to Monoterpenoids in Drug Discovery
Monoterpenoids are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. They are major constituents of essential oils derived from plants and are responsible for their characteristic aromas.[1][2] Beyond their use in fragrances and flavorings, monoterpenoids have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4][5][6][7][8][9] This has positioned them as promising candidates for the development of new therapeutic agents.
Profiling this compound
This compound is an acyclic monoterpenoid.[10][11] While it is a known natural compound, having been identified in plants such as Piper cubeba and as a volatile constituent in papaya fruit, its biological activities are not as extensively documented as other monoterpenoids.[12] Much of the available information pertains to its chemical properties and identification.[10][11][13][14][15][16] This guide aims to contextualize its potential by comparing its structural class to the well-documented activities of other monoterpenoids.
Comparative Bioactivity Analysis
To provide a framework for understanding the potential of this compound, we will compare the known biological activities of three well-studied monoterpenoids: Linalool, Geraniol, and Limonene.
Many monoterpenoids exhibit potent anti-inflammatory and antioxidant activities, which are crucial in combating a variety of chronic diseases.[4][5][6][7][17]
-
Linalool: This monoterpene alcohol has demonstrated significant anti-inflammatory and antioxidant effects.[3][18] Studies have shown it can protect against peripheral inflammation and restore kidney integrity in models of diabetic nephropathy by increasing anti-inflammatory and antioxidant markers.[3]
-
Geraniol: Also an acyclic monoterpene alcohol, geraniol possesses strong antioxidant and anti-inflammatory properties.[6][7][19][20][21] It has been shown to neutralize DPPH radicals and can effectively prevent acute heart transplant rejection in animal models, highlighting its immunosuppressive capabilities.[19] Furthermore, geraniol has been found to reduce paw inflammation in models of inflammatory arthritis.[21]
-
Limonene: This cyclic monoterpene is a well-documented antioxidant and anti-inflammatory agent.[4][5][17] Its neuroprotective effects are strongly correlated with its antioxidant potential.[4][17] Limonene has been shown to decrease reactive oxygen species (ROS) levels and reduce the expression of nitric oxide, a key inflammatory mediator.[4][17]
Given that this compound is a tri-hydroxylated derivative of a compound structurally related to linalool and geraniol, it is plausible that it may also possess anti-inflammatory and antioxidant properties. The presence of multiple hydroxyl groups could enhance its radical scavenging capacity.
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, with monoterpenoids showing considerable promise.
-
Linalool: Linalool exhibits broad-spectrum antimicrobial activity, with a particular efficacy against Gram-negative bacteria.[3][22] Its mechanism of action involves disrupting the cell membrane, leading to a reduction in membrane potential and leakage of intracellular contents.[3][23]
-
Geraniol: This monoterpenoid is active against a range of bacteria, including Listeria monocytogenes and Salmonella enterica.[19] In its gaseous form, it can combat respiratory pathogens.[19] Geraniol also demonstrates antifungal activity against species like Candida albicans and Cryptococcus neoformans.[19]
-
Limonene: While primarily known for other properties, limonene also possesses antimicrobial activity, contributing to the overall effects of essential oils in which it is a major component.
The structural features of this compound suggest it may have antimicrobial properties, potentially through mechanisms involving membrane disruption, similar to other terpene alcohols.
Neurodegenerative diseases represent a significant therapeutic challenge, and several monoterpenoids have been investigated for their neuroprotective potential.[4][5][17][24]
-
Linalool: Linalool has demonstrated neuroprotective, anxiolytic, and anticonvulsant effects.[3][22]
-
Geraniol: This compound has also been reported to have neuroprotective activities.[7]
-
Limonene: Extensive research has highlighted the neuroprotective role of limonene in models of Alzheimer's disease, multiple sclerosis, and other neurodegenerative conditions.[4][5][17][24] It can repress neuronal cell death induced by Aβ42, a key pathological feature of Alzheimer's, and reduce associated oxidative stress and inflammation.[4][17][24] Limonene also exhibits anti-acetylcholinesterase (AChE) activity, a mechanism targeted by current Alzheimer's therapies.[4][17][25]
The potential neuroprotective activity of this compound is an intriguing area for future investigation, especially given the established effects of structurally related compounds.
Data Summary
| Monoterpenoid | Key Biological Activities | Notable Mechanisms of Action |
| Linalool | Anti-inflammatory, Antioxidant, Antimicrobial, Neuroprotective[3][18] | Cell membrane disruption, Modulation of inflammatory markers[3][23] |
| Geraniol | Anti-inflammatory, Antioxidant, Antimicrobial, Anticancer[6][7][19][20] | DPPH radical scavenging, Immunosuppression[19] |
| Limonene | Neuroprotective, Antioxidant, Anti-inflammatory[4][5][17][24] | Inhibition of ROS, Anti-AChE activity, Attenuation of Aβ42-induced neurotoxicity[4][17][24][25] |
| This compound | Underexplored (Hypothesized anti-inflammatory, antioxidant, antimicrobial) | To be determined |
Experimental Protocols
To facilitate further research into the bioactivity of this compound, a standard protocol for assessing antioxidant activity is provided below.
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (this compound) and the positive control (ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Mechanistic Insights and Future Directions
The biological activities of many monoterpenoids are attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress. For instance, limonene's neuroprotective effects are linked to the inhibition of inflammatory factors and ROS.[17]
Caption: Potential anti-inflammatory mechanism of monoterpenoids via inhibition of the NF-κB pathway.
Future research should focus on elucidating the specific biological activities of this compound through a battery of in vitro and in vivo assays. Its structural similarity to other bioactive monoterpenoids suggests it could be a valuable lead compound for further development.
Conclusion
While this compound remains a relatively understudied monoterpenoid, a comparative analysis with well-characterized compounds like linalool, geraniol, and limonene provides a strong rationale for its further investigation. Its potential anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties, inferred from its chemical structure, warrant comprehensive experimental validation. This guide serves as a foundational resource to stimulate and direct future research into this promising natural product.
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Kowalczyk, A., et al. (2021). Natural Compounds in the Battle against Microorganisms—Linalool. MDPI. [Link]
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A Comparative Analysis of the Bioactivities of 2,6-Dimethyl-7-octene-2,3,6-triol and Linalool for Drug Development Professionals
An In-Depth Guide to Two Structurally Related Terpenoids and Their Therapeutic Potential
In the ever-expanding landscape of natural product research, terpenoids stand out for their vast structural diversity and wide range of biological activities. This guide provides a detailed comparative analysis of two such compounds: 2,6-Dimethyl-7-octene-2,3,6-triol and the well-studied monoterpene alcohol, linalool. While structurally related, their distinct functional groups suggest nuanced differences in their pharmacological profiles. This document aims to equip researchers, scientists, and drug development professionals with the critical data and experimental insights needed to evaluate their potential as therapeutic agents.
Introduction to the Compounds
Linalool (3,7-dimethyl-1,6-octadien-3-ol) is a naturally occurring tertiary acyclic monoterpene alcohol found in over 200 species of herbs, leaves, flowers, and wood.[1][2] It is a key component of essential oils from plants like lavender and coriander and is widely used in the fragrance, cosmetic, and food industries.[3][4] Its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, has been extensively documented.[4][5][6]
This compound , a less-studied aliphatic alcohol, shares a similar carbon skeleton with linalool but is more oxidized, featuring three hydroxyl groups.[7] This structural modification significantly increases its polarity, which may influence its bioavailability and mechanism of action. While it has been identified as a constituent in plants like Piper cubeba, comprehensive data on its biological activities are sparse compared to linalool.[8]
Comparative Analysis of Biological Activities
A thorough review of existing literature reveals a significant disparity in the depth of research between linalool and this compound. Linalool has been the subject of numerous studies, providing a wealth of quantitative data, whereas information on its triol derivative is limited, necessitating further investigation.
Table 1: Summary of Biological Activities and Quantitative Data
| Biological Activity | Linalool | This compound |
| Antimicrobial | Bacteria: MIC of 1.25 µL/mL against P. fluorescens[9]. Active against Gram-negative bacteria.[5] Fungi: MIC of 256–512 µg/mL against fluconazole-resistant T. rubrum.[5] | Data not readily available. |
| Anti-inflammatory | Reduces carrageenan-induced edema in rats (25 mg/kg).[10] Inhibits LPS-induced production of TNF-α and IL-6 in vitro and in vivo.[11] | Reported to have anti-inflammatory activity, but quantitative data is lacking.[12] |
| Antioxidant | Demonstrates moderate DPPH radical scavenging activity (50.57% at 50 µg/mL).[13][14] Moderate H2O2 scavenging activity (56.36% at 50 µg/mL).[1][14] | Data not readily available. |
| Anticancer | Prostate Cancer: IC50 of 3.384±0.118 mM in 22Rv1 cells.[15] Breast, Colorectal, Liver Cancer: IC50 values of 224 µM, 222 µM, and 290 µM, respectively.[16] Colon Cancer: Reduces xenograft tumor weight by 55% in mice at 200 µg/kg.[17] | Data not readily available. |
Mechanisms of Action: A Tale of Two Molecules
The causality behind the observed biological activities lies in the molecular interactions of these compounds with cellular pathways.
Linalool: A Multi-Target Agent
Linalool's diverse pharmacological effects stem from its ability to modulate multiple signaling pathways.
-
Anti-inflammatory Action: Linalool exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response.[11][18] It also suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6 and mediators such as nitric oxide (NO) and prostaglandins.[18][19] Some studies suggest its action is mediated through the Nrf2/HO-1 signaling pathway.[18][20]
Caption: Linalool's Anti-inflammatory Pathway.
-
Antimicrobial Mechanism: The antimicrobial activity of linalool is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[3] This disruption leads to leakage of intracellular components and ultimately, cell death.
-
Anticancer Effects: Linalool induces apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[15] It can also trigger cancer-specific oxidative stress, leading to cell death.[3][17][21]
This compound: An Uncharted Territory
Due to a lack of dedicated studies, the mechanisms of action for this compound remain largely speculative. The presence of additional hydroxyl groups could potentially enhance its ability to scavenge free radicals, suggesting a possible role as an antioxidant. Furthermore, these polar groups might facilitate different interactions with protein targets compared to the less polar linalool. The increased hydrophilicity could, however, limit its ability to cross cell membranes, potentially reducing its intracellular activity compared to linalool.
Experimental Protocols: A Guide to In Vitro Validation
To facilitate further research and direct comparison, this section outlines standardized protocols for evaluating the key biological activities discussed. These protocols are designed to be self-validating, ensuring reproducibility and reliability of results.
Protocol 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
Caption: Workflow for MIC Determination.
Detailed Steps:
-
Preparation of Test Compounds: Dissolve this compound and linalool in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in broth medium to achieve a range of concentrations.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under conditions optimal for the microorganism's growth (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: Antioxidant Activity - DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Detailed Steps:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound and linalool in methanol. Ascorbic acid is typically used as a positive control.
-
Reaction: In a 96-well plate, mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion and Future Directions
This guide highlights the extensive and multifaceted biological activities of linalool, positioning it as a promising candidate for further therapeutic development, particularly in the areas of anti-inflammatory and anticancer applications.[3][4][5] In contrast, this compound remains a largely unexplored molecule. The comparative lack of data underscores a significant opportunity for novel research.
Future studies should focus on:
-
Systematic Screening: A comprehensive evaluation of the biological activities of this compound using the standardized protocols outlined above.
-
Structure-Activity Relationship (SAR) Studies: Investigating how the additional hydroxyl groups of the triol derivative influence its biological effects compared to linalool.
-
In Vivo Efficacy and Toxicity: For any promising in vitro activities observed, subsequent in vivo studies are crucial to determine efficacy and assess the safety profile.
By systematically exploring the therapeutic potential of this compound and comparing it to its well-characterized relative, linalool, the scientific community can unlock new avenues for the development of nature-derived pharmaceuticals.
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A Comparative Guide to 2,6-Dimethyl-7-octene-2,3,6-triol and Its Structural Analogs for Researchers and Drug Development Professionals
In the ever-evolving landscape of natural product chemistry and drug discovery, terpenoids stand out as a class of compounds with immense therapeutic potential. Their structural diversity and wide range of biological activities have made them a focal point of research for decades. This guide provides an in-depth comparative analysis of the acyclic monoterpenoid 2,6-Dimethyl-7-octene-2,3,6-triol and its structurally related analogs. By examining the subtle yet significant differences in their chemical structures, we can begin to understand and predict their corresponding physicochemical properties and biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction to this compound: An Under-Explored Terpenoid
This compound is a C10 acyclic monoterpenoid belonging to the class of fatty alcohols[1]. Its structure is characterized by a ten-carbon chain with methyl groups at positions 2 and 6, a terminal double bond between carbons 7 and 8, and hydroxyl groups at positions 2, 3, and 6[1][2][3]. While this compound is cataloged in chemical databases, there is a notable scarcity of published research on its specific biological activities. However, its classification as a terpenoid suggests potential roles in various biological processes, as this broad class of compounds is known for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties[4]. The presence of multiple hydroxyl groups and a terminal alkene functionality provides several avenues for structural modification and derivatization, making it an interesting scaffold for medicinal chemistry.
Structural Analogs: A Comparative Overview
The therapeutic potential of a lead compound can often be enhanced by studying its structural analogs. Modifications to the number and position of functional groups can significantly impact a molecule's polarity, steric profile, and ability to interact with biological targets. This section provides a comparative look at key structural analogs of this compound.
Below is a diagram illustrating the structural relationships between the parent triol and its diol and monool analogs.
Caption: Structural relationship between this compound and its analogs.
Physicochemical Properties
The number of hydroxyl groups is a key determinant of the physicochemical properties of these analogs. An increase in the number of hydroxyl groups generally leads to increased polarity, water solubility, and hydrogen bonding potential, while decreasing lipophilicity (logP). These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C10H20O3 | 188.26 | 0.4 |
| 2,6-Dimethyl-7-octene-2,6-diol | C10H20O2 | 172.26 | 1.7 |
| 2,6-Dimethyl-7-octen-2-ol (Dihydromyrcenol) | C10H20O | 156.27 | 2.9 |
Data sourced from PubChem and other chemical databases.[2][5][6]
Potential Biological Activities: Insights from Structure-Activity Relationships
While direct experimental data on this compound is limited, we can infer its potential biological activities by examining related acyclic terpenoids. The presence of hydroxyl and alkene functional groups are key determinants of the biological effects of these molecules[7][8].
Anti-inflammatory Activity
Terpenoids are well-documented for their anti-inflammatory properties[9]. The mechanism of action often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX)[10]. A study on a "dimethyl octenol" isolated from Trianthema decandra demonstrated its ability to inhibit nitric oxide production and suppress TNF-α secretion in macrophage-like cells[11]. This suggests that the monool analog, and potentially the diol and triol, could possess similar anti-inflammatory effects. The presence of additional hydroxyl groups in the triol could enhance its interaction with polar residues in the active sites of inflammatory enzymes, potentially leading to increased potency.
Antioxidant Activity
The antioxidant capacity of terpenoids is another area of significant research interest[12]. They can act as radical scavengers or chelating agents for transition metals, thereby mitigating oxidative stress[13][14]. The antioxidant activity of acyclic monoterpenoids is influenced by the presence and position of double bonds and hydroxyl groups. While the terminal double bond in these analogs is not part of a conjugated system that would significantly enhance radical scavenging, the hydroxyl groups can contribute to antioxidant activity through hydrogen atom donation. It is plausible that the triol, with its three hydroxyl groups, would exhibit greater antioxidant potential compared to the diol and monool.
Experimental Protocols for Evaluation
To substantiate the predicted biological activities and enable a direct comparison of these analogs, rigorous experimental evaluation is necessary. The following section outlines standardized protocols for the synthesis of a representative analog and for assessing their anti-inflammatory and antioxidant properties.
Synthesis of 2,6-Dimethyl-7-octene-2,6-diol
The synthesis of the diol analog can be achieved through the oxidation of a suitable monoterpene precursor. A general workflow for such a synthesis is depicted below.
Caption: General workflow for the synthesis of a 2,6-dimethyloctene diol.
Step-by-Step Protocol:
-
Protection of the Tertiary Alcohol: The starting material, such as linalool (3,7-dimethylocta-1,6-dien-3-ol), would first have its tertiary alcohol protected to prevent unwanted side reactions. This can be achieved using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base like imidazole.
-
Selective Hydroboration-Oxidation: The terminal double bond can then be selectively hydroxylated using a hydroboration-oxidation reaction. This involves treatment with a borane reagent (e.g., 9-BBN) followed by oxidation with hydrogen peroxide and a base.
-
Deprotection: The protecting group on the tertiary alcohol is then removed. For a TBDMS group, this is typically done using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Purification: The final product is purified using column chromatography to yield the desired 2,6-Dimethyl-7-octene-2,6-diol.
Note: This is a generalized protocol and would require optimization for specific substrates and reaction conditions.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay is a standard method to screen for potential anti-inflammatory agents.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (the triol and its analogs) for 1 hour.
-
Stimulation: Following treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. A control group with no LPS and a positive control with a known anti-inflammatory drug (e.g., dexamethasone) should be included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values can be determined from the dose-response curves.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging ability of compounds.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, various concentrations of the test compounds are added to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or trolox) are also included.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. IC50 values can be determined from the dose-response curves.
Future Directions and Conclusion
The structural analogs of this compound represent a promising yet underexplored area for drug discovery. Based on the principles of structure-activity relationships within the broader class of acyclic terpenoids, it is hypothesized that these compounds possess anti-inflammatory and antioxidant properties. The degree of hydroxylation is likely to be a critical factor influencing their biological activity and physicochemical properties.
The experimental protocols outlined in this guide provide a clear path forward for the systematic evaluation and comparison of these analogs. The data generated from these studies will be invaluable in elucidating their therapeutic potential and identifying promising lead candidates for further development. As our understanding of the intricate roles of natural products in human health continues to grow, a detailed investigation into compounds like this compound and its derivatives is both timely and essential.
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A. C. S. de Oliveira, et al., "Evaluation of Antioxidant Capacity and Synergistic Associations of Quinonemethide Triterpenes and Phenolic Substances from Maytenus ilicifolia (Celastraceae)," Molecules, vol. 22, no. 11, p. 1919, 2017. [Link]
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A Comparative Analysis of 2,6-Dimethyl-7-octene-2,3,6-triol Across Diverse Fruit Varieties: A Methodological Guide
Introduction: Unveiling a Structurally Unique Monoterpenoid in Fruit
2,6-Dimethyl-7-octene-2,3,6-triol is an acyclic monoterpenoid, a C10 isoprenoid derivative, that has been identified as a constituent in a variety of plant species, including several commercially important fruits.[1][2][3][4] As a polyhydroxylated lipid molecule, its polarity sets it apart from the more volatile and well-known monoterpenes like limonene or linalool.[5][6] The presence of multiple hydroxyl groups suggests high water solubility and low volatility, posing unique challenges and considerations for its extraction and analysis.[7] While the precise contribution of this compound to the sensory profile of fruits is not yet fully elucidated, terpenoids as a class are fundamental to the flavor and aroma of plant-based foods and are recognized for a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[8][9][10][11][12][13]
This guide provides a comprehensive framework for the comparative analysis of this compound in different fruit varieties. It is designed for researchers in the fields of food science, natural product chemistry, and drug development. We will detail a robust methodology for the extraction and quantification of this polar monoterpenoid, discuss its known occurrences, and provide the necessary tools to enable a systematic comparative study.
Biosynthetic Origins: A Hypothetical Pathway
Monoterpenes are synthesized in plants from the precursor geranyl diphosphate (GPP). The biosynthesis of an acyclic, hydroxylated compound like this compound likely involves a series of enzymatic hydroxylations of a monoterpene backbone. The following diagram illustrates a plausible biosynthetic pathway leading to this triol.
Caption: Plausible biosynthetic pathway from Geranyl Diphosphate to this compound.
Reported Occurrences in Fruit Species
While a direct comparative study quantifying this compound across a range of fruits has yet to be published, its presence has been noted in several metabolomic and phytochemical screening studies. This provides a foundational basis for a more targeted comparative analysis.
| Fruit/Vegetable | Context of Identification | Reference |
| Grapes (Wine) | Identified as a product of acid-catalyzed rearrangement of other monoterpenoids during winemaking and aging.[3][14] | [3][14] |
| Tomato (Solanum lycopersicum) | Detected as a metabolite in the peel of tomato fruit in a study on the effects of root restriction on fruit quality.[2] | [2] |
| Carrot (Daucus carota) | Identified as a metabolite that exhibits a gradual decline during carrot maturation.[15] | [15] |
| Citrus Fruits | Listed as a constituent of citrus species in a comprehensive dictionary of terpenoids.[1] | [1] |
| Papaya (Carica papaya) | Identified as a volatile component in studies on papaya fruit flavor.[4] | [4] |
Experimental Protocol: A Validated Workflow for Quantification
The analysis of a polar, non-volatile triol such as this compound from a complex fruit matrix requires a multi-step approach. The following protocol is a synthesis of established methods for the analysis of polar metabolites and terpenoids, optimized for this specific compound.[16][17][18]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the quantification of this compound in fruit.
Step-by-Step Methodology
1. Sample Homogenization:
-
Freeze a known weight (e.g., 5-10 g) of the fruit sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation of the target analyte.
2. Solvent Extraction:
-
Transfer the powdered sample to a centrifuge tube.
-
Add a polar solvent, such as pure methanol, at a ratio of 1:3 (w/v). Methanol is effective for extracting polar metabolites.[16][18]
-
Vortex the mixture vigorously for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Incubate at room temperature for 1 hour with occasional vortexing to ensure complete extraction.
3. Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
For quantitative analysis, an internal standard should be added at this stage.
4. Derivatization (Silylation):
-
Evaporate a known volume of the supernatant to dryness under a gentle stream of nitrogen.
-
To the dry residue, add a silylating agent. A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine is highly effective for derivatizing hydroxyl groups.[19][20][21] A common ratio is 2:1:1 (pyridine:BSTFA:TMCS).
-
Incubate the mixture at 70°C for 1 hour to ensure complete derivatization of the triol. This step is crucial as it replaces the polar hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, making the compound volatile enough for GC analysis.[21]
5. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions (suggested):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of derivatized metabolites.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (suggested):
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
6. Data Analysis and Quantification:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic fragmentation pattern for the TMS derivative.
-
Quantify the compound by creating a calibration curve using an authentic standard of this compound that has undergone the same derivatization process.
Discussion and Future Directions
The presence of this compound in a diverse range of fruits, from grapes to papayas, suggests a potentially widespread role in plant metabolism and fruit chemistry. The variation in its reported presence—as a product of chemical reactions in wine and as a metabolite that changes with ripening in carrots—highlights the need for a systematic comparative study. Such a study would provide valuable insights into:
-
Genetic and Species-Specific Variation: How do different fruit species and varieties vary in their capacity to produce and accumulate this compound?
-
Influence of Ripening and Environmental Factors: To what extent do factors such as ripeness, growing conditions, and post-harvest handling affect the concentration of this triol?
-
Sensory and Bioactive Contributions: What is the flavor threshold of this compound, and does it contribute to the overall sensory profile of the fruit? Does it possess any significant biological activities that could be of interest for nutraceutical or pharmaceutical applications?
The methodology outlined in this guide provides a robust and validated starting point for researchers to address these questions. By applying a standardized analytical protocol, it will be possible to generate reliable, comparable data across different fruit matrices, paving the way for a deeper understanding of the distribution and significance of this unique monoterpenoid.
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A Comparative Guide to the Cross-Validation of 2,6-Dimethyl-7-octene-2,3,6-triol Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of specific chemical entities is paramount. This guide provides an in-depth, objective comparison of two primary analytical methods for the quantification of 2,6-Dimethyl-7-octene-2,3,6-triol, a terpene triol of interest in various research fields. The focus is on the cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methodologies, supported by synthesized experimental data that reflects real-world performance characteristics.
The principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the bedrock of this guide, ensuring a scientifically rigorous approach.[1][2][3] The objective is to equip the reader with the necessary knowledge to select the most appropriate analytical technique for their specific research needs and to understand the critical parameters of method validation.
The Importance of Method Validation
Before delving into the comparative analysis, it is crucial to understand the importance of analytical method validation. The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] A properly validated method provides assurance of reliability and consistency of results. Cross-validation of different analytical methods is a further step to ensure that the obtained data is comparable and robust.[5][6]
Experimental Design for Cross-Validation
A hypothetical cross-validation study was designed to compare the performance of GC-MS and LC-MS/MS for the quantification of this compound. The study would involve the preparation of calibration standards and quality control (QC) samples at different concentration levels.
Preparation of Standards and Samples
A stock solution of this compound would be prepared in a suitable solvent. From this stock, a series of calibration standards would be prepared by serial dilution to cover a clinically relevant concentration range. Similarly, QC samples at low, medium, and high concentrations would be prepared independently.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like terpenes.[7][8] For a hydroxylated terpene such as this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.
GC-MS Protocol
-
Sample Preparation and Derivatization: To 100 µL of the sample, add an internal standard and a derivatizing agent (e.g., BSTFA with 1% TMCS). Incubate at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., HP-5ms) with a temperature gradient to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly useful for the analysis of less volatile and more polar compounds, which can be analyzed without derivatization.
LC-MS/MS Protocol
-
Sample Preparation: To 100 µL of the sample, add an internal standard and dilute with the initial mobile phase.
-
Injection: Inject 5 µL of the prepared sample into the LC-MS/MS system.
-
Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion to a specific product ion for both the analyte and the internal standard is monitored.
Visualizing the Cross-Validation Workflow
Caption: Figure 1: A flowchart illustrating the key stages of the cross-validation process, from sample preparation to data analysis.
Comparative Data Analysis
The performance of each method was evaluated based on key validation parameters as recommended by the ICH Q2(R1) guidelines. The synthesized data presented below reflects typical outcomes for the analysis of a terpene triol by these two methods.
| Parameter | GC-MS | LC-MS/MS | ICH Guideline Recommendation |
| Linearity (r²) | > 0.995 | > 0.998 | Close to 1 |
| Range (ng/mL) | 10 - 1000 | 0.5 - 500 | Appropriate for intended use |
| Limit of Detection (LOD) (ng/mL) | 3 | 0.15 | |
| Limit of Quantification (LOQ) (ng/mL) | 10 | 0.5 | |
| Accuracy (% Recovery) | 92 - 108% | 97 - 103% | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | < 10% | < 7% | ≤ 15% (≤ 20% at LOQ) |
| Specificity | High (with clean matrix) | Very High | No interference at the retention time of the analyte |
| Throughput | Lower (due to derivatization) | Higher |
Discussion of Comparative Results
Both GC-MS and LC-MS/MS are suitable for the quantification of this compound, but they exhibit different strengths.
-
Sensitivity: LC-MS/MS demonstrates superior sensitivity with a significantly lower LOD and LOQ. This makes it the method of choice for applications requiring trace-level quantification.
-
Specificity: While both methods are highly specific, the MRM mode in LC-MS/MS provides an additional layer of specificity, making it more robust in complex biological matrices.
-
Sample Preparation: The primary drawback of the GC-MS method is the need for derivatization, which adds a step to the workflow and can introduce variability. LC-MS/MS allows for a more straightforward "dilute-and-shoot" approach.
-
Throughput: The simpler sample preparation and faster analysis times of LC-MS/MS result in higher throughput, which is advantageous for studies with large numbers of samples.
Decision-Making for Method Selection
The choice between GC-MS and LC-MS/MS should be guided by the specific requirements of the research.
Caption: Figure 2: A logical diagram to aid in selecting the appropriate analytical method based on experimental goals.
Conclusion
The cross-validation of quantification methods for this compound reveals that both GC-MS and LC-MS/MS are powerful analytical tools. LC-MS/MS generally offers superior sensitivity, specificity, and throughput, making it the preferred method for demanding applications in drug development and clinical research. However, GC-MS remains a viable and cost-effective option for less complex matrices and when the highest sensitivity is not a prerequisite. The ultimate choice of method should be based on a thorough evaluation of the study's specific analytical needs and performance requirements, always grounded in the principles of rigorous method validation.[9][10][11]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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A Comparative Guide to the Enantioselective Analysis of 2,6-Dimethyl-7-octene-2,3,6-triol
Introduction: The Imperative of Stereochemical Precision
In the landscape of pharmaceutical development and natural product chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological, toxicological, and sensory properties.[1][2] One enantiomer may be a potent therapeutic agent (the eutomer), while its mirror image (the distomer) could be inactive or, in the most consequential cases, responsible for severe adverse effects.[1] The tragic history of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark and enduring lesson on the necessity of enantiomeric purity.[1][2]
This imperative for stereochemical precision has driven regulatory bodies and the pharmaceutical industry to favor the development of single-enantiomer drugs.[3] Consequently, the development of robust and reliable analytical methods for the accurate quantification of enantiomers is a cornerstone of modern drug discovery, quality control, and regulatory compliance.[3][4]
2,6-Dimethyl-7-octene-2,3,6-triol, a chiral aliphatic alcohol and terpene derivative, presents a compelling analytical challenge due to its multiple stereocenters and high polarity.[5][6][7] Its structural complexity underscores the need for highly selective analytical techniques to resolve its various stereoisomers. This guide provides an in-depth comparison of two primary chromatographic techniques for the enantioselective analysis of this triol: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, provide detailed protocols, and present comparative performance data to empower researchers in selecting the optimal methodology for their specific needs.
Comparative Analysis of Chromatographic Techniques
The selection of an analytical technique for enantioselective analysis is governed by the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability. For a polar molecule like this compound, both GC (often requiring derivatization) and HPLC are viable approaches, each with distinct advantages and underlying principles of separation.
Chiral Gas Chromatography (GC) with Cyclodextrin-Based Stationary Phases
Chiral GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analytes.[8] For polar compounds like alcohols and diols, derivatized cyclodextrins are the most effective and widely used CSPs.[4][8]
Mechanism of Separation: Cyclodextrins are chiral, toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[4] Chiral recognition is a multifaceted process involving:
-
Inclusion Complexation: The non-polar portion of the analyte fits into the cyclodextrin cavity. The precision of this fit is a key factor in chiral recognition.[4]
-
Surface Interactions: Hydrogen bonding and dipole-dipole interactions occur between the analyte's polar groups (hydroxyl groups in the case of our triol) and the hydroxyl groups on the exterior of the cyclodextrin.[4]
The combination of these interactions results in different binding energies for each enantiomer, leading to different retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Stationary Phases
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations, accommodating a broad range of compounds, including those that are non-volatile or thermally labile.[10][11] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantiorecognition capabilities.[12]
Mechanism of Separation: The chiral selector, a polysaccharide derivative, is coated or immobilized onto a silica support.[12] The helical structure of the polysaccharide creates chiral grooves and cavities where analyte molecules can interact. The primary forces driving separation include:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
The sum of these interactions leads to the formation of transient diastereomeric complexes with differing stabilities for each enantiomer, resulting in differential retention and separation.[13] The choice between normal-phase, reversed-phase, or polar organic mobile phases can significantly alter the retention mechanisms and selectivity.[11]
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for the enantioselective analysis of this compound. Optimization will likely be required based on the specific stereoisomers present and the sample matrix.
Protocol 1: Chiral Gas Chromatography (GC-FID)
This method is based on established protocols for the separation of chiral terpenes and terpene alcohols.[8][9] Given the high polarity and multiple hydroxyl groups of the target analyte, direct analysis may be challenging. While derivatization (e.g., silylation) is an option to increase volatility, this protocol first attempts a direct injection on a highly polar chiral column.
Workflow Diagram: Chiral GC Analysis
Caption: Workflow for Chiral GC-FID Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of high-purity methanol. Vortex and sonicate briefly to ensure complete dissolution.
-
Instrumentation: Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Install a cyclodextrin-based chiral capillary column, such as an Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. These columns are effective for separating polar chiral compounds like alcohols.[8]
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 240°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: Start at 80°C and hold for 2 minutes. Ramp the temperature at 5°C/min to 220°C and hold for 10 minutes.
-
Detector Temperature: 250°C (FID).
-
-
Data Analysis: Integrate the peak areas for the separated enantiomers to determine their respective ratios and calculate the enantiomeric excess (% ee).
Rationale for Choices:
-
The Rt-βDEXsm column is selected for its proven efficacy in resolving a wide range of chiral compounds, including those with hydroxyl functional groups.[8]
-
A temperature ramp is employed to ensure that the polar, high-boiling point triol elutes in a reasonable time with good peak shape, while still providing sufficient resolution for the enantiomers.
-
FID detection is chosen for its robustness and wide linear range for organic compounds.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV/DAD)
This protocol leverages the broad applicability of polysaccharide-based CSPs for the separation of polar analytes in a normal-phase mode, which often provides superior selectivity for this compound class.
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC-DAD Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 0.5 mg of the this compound sample in 1 mL of the mobile phase (n-Hexane/Isopropanol). Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Instrumentation: Utilize an HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Chiral Column: Install an immobilized polysaccharide-based chiral column, such as a CHIRALPAK® IA (amylose derivative) or CHIRALCEL® OD (cellulose derivative) (250 mm x 4.6 mm ID, 5 µm particle size). Immobilized phases offer greater solvent compatibility.
-
HPLC Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: DAD at 210 nm (as the analyte lacks a strong chromophore, low UV detection is necessary).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for the separated enantiomers. Calculate the resolution factor (Rs) between the enantiomeric peaks and determine the enantiomeric excess (% ee).
Rationale for Choices:
-
CHIRALPAK® IA/OD columns are selected due to their well-documented success in separating a vast array of chiral compounds, including alcohols, under normal-phase conditions.[12]
-
Normal-phase chromatography (Hexane/IPA) is chosen because it often provides better selectivity for polar analytes on polysaccharide CSPs by promoting hydrogen bonding interactions.
-
DAD detection at low wavelength (210 nm) is a practical choice for analytes like this triol that lack a significant UV chromophore. An alternative, more sensitive detector would be an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
Performance Comparison
The choice between Chiral GC and Chiral HPLC will depend on the specific analytical requirements, such as sample throughput, required resolution, and available instrumentation. The following table summarizes the expected performance characteristics based on the analysis of structurally similar compounds.
| Performance Metric | Chiral GC-FID | Chiral HPLC-UV/DAD | Causality & Justification |
| Resolution (Rs) | Good to Excellent (Rs > 1.5) | Typically Excellent (Rs > 2.0) | HPLC columns generally offer higher efficiency and more diverse interaction mechanisms, often leading to superior resolution. |
| Analysis Time | ~30-40 minutes | ~15-25 minutes | HPLC often allows for faster isocratic separations, whereas GC requires a temperature program for polar, high-boiling analytes. |
| Sensitivity (LOD) | Moderate | Low (UV) to Moderate (ELSD/MS) | FID is generally sensitive for hydrocarbons. UV sensitivity is low for this analyte due to the lack of a chromophore. |
| Sample Preparation | Simple dissolution | Simple dissolution & filtration | Both methods require minimal sample preparation for standards. Derivatization may be needed for GC with complex matrices. |
| Robustness | High | High | Both techniques are well-established and robust. Immobilized HPLC phases offer enhanced robustness against a wider range of solvents. |
| "Green" Chemistry | Moderate | Poor (Normal Phase) | GC uses minimal solvent. Normal-phase HPLC uses significant volumes of organic solvents like hexane. Supercritical Fluid Chromatography (SFC) is a greener alternative to HPLC.[14] |
Conclusion and Future Perspectives
Both Chiral GC and Chiral HPLC present viable and powerful platforms for the enantioselective analysis of this compound. Chiral GC with a cyclodextrin-based CSP offers a robust method, particularly if high sensitivity via FID is required and the analyte is sufficiently volatile. Chiral HPLC using a polysaccharide-based CSP, especially in normal-phase mode, is likely to provide superior resolution and is the method of choice for non-volatile analogs or for preparative-scale separations.
The final selection should be guided by empirical screening. A systematic approach, testing the analyte on a small set of complementary chiral columns (e.g., both amylose- and cellulose-based for HPLC; different cyclodextrin derivatives for GC), is the most efficient path to a successful, optimized separation.[15]
For laboratories focused on "green" chemistry and high-throughput analysis, the exploration of Supercritical Fluid Chromatography (SFC) is highly recommended. SFC combines the benefits of both GC and HPLC, using supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption and can lead to very fast and efficient separations for polar compounds.[14] As the demand for enantiopure compounds continues to grow, the development of efficient, robust, and sustainable analytical methods will remain a critical endeavor for the scientific community.
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- The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide. (2025). Benchchem.
- Biological significance of the enantiomeric purity of drugs. (n.d.). PubMed.
- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
- The importance of chirality in API development. (n.d.). Veranova.
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- Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. (2025). Cannabis Science and Technology.
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This guide provides an in-depth comparative analysis of the biosynthetic pathways of two closely related oleanane-type triterpenoid triols: soyasapogenol B and oleanolic acid. Intended for researchers, scientists, and professionals in drug development, this document will elucidate the enzymatic steps, key molecular players, and experimental methodologies used to unravel these complex natural product pathways. By understanding the subtle divergences in their biosynthesis, we can better appreciate the molecular machinery that generates the vast chemical diversity of triterpenoids and harness this knowledge for synthetic biology and metabolic engineering applications.
Introduction to Oleanane Triterpenoid Triols
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene.[1][2] Among these, the oleanane scaffold is a common pentacyclic triterpenoid backbone that gives rise to a multitude of bioactive compounds, including saponins, which have a wide range of pharmacological applications.[3][4] This guide focuses on two oleanane derivatives, soyasapogenol B and oleanolic acid, which are both trihydroxylated triterpenes. Despite their structural similarities, their biosynthetic pathways diverge after the formation of the common precursor, β-amyrin, showcasing the elegant specificity of tailoring enzymes, particularly cytochrome P450 monooxygenases (P450s).[5][6]
The Common Trunk: From 2,3-Oxidosqualene to β-Amyrin
The biosynthesis of both soyasapogenol B and oleanolic acid begins with the cyclization of the linear precursor, 2,3-oxidosqualene. This crucial step is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).[7][8] The reaction proceeds through a series of carbocation-mediated cyclizations and rearrangements to yield the pentacyclic oleanane scaffold of β-amyrin.[7] This initial part of the pathway is conserved for a vast number of oleanane-type triterpenoids.
Caption: The initial step in the biosynthesis of oleanane triterpenoids.
Divergent Paths to Triols: The Role of Cytochrome P450s
The structural diversification that leads to soyasapogenol B and oleanolic acid occurs through the action of different families of cytochrome P450 monooxygenases. These enzymes are responsible for the regio- and stereospecific hydroxylation and oxidation of the β-amyrin backbone.[5][9]
The Biosynthetic Pathway of Soyasapogenol B
The formation of soyasapogenol B from β-amyrin involves two sequential hydroxylation steps at different positions on the oleanane skeleton.
-
C-24 Hydroxylation: The first step is the hydroxylation of β-amyrin at the C-24 position to produce erythrodiol (24-hydroxy-β-amyrin). This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP93E family, such as CYP93E1 from soybean (Glycine max) or CYP93E3 from licorice (Glycyrrhiza glabra).[5][10]
-
C-22 Hydroxylation: Subsequently, erythrodiol is hydroxylated at the C-22 position to yield soyasapogenol B. This second hydroxylation is carried out by a different P450, typically from the CYP72A family. Examples include CYP72A61v2 from the model legume Medicago truncatula and CYP72A566 from G. glabra.[10][11]
The Biosynthetic Pathway of Oleanolic Acid
In contrast to the multi-site hydroxylation seen in soyasapogenol B synthesis, the biosynthesis of oleanolic acid involves a three-step oxidation of a single carbon atom (C-28) of the β-amyrin scaffold.
-
C-28 Oxidation Cascade: This entire oxidation cascade, from a methyl group to a carboxylic acid, is catalyzed by a single multifunctional P450 enzyme from the CYP716A subfamily.[8][12] A well-characterized example is CYP716A12 from M. truncatula.[12] This enzyme sequentially oxidizes the C-28 methyl group of β-amyrin to a hydroxymethyl group (erythrodiol), then to an aldehyde (oleanolic aldehyde), and finally to a carboxylic acid, yielding oleanolic acid.[12]
Caption: Divergent biosynthetic pathways of soyasapogenol B and oleanolic acid from β-amyrin.
Comparative Analysis of Key Biosynthetic Enzymes
The following table provides a side-by-side comparison of the key enzymes involved in the diversification of the β-amyrin scaffold to produce soyasapogenol B and oleanolic acid.
| Feature | Soyasapogenol B Biosynthesis | Oleanolic Acid Biosynthesis |
| Common Precursor | β-Amyrin | β-Amyrin |
| Key Enzyme Family (1st step) | Cytochrome P450 (CYP93E) | Cytochrome P450 (CYP716A) |
| Reaction (1st step) | C-24 Hydroxylation | C-28 Oxidation (multiple steps) |
| Intermediate | Erythrodiol | Erythrodiol, Oleanolic aldehyde |
| Key Enzyme Family (2nd step) | Cytochrome P450 (CYP72A) | (Part of the same CYP716A-catalyzed cascade) |
| Reaction (2nd step) | C-22 Hydroxylation | (Part of the same CYP716A-catalyzed cascade) |
| Final Product | Soyasapogenol B | Oleanolic Acid |
Experimental Elucidation of Triterpenoid Biosynthetic Pathways
The elucidation of these complex biosynthetic pathways has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. A common and powerful approach is the heterologous expression of candidate genes in a microbial host, such as the yeast Saccharomyces cerevisiae, which naturally produces the precursor 2,3-oxidosqualene.[13][14]
Experimental Workflow: Heterologous Expression and Metabolite Analysis
Caption: A typical workflow for the functional characterization of triterpenoid biosynthetic genes.
Detailed Protocol: Heterologous Expression in S. cerevisiae and GC-MS Analysis
This protocol outlines the key steps for expressing triterpenoid biosynthetic genes in yeast and analyzing the resulting products.[13][14]
1. Gene Cloning and Vector Construction:
- Identify candidate cDNAs for β-amyrin synthase and cytochrome P450s from a plant of interest.
- Amplify the full-length open reading frames using PCR.
- Clone the PCR products into yeast expression vectors under the control of a strong promoter (e.g., GAL1).
- For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for optimal activity.
2. Yeast Transformation and Cultivation:
- Transform a suitable S. cerevisiae strain with the expression plasmids.
- Select for transformed colonies on appropriate selective media.
- Inoculate a liquid culture with a single colony and grow to mid-log phase.
- Induce gene expression by adding galactose to the culture medium.
- Continue cultivation for 48-72 hours to allow for metabolite accumulation.
3. Metabolite Extraction:
- Harvest the yeast cells by centrifugation.
- Perform an alkaline hydrolysis to release the triterpenoids from potential glycosides and esters.
- Extract the hydrolyzed sample with an organic solvent (e.g., hexane or ethyl acetate).
- Evaporate the solvent to concentrate the extracted metabolites.
4. GC-MS Analysis:
- Derivatize the extracted metabolites to increase their volatility for gas chromatography (e.g., silylation).
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Separate the compounds based on their retention times and identify them based on their mass spectra by comparison with authentic standards and library databases.
Conclusion and Future Perspectives
The comparative study of the biosynthetic pathways of soyasapogenol B and oleanolic acid highlights the remarkable catalytic diversity of cytochrome P450 enzymes in generating structural variety from a common triterpenoid scaffold. This understanding is crucial for the metabolic engineering of microorganisms and plants to produce high-value triterpenoids for pharmaceutical and other applications. Future research will likely focus on the discovery of novel tailoring enzymes, the elucidation of the regulatory networks controlling these pathways, and the use of synthetic biology to create novel triterpenoid structures with enhanced biological activities.
References
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The biosynthesis of ginsenosides. (2024). ScienceDirect. [Link]
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Ginsenoside. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Ginsenosides in Panax genus and their biosynthesis. (2021). Acta Pharmaceutica Sinica B, 11(7), 1813-1834. [Link]
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Saponin Biosynthesis in Pulses. (2022). MDPI. [Link]
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Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development. (2022). Plant Physiology, 190(2), 1146-1163. [Link]
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Biosynthesis of Soyasapogenol B by Engineered Saccharomyces cerevisiae. (2021). Journal of Agricultural and Food Chemistry, 69(24), 6847-6855. [Link]
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Recent trends in the elucidation of complex triterpene biosynthetic pathways in horticultural trees. (2023). Horticulture Research, 10(10), uhad182. [Link]
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Oleanolic Acid: Extraction, Characterization and Biological Activity. (2021). Molecules, 26(16), 4933. [Link]
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Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS. (2014). Methods in Molecular Biology, 1153, 235-243. [Link]
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Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. (2017). Frontiers in Plant Science, 8, 1887. [Link]
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Oleanolic acid biosynthesis pathway from 2,3-oxidosqualene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Biosynthetic pathway of soyasapogenol B in engineered Saccharomyces cerevisiae. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Proposed pathways for the biosynthesis of oleanolic acid, ursolic acid and betulinic acid catalyzed by CYP716A12 and CYP716A15. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. (2022). Natural Product Reports, 39(9), 1666-1703. [Link]
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Biosynthetic Pathways of Ginsenosides and Polysaccharides in Panax ginseng. (2025). Medicinal Plant Research, 15(5). [Link]
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Oleanolic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis. (2020). Frontiers in Bioengineering and Biotechnology, 8, 819. [Link]
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Heterologous Expression of Triterpene Biosynthetic Genes in Yeast and Subsequent Metabolite Identification Through GC-MS. (2014). Springer Nature Experiments. [Link]
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Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. (2017). Frontiers in Plant Science, 8, 1887. [Link]
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soybean saponin I biosynthesis. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]
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Recent advances in triterpenoid pathway elucidation and engineering. (2023). Biotechnology Advances, 68, 108214. [Link]
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A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae. (2020). Metabolic Engineering, 60, 15-25. [Link]
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Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. (2025). Current Opinion in Plant Biology, 85, 102701. [Link]
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Recent advances in triterpenoid pathway elucidation and engineering. (2023). Biotechnology Advances, 68, 108214. [Link]
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A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Activity of 2,6-Dimethyl-7-octene-2,3,6-triol
Introduction: Bridging the Preclinical Gap with 2,6-Dimethyl-7-octene-2,3,6-triol
In the realm of drug discovery, the journey from a promising compound in a test tube to a viable therapeutic candidate is fraught with challenges. A critical phase in this journey is the translation of in vitro (laboratory-based) findings to in vivo (whole organism) efficacy.[1] This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory activities of this compound, a novel aliphatic alcohol isolated from the medicinal plant Trianthema decandra.[2][3] Understanding this translational relationship is paramount for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this natural compound.
This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and the logical framework of preclinical evaluation. We will delve into the cellular and systemic effects of this compound, providing a clear, objective comparison supported by experimental evidence.
In Vitro Activity Profile: A Cellular-Level Investigation
The initial assessment of a compound's therapeutic potential begins at the cellular level. In vitro assays offer a controlled environment to elucidate specific mechanisms of action, providing a foundational understanding of a compound's biological interactions. For this compound, in vitro studies have focused on key markers of the inflammatory cascade.
Inhibition of Inflammatory Mediators in Macrophages
One of the cornerstone in vitro models for inflammation is the use of macrophage-like cell lines, such as RAW 264.7. These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by producing key mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Studies have shown that this compound effectively inhibits nitric oxide production and suppresses TNF-α secretion in stimulated RAW 264.7 cells.[2][3] This is a significant finding, as both NO and TNF-α are pivotal pro-inflammatory molecules implicated in the pathophysiology of various inflammatory diseases.
Membrane Stabilization and Protein Denaturation
Another crucial aspect of anti-inflammatory activity is the ability to stabilize cellular membranes. The integrity of the lysosomal membrane is particularly important, as its rupture can release enzymes that exacerbate tissue damage. The human red blood cell (HRBC) membrane stabilization assay serves as a reliable proxy for this effect. This compound has demonstrated the ability to stabilize HRBC membranes in vitro.[2][3]
Furthermore, the compound has been shown to inhibit protein denaturation, a process implicated in the perpetuation of inflammatory responses.[2][3]
Comparative In Vitro Performance
To contextualize the efficacy of this compound, it is essential to compare its activity with established anti-inflammatory agents. While the specific IC50 value for this compound's inhibition of nitric oxide is not detailed in the available literature abstracts, we can compare it to a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Diclofenac | Nitric Oxide Inhibition | RAW 264.7 | 47.12 ± 4.85 µg/mL | [4] |
| This compound | Nitric Oxide Inhibition | RAW 264.7 | Data not available in abstract | [2][3] |
Table 1: Comparative In Vitro Activity on Nitric Oxide Production.
In Vivo Efficacy: Performance in a Whole Organism Model
While in vitro data provides mechanistic clues, the true test of a compound's therapeutic potential lies in its performance within a complex, living system. The in vivo evaluation of this compound has been conducted using a well-established animal model of rheumatoid arthritis.
Collagen-Induced Arthritis Model in Mice
The collagen-induced arthritis (CIA) model in mice is a gold-standard preclinical model that shares many pathological features with human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion. In this model, this compound demonstrated significant anti-inflammatory effects.
Treatment with the compound led to a reduction in inflammation, as measured by a decrease in paw diameter in the arthritic mice.[2][3] This indicates that the compound can mitigate the clinical signs of arthritis in a living organism.
Modulation of Antioxidant Enzymes
Beyond simply reducing swelling, the in vivo studies also provided insight into the compound's effect on the local tissue environment. In the joint tissue of treated animals, there was a significant increase in the levels of key antioxidant enzymes: catalase, peroxidase, and glutathione peroxidase.[2][3] This suggests that this compound may also exert a protective effect by bolstering the tissue's endogenous antioxidant defenses against the oxidative stress that accompanies inflammation.
Comparative In Vivo Performance
To gauge the in vivo efficacy, we can compare the observed effects with those of Indomethacin, another potent NSAID commonly used as a reference drug in inflammation models.
| Compound | Model | Primary Outcome | Observed Effect | Reference |
| Indomethacin | Carrageenan-induced paw edema (rat) | Paw Edema | 83.34% inhibition | [5] |
| Indomethacin | CFA-induced paw edema (rat arthritis model) | Paw Edema | 14 ± 2% inhibition | [6] |
| This compound | Collagen-induced arthritis (mouse) | Paw Diameter | Reduction in inflammation observed | [2][3] |
Table 2: Comparative In Vivo Anti-Inflammatory Activity. Note: Direct comparison is challenging due to different models and quantification methods.
Bridging In Vitro and In Vivo: A Mechanistic Hypothesis
The observed activities of this compound in both cellular and whole-animal models suggest a coherent mechanism of action. The in vitro inhibition of key inflammatory mediators (NO, TNF-α) and the stabilization of cellular membranes likely contribute to the reduction in joint swelling and inflammation seen in vivo.
In silico molecular docking studies have further illuminated a potential mechanism, suggesting that this compound may exert its effects through the inhibition of the inflammatory enzymes phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2).[2][3] This dual-inhibition profile is a highly desirable characteristic for an anti-inflammatory agent.
Caption: Logical flow from in vitro findings to in vivo outcomes for this compound.
Experimental Protocols
For scientific integrity and reproducibility, the following are detailed protocols for the key assays mentioned in this guide.
Protocol 1: In Vitro Nitric Oxide Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 12 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.
-
Nitrite Quantification: Collect the cell culture supernatant. Mix 100 µL of the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Caption: Workflow for the in vitro nitric oxide assay.
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Use male DBA/1 mice, 8-10 weeks old.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster intradermal injection.
-
Treatment: Begin oral or intraperitoneal administration of this compound, vehicle control, or a reference drug (e.g., Indomethacin) from the day of booster immunization until the end of the study.
-
Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Measure paw thickness (diameter) using a digital caliper every other day.
-
Termination and Analysis: At the end of the study period (e.g., Day 42), euthanize the mice and collect joint tissues for histological analysis and measurement of antioxidant enzyme levels.
Protocol 3: In Vitro HRBC Membrane Stabilization Assay
-
Blood Collection: Collect fresh whole human blood from a healthy volunteer into a heparinized tube.
-
HRBC Suspension Preparation: Centrifuge the blood at 3000 rpm for 10 minutes. Discard the supernatant and wash the packed red blood cells three times with isosaline. Resuspend the washed HRBCs in isosaline to make a 10% v/v suspension.
-
Assay Mixture: Prepare a reaction mixture containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), 0.5 mL of the HRBC suspension, and 0.5 mL of varying concentrations of this compound.
-
Incubation: Incubate the assay mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Analysis: Calculate the percentage of membrane stabilization, with the hemolysis in the control (without compound) representing 100% lysis.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising anti-inflammatory agent. Its in vitro activities, including the inhibition of key pro-inflammatory mediators and the stabilization of cellular membranes, translate to a tangible reduction in clinical signs of inflammation in a relevant in vivo arthritis model. The proposed dual inhibition of PLA2 and COX-2, if confirmed through further enzymatic assays, would position this compound as a compelling candidate for further development.
Future research should focus on obtaining precise quantitative data, such as IC50 values for its in vitro effects and dose-response relationships in various in vivo models. A head-to-head comparison with standard-of-care drugs in the same experimental settings would provide a clearer picture of its relative potency. Furthermore, exploring its safety profile and pharmacokinetic properties will be critical next steps in its journey from a natural product to a potential therapeutic.
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Rajarathinam, G. & Dronamraju, S. V. L. (2018). Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated from Trianthema decandra L. ResearchGate. [Link]
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de Melo, G. C. et al. (2011). Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats. PMC - NIH. [Link]
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Basha, S. K. et al. (2012). VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Quantitative structure-activity relationship (QSAR) of 2,6-Dimethyl-7-octene-2,3,6-triol analogs
A Senior Application Scientist's Perspective on Predicting Biological Activity
In the landscape of drug discovery and natural product chemistry, the family of acyclic monoterpenoids presents a treasure trove of structurally diverse molecules with a wide array of biological activities. Among these, 2,6-Dimethyl-7-octene-2,3,6-triol stands as a molecule of interest, yet its full therapeutic potential remains largely unexplored. A critical gap in our understanding is the quantitative structure-activity relationship (QSAR) of its analogs, a powerful computational tool that bridges the gap between a molecule's structure and its biological function.
This guide is designed for researchers, scientists, and drug development professionals. It will first address the current knowledge gap surrounding this compound and its analogs. Subsequently, it will provide a comprehensive, field-proven framework for establishing a robust QSAR model. To illustrate this methodology in practice, we will then delve into a comparative QSAR analysis of a structurally related and well-studied group of acyclic monoterpenoids—linalool and its analogs—for their anticonvulsant activity. This surrogate analysis will serve as a practical blueprint for future investigations into the therapeutic potential of this compound and its derivatives.
The Enigma of this compound: An Unwritten QSAR Story
A thorough review of the scientific literature reveals a conspicuous absence of dedicated QSAR studies for this compound and its analogs. While the compound is cataloged in chemical databases and is known to be a fatty alcohol, its biological activity profile and the structural determinants of any such activity are yet to be systematically investigated.[1][2] This presents both a challenge and an opportunity. The challenge lies in the lack of foundational data to build upon. The opportunity, however, is the exciting prospect of pioneering the exploration of this chemical space.
A Roadmap for Discovery: A Generalized QSAR Workflow
For any series of analogs, including those of this compound, a systematic QSAR study is paramount to efficiently guide synthesis and biological evaluation efforts. The following workflow represents a robust and widely accepted approach in the field of computational drug design.
Figure 1: A generalized workflow for conducting a quantitative structure-activity relationship (QSAR) study.
Experimental Protocols: A Closer Look
1. Biological Activity Assessment: The cornerstone of any QSAR study is high-quality, consistent biological data. For instance, if investigating the potential anticonvulsant properties of this compound analogs, standardized in vivo models such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) test in rodents would be employed.[3][4] The endpoint, such as the dose required to protect 50% of the animals (ED50), would serve as the dependent variable in the QSAR model.
2. Molecular Descriptor Calculation: The chemical structures of the analogs are translated into numerical descriptors that quantify their physicochemical properties. These can range from simple 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to more complex 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA).[5][6]
Surrogate Spotlight: QSAR of Linalool Analogs as Anticonvulsants
To demonstrate the power of a comparative QSAR guide, we will now focus on linalool, an acyclic monoterpenoid structurally related to our primary topic, and its analogs, for which anticonvulsant activity data is available.[3][7][8][9][10]
Comparative Analysis of Linalool Analogs
The following table summarizes the anticonvulsant activity of a hypothetical series of linalool analogs, along with key molecular descriptors that could be used in a QSAR model.
| Compound ID | Structure | Anticonvulsant Activity (ED50, mg/kg) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| Linalool | 200 | 2.9 | 154.25 | 20.2 | |
| Analog 1 | Linalool Oxide | 150 | 2.1 | 170.25 | 29.5 |
| Analog 2 | Dihydrolinalool | >300 | 3.1 | 156.27 | 20.2 |
| Analog 3 | Linalyl Acetate | 250 | 3.5 | 196.29 | 26.3 |
| Analog 4 | Geraniol | >300 | 2.8 | 154.25 | 20.2 |
Note: The data in this table is illustrative and compiled from multiple sources for demonstrative purposes.
From this comparative data, a preliminary QSAR model can be developed. For instance, a multiple linear regression (MLR) equation might take the form:
log(1/ED50) = β0 + β1(LogP) + β2(PSA) + ...
Such a model would allow for the prediction of anticonvulsant activity for newly designed analogs and provide insights into the structural features that govern this activity. For example, the improved activity of Linalool Oxide (Analog 1) suggests that the introduction of an ether linkage and a decrease in lipophilicity (LogP) might be favorable for anticonvulsant effects.
3D-QSAR: Visualizing the Structure-Activity Landscape
For a more in-depth understanding, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be employed.[5][6] CoMFA generates 3D contour maps that visualize the regions around the aligned molecules where steric and electrostatic properties are correlated with biological activity.
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 2,6-Dimethyl-7-octene-2,3,6-triol
The core principle of this guide is to treat 2,6-Dimethyl-7-octene-2,3,6-triol with the respect and caution afforded to all novel or lesser-documented chemical entities. The procedures outlined below are designed to be a self-validating system, prioritizing safety, environmental stewardship, and regulatory compliance.
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's known properties is essential. While toxicological data is limited, we can infer potential hazards from its chemical structure and data from similar molecules.
Known Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₃ | [1][2][3] |
| Molecular Weight | 188.27 g/mol | [1][3][4] |
| Appearance | Oil | [1][2] |
| CAS Number | 73815-21-1 | [1][2] |
Given its classification as an aliphatic alcohol, it is prudent to assume potential for skin and eye irritation, as seen in similar compounds like 2,6-Dimethyl-7-octen-2-ol.[5][6] Furthermore, many organic compounds are combustible. Therefore, it is best practice to handle it away from ignition sources.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Due to the lack of specific toxicity data, a conservative approach to PPE is mandatory. The following PPE should be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield in addition to goggles is recommended.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Contaminated gloves must be disposed of properly after use.
-
Body Protection: A laboratory coat is standard. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: While not anticipated to be highly volatile, work should be conducted in a well-ventilated area or a chemical fume hood.
Part 3: Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Prevent it from entering drains or waterways.
-
Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Part 4: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[7][8] This is in line with regulations from bodies such as the Environmental Protection Agency (EPA).[8][9]
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a chemically compatible and leak-proof container. Given its oily nature, a high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Combustible Liquid").[7][8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[8][9] This area should be secure, well-ventilated, and away from heat or ignition sources.
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[10][11] Hazardous waste must be tracked from its point of generation to its final disposal.[8][12]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Part 5: Waste Minimization
In accordance with federal and state regulations, laboratories should have a waste minimization strategy.[9] This can be achieved by:
-
Ordering only the necessary quantities of chemicals.
-
Maintaining an accurate chemical inventory to avoid purchasing duplicates.
-
Exploring possibilities for sharing surplus chemicals with other research groups.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.
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- SAFETY D
- 7-Octen-2-ol, 2,6-dimethyl-. Synerzine.
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Personal protective equipment for handling 2,6-Dimethyl-7-octene-2,3,6-triol
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2,6-Dimethyl-7-octene-2,3,6-triol, with a focus on personal protective equipment (PPE). This document is structured to provide clear, actionable guidance for researchers, scientists, and drug development professionals.
Executive Summary: A Precautionary Approach
A thorough review of publicly available safety literature reveals a critical data gap: there is no comprehensive Safety Data Sheet (SDS) or detailed toxicological information specifically for this compound.[1][2] In such situations, the foundational principle of laboratory safety—the Precautionary Principle—must be applied. This principle dictates that in the absence of complete hazard data, a substance should be handled as if it were hazardous.
This guide, therefore, is built upon a conservative risk assessment, drawing necessary parallels from structurally similar compounds and adhering to the rigorous standards set by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[3][4][5][6][7]
Hazard Analysis: Inferring Risk from Chemical Analogs
While specific data for this compound is lacking, information on analogous compounds, such as 2,6-Dimethyl-7-octen-2-ol, provides a basis for a preliminary hazard assessment. The SDS for this related compound indicates it is a combustible liquid that causes skin irritation and serious eye irritation.[8][9][10]
Assumed Potential Hazards:
-
Skin Irritation: Assumed based on analog data.
-
Serious Eye Irritation: Assumed based on analog data.
-
Respiratory Tract Irritation: Possible if inhaled as an aerosol or vapor.
-
Combustibility: The presence of a hydroxyl group and a hydrocarbon backbone suggests the material is likely combustible.[8][9]
Given these potential risks, a robust PPE protocol is not just recommended; it is essential for ensuring operator safety.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be guided by a thorough hazard assessment.[11][12][13] When dealing with a substance of unknown toxicity, the goal is to create a complete barrier between the researcher and the chemical.
Primary Engineering Control: The Chemical Fume Hood
All work involving this compound must be conducted in a properly functioning and certified chemical fume hood. This is the primary and most effective method for minimizing inhalation exposure to vapors or aerosols.
Mandatory PPE Ensemble
The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Standard/Specification | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1[11] | Why: Analog compounds cause serious eye irritation.[9][10] Goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face, which is critical when handling quantities greater than a few milliliters or during procedures with a high splash potential (e.g., heating, pressure reactions). |
| Hand | Chemically Resistant Gloves (Nitrile, double-gloved) | ASTM F739 | Why: Analog compounds are known skin irritants.[10] Since specific chemical compatibility data is unavailable, double-gloving with a standard laboratory nitrile glove provides an added layer of protection. Gloves should be inspected before use and changed immediately upon any sign of contamination or degradation. |
| Body | Fully-Buttoned Laboratory Coat & Chemical Apron | NFPA 2112 (if fire risk) | Why: Protects skin and personal clothing from splashes and spills. A chemically resistant apron should be worn over the lab coat when handling larger volumes or during transfers where significant splashing could occur. |
| Respiratory | None (if used in a fume hood) | NIOSH-approved[3][4] | Why: A chemical fume hood is the primary control. If work must be performed outside of a hood (not recommended), or if there is a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge would be required after a formal respiratory protection program has been implemented as per OSHA standard 29 CFR 1910.134.[14] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling and Use Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or materials.
-
PPE Donning: Put on all required PPE as outlined in the table above. Always inspect gloves for any signs of damage before use.
-
Chemical Handling:
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after completing work.[9]
-
Spill Response
-
For a small spill (<100 mL) inside a fume hood:
-
Alert personnel in the immediate area.
-
Use a commercial spill kit or absorbent pads to soak up the material.
-
Place the used absorbent material in a sealed, labeled hazardous waste container.
-
Wipe the area with a suitable solvent and then with soap and water.
-
-
For a large spill or any spill outside of a fume hood:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up the spill yourself.
-
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
The label should include the full chemical name and the words "Hazardous Waste."
-
Dispose of the waste through your institution's EHS-approved hazardous waste management program.
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for establishing a safe handling protocol for a chemical with unknown hazards.
Caption: Workflow for PPE selection for chemicals with unknown hazards.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards. (n.d.).
- Personal Protective Equipment - Overview. (n.d.).
- OSHA Standards for Personal Protective Equipment. (n.d.). Avetta.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- Safety Data Sheet for 2,6-Dimethyloct-7-en-2-ol. (2024). Sigma-Aldrich.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster.
- Chemical Safety in the Workplace. (2024). Centers for Disease Control and Prevention (CDC).
- Safety Data Sheet for 2,6-Dimethyl-7-Octen-2-ol. (2018). Procter & Gamble.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention (CDC).
- Occupational Health Guidelines for Chemical Hazards (81-123). (1981). Centers for Disease Control and Prevention (CDC).
- Safety Data Sheet for 7-Octen-2-ol, 2,6-dimethyl-. (2018). Synerzine.
- This compound 73815-21-1 wiki. (n.d.). Guidechem.
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- Dihydromyrcenol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 2,6-Dimethyl-7-octen-2-ol SDS. (n.d.). ECHEMI.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
